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  • Product: N-(thiophen-2-ylmethyl)cycloheptanamine
  • CAS: 892566-23-3

Core Science & Biosynthesis

Foundational

N-(Thiophen-2-ylmethyl)cycloheptanamine: Structural Mechanics, Physicochemical Profiling, and Synthetic Methodologies

Introduction & Structural Significance N-(thiophen-2-ylmethyl)cycloheptanamine (Molecular Formula: C12H19NS) is a highly versatile secondary heterocyclic benzylic amine. In the realm of medicinal chemistry and rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

N-(thiophen-2-ylmethyl)cycloheptanamine (Molecular Formula: C12H19NS) is a highly versatile secondary heterocyclic benzylic amine. In the realm of medicinal chemistry and rational drug design, secondary amines bearing a thiophene moiety act as critical building blocks for the synthesis of complex 1[1].

The molecule merges the lipophilic, conformationally flexible bulk of a seven-membered cycloheptyl ring with the aromatic, sulfur-containing thiophene heterocycle. Thiophene is a classical bioisostere for the phenyl ring; substituting a phenyl group with a thiophene often improves metabolic stability, alters binding kinetics via sulfur-pi interactions, and modulates the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs). This makes the compound an exceptional scaffold for developing 2[2], kinase inhibitors, and central nervous system (CNS) agents.

Physicochemical Profiling

Understanding the physicochemical properties of N-(thiophen-2-ylmethyl)cycloheptanamine is paramount for predicting its behavior in biological systems and optimizing its formulation. The table below summarizes its core quantitative data, extrapolated from highly homologous structural analogs like3[3] and established 4[4].

PropertyValueImplication for Drug Design
Molecular Weight 209.35 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable baseline oral bioavailability.
Molecular Formula C12H19NSDefines the exact atomic composition and mass for 5[5].
Predicted LogP ~3.5 - 4.3High lipophilicity driven by the cycloheptyl ring, promoting blood-brain barrier (BBB) penetration.
pKa (Conjugate Acid) ~8.9The secondary amine will be predominantly protonated at physiological pH (7.4), facilitating salt formation and aqueous solubility[4].
H-Bond Donors 1The secondary amine N-H serves as a critical hydrogen bond donor for target receptor binding.
H-Bond Acceptors 1The basic nitrogen acts as a hydrogen bond acceptor.
Structure-Property Relationships (SPR)

The modular nature of this compound allows it to interact with biological targets through multiple distinct mechanisms. The diagram below maps the logical relationship between the molecule's structural domains and their resulting pharmacological effects.

SPR Core N-(thiophen-2-ylmethyl) cycloheptanamine P1 Thiophene Ring Core->P1 P2 Secondary Amine Core->P2 P3 Cycloheptyl Ring Core->P3 E1 S-Pi / Pi-Pi Stacking Bioisosteric Replacement P1->E1 E2 H-Bond Interaction pKa ~8.9 (Cationic at pH 7.4) P2->E2 E3 Lipophilic Bulk Membrane Permeability P3->E3

Caption: Structure-property relationships mapping functional groups to pharmacological effects.

Synthetic Methodology: Chemoselective Reductive Amination

The most robust and scalable method for synthesizing N-(thiophen-2-ylmethyl)cycloheptanamine is the reductive amination of cycloheptanamine with thiophene-2-carboxaldehyde.

Causality & Experimental Rationale: Direct alkylation of primary amines with alkyl halides (e.g., 2-(chloromethyl)thiophene) frequently suffers from poor chemoselectivity, leading to over-alkylation and the formation of unwanted tertiary amines or quaternary ammonium salts. Reductive amination circumvents this by forming a transient imine (Schiff base) that is subsequently reduced. The choice of Sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent is highly deliberate. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride compared to Sodium borohydride (NaBH4). Consequently, NaBH(OAc)3 is unreactive toward the starting aldehyde but highly reactive toward the protonated iminium ion, ensuring a clean, chemoselective conversion.

Step-by-Step Protocol

This protocol is designed as a self-validating system; intermediate monitoring and specific workup conditions ensure the integrity of the final product.

  • Imine Formation (Condensation):

    • Action: In an oven-dried, nitrogen-purged round-bottom flask, dissolve cycloheptanamine (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add glacial acetic acid (1.0 eq).

    • Causality: DCE provides a non-nucleophilic, aprotic environment that solubilizes both reagents. Acetic acid acts as a mild Brønsted acid catalyst; it protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine.

    • Validation: Stir at room temperature for 2 hours. Monitor via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2) to confirm the disappearance of the aldehyde spot and the appearance of the less polar imine intermediate.

  • Chemoselective Reduction:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes.

    • Causality: Cooling prevents exothermic side reactions. The portion-wise addition controls the evolution of hydrogen gas. The hydride selectively attacks the iminium carbon.

    • Validation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. LC-MS analysis of a crude aliquot should reveal a dominant mass peak at m/z 210.35 [M+H]+, confirming the formation of the secondary amine.

  • Quenching and Phase Extraction:

    • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Transfer to a separatory funnel and extract three times with Dichloromethane (DCM).

    • Causality: NaHCO3 neutralizes the acetic acid and safely decomposes any unreacted borohydride. Crucially, it deprotonates the newly formed secondary amine (pKa ~8.9) into its free-base form, driving it into the organic DCM phase.

  • Purification:

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient with 1% Triethylamine).

    • Causality: Triethylamine is added to the eluent to passivate the acidic silanol groups on the silica gel, preventing the basic secondary amine from streaking and ensuring sharp, isolated fractions.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow from starting materials to the final isolated API building block.

Synthesis A Cycloheptanamine (Primary Amine) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition (AcOH Catalyst) B Thiophene-2-carboxaldehyde (Aldehyde) B->C D Iminium Ion (Schiff Base) C->D Dehydration (-H2O) E N-(thiophen-2-ylmethyl)cycloheptanamine (Target Secondary Amine) D->E Hydride Reduction NaBH(OAc)3

Caption: Reductive amination pathway for N-(thiophen-2-ylmethyl)cycloheptanamine synthesis.

Conclusion

N-(thiophen-2-ylmethyl)cycloheptanamine is a structurally privileged intermediate that leverages the lipophilicity of a seven-membered aliphatic ring and the bioisosteric properties of thiophene. By employing a chemoselective reductive amination protocol driven by NaBH(OAc)3, researchers can synthesize this compound with high fidelity, providing a robust foundation for the downstream development of targeted therapeutics.

References

  • US6756393B2 - Azacyclic compounds. Google Patents.
  • pKa Data Compiled by R. Williams. Kyoto University.
  • US7951810B2 - Substituted pyrrolo[2,3-d]pyrimidines as inhibitors of E1 activating enzymes. Google Patents.
  • 1487236-53-2 4-Methyl-N-(2-thienylmethyl)cycloheptanamine. Guidechem.
  • CAS:1183067-89-1, 2-Cyclopentyl-N-(thiophen-2... Bidepharm.

Sources

Exploratory

in vitro mechanism of action for N-(thiophen-2-ylmethyl)cycloheptanamine

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for N-(thiophen-2-ylmethyl)cycloheptanamine Introduction: A Strategic Framework for Mechanistic Discovery N-(thiophen-2-ylmethyl)cycloheptanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for N-(thiophen-2-ylmethyl)cycloheptanamine

Introduction: A Strategic Framework for Mechanistic Discovery

N-(thiophen-2-ylmethyl)cycloheptanamine is a novel chemical entity featuring a thiophene ring, a known pharmacophore in numerous bioactive compounds, linked to a cycloheptanamine moiety.[1][2][3] The thiophene scaffold is associated with a wide array of biological activities, including kinase inhibition and central nervous system effects, while the aliphatic amine component provides lipophilicity and a basic center for molecular interactions.[1][4] This structural combination suggests a potential for interaction with various biological targets, particularly within the central nervous system.

This guide eschews a conventional template to present a dynamic, logic-driven strategy for the systematic in vitro characterization of N-(thiophen-2-ylmethyl)cycloheptanamine. As Senior Application Scientists, our objective is not merely to list protocols but to delineate a comprehensive investigational workflow. We will establish a primary hypothesis based on structural analogy, then progressively broaden the inquiry to build a robust pharmacological profile, encompassing primary target affinity, functional activity, enzymatic interactions, and potential cytotoxic effects. This document serves as both a technical guide and a strategic blueprint for researchers in drug discovery and development.

Section 1: Primary Target Profiling: Monoamine Transporter Interaction

Expert Rationale: The structure of N-(thiophen-2-ylmethyl)cycloheptanamine, containing an amine group and aromatic ring system, bears a resemblance to compounds known to interact with monoamine transporters (MATs).[5] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and are primary targets for many CNS-active drugs.[6][7] Therefore, the most logical and evidence-based starting point for characterization is to determine the compound's binding affinity and functional inhibitory potency at these three key transporters.

Radioligand Binding Assays: Quantifying Target Affinity (Kᵢ)

The initial step is to measure the direct binding affinity of the test compound to the human dopamine, norepinephrine, and serotonin transporters. This is achieved through competitive radioligand binding assays, which determine the concentration of the compound required to displace a known high-affinity radioligand from the transporter.[5] This provides the inhibitory constant (Kᵢ), a direct measure of binding potency.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing either human DAT (hDAT), hNET, or hSERT to ~90% confluency.[5][8]

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

    • Resuspend the membrane pellet in fresh assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[7][8]

  • Assay Setup (96-well format):

    • Prepare serial dilutions of N-(thiophen-2-ylmethyl)cycloheptanamine.

    • In triplicate, add the following to each well:

      • Total Binding: 50 µL of assay buffer, 50 µL of the appropriate radioligand, and 100 µL of diluted cell membrane suspension.[5]

      • Non-specific Binding (NSB): 50 µL of a high concentration of a known reference inhibitor, 50 µL of radioligand, and 100 µL of membrane suspension.[5]

      • Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Radioligands and Reference Inhibitors:

      • hDAT: [³H]-WIN 35,428 as radioligand; GBR 12909 (10 µM) for NSB.[7][8]

      • hNET: [³H]-Nisoxetine as radioligand; Desipramine (1 µM) for NSB.[9]

      • hSERT: [³H]-Imipramine as radioligand; Imipramine (200 µM) for NSB.[10]

  • Incubation & Filtration:

    • Incubate plates for 60-120 minutes at room temperature or 4°C (transporter dependent) to reach equilibrium.[5]

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5][9]

    • Wash filters three times with ice-cold wash buffer.[5][9]

  • Quantification & Data Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding (Total Binding - NSB).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays: Assessing Functional Inhibition (IC₅₀)

While binding assays measure affinity, they do not confirm functional activity. A compound could bind to a transporter without inhibiting its function. Therefore, neurotransmitter uptake assays are essential to determine if the compound functionally blocks the reuptake of neurotransmitters into the cell.[6][11] These assays measure the compound's ability to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter mimic.[11][12]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Plating:

    • Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates at a density of 40,000-60,000 cells/well.[12]

    • Allow cells to adhere and form a monolayer overnight in a 37°C, 5% CO₂ incubator.[12]

  • Assay Protocol:

    • On the day of the experiment, wash the cells once with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[12]

    • Add buffer containing varying concentrations of N-(thiophen-2-ylmethyl)cycloheptanamine to the wells.

    • For control wells (100% uptake), add buffer without the test compound. For NSB, add a high concentration of a known potent inhibitor (e.g., nomifensine for DAT).[7]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[7]

  • Uptake Initiation and Termination:

    • Initiate uptake by adding buffer containing a radiolabeled substrate (e.g., [³H]-Dopamine for DAT, [³H]-Norepinephrine for hNET, or [³H]-Serotonin for hSERT).[7][13]

    • Incubate at 37°C for a short period (5-15 minutes) to measure the initial rate of uptake.[7][13]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.[7]

  • Quantification & Data Analysis:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Quantify radioactivity using a liquid scintillation counter.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound.

Data Presentation & Workflow Visualization

The quantitative data from these assays should be summarized for clear comparison of the compound's potency and selectivity across the monoamine transporters.

Table 1: Hypothetical Monoamine Transporter Interaction Profile

Target Binding Affinity (Kᵢ, nM) Functional Inhibition (IC₅₀, nM)
hDAT
hNET

| hSERT | | |

G cluster_0 Primary Target Identification Workflow cluster_1 Binding Affinity cluster_2 Functional Activity start N-(thiophen-2-ylmethyl)cycloheptanamine binding_assay Competitive Radioligand Binding Assay start->binding_assay uptake_assay Neurotransmitter Uptake Assay start->uptake_assay dat_bind hDAT ([3H]-WIN 35,428) binding_assay->dat_bind net_bind hNET ([3H]-Nisoxetine) binding_assay->net_bind sert_bind hSERT ([3H]-Imipramine) binding_assay->sert_bind ki_value Calculate Ki Value dat_bind->ki_value net_bind->ki_value sert_bind->ki_value profile Generate Potency & Selectivity Profile ki_value->profile dat_uptake hDAT ([3H]-Dopamine) uptake_assay->dat_uptake net_uptake hNET ([3H]-Norepinephrine) uptake_assay->net_uptake sert_uptake hSERT ([3H]-Serotonin) uptake_assay->sert_uptake ic50_value Calculate IC50 Value dat_uptake->ic50_value net_uptake->ic50_value sert_uptake->ic50_value ic50_value->profile

Caption: Workflow for determining monoamine transporter affinity and functional inhibition.

Section 2: Assessing Enzymatic Interaction: Monoamine Oxidase (MAO) Inhibition

Expert Rationale: Monoamine oxidases (MAO-A and MAO-B) are the primary enzymes responsible for the degradation of monoamine neurotransmitters.[14] A compound that inhibits monoamine reuptake and also inhibits MAO could lead to a synergistic and potentially dangerous elevation of synaptic neurotransmitter levels.[15] Therefore, assessing the inhibitory potential of N-(thiophen-2-ylmethyl)cycloheptanamine against both MAO isoforms is a critical step for both mechanistic understanding and safety profiling.[16]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol utilizes a fluorometric method to detect hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[14]

  • Enzyme and Substrate Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.[16]

    • Prepare a solution of a non-selective MAO substrate, such as kynuramine or p-tyramine.[15][16]

    • Prepare serial dilutions of the test compound and known selective inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[16]

  • Assay Procedure:

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to the appropriate wells.

    • Add the test compound dilutions or control inhibitors and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and add a detection reagent that reacts with the H₂O₂ produced to generate a fluorescent signal (e.g., using a horseradish peroxidase-coupled reaction).[14]

  • Quantification and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., λEx = 530 nm / λEm = 585 nm).

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ values for MAO-A and MAO-B by plotting the percent inhibition against the log concentration of the compound.

Data Presentation & Mechanistic Visualization

Table 2: Hypothetical Monoamine Oxidase Inhibition Profile

Enzyme Inhibition (IC₅₀, µM)
hMAO-A

| hMAO-B | |

G cluster_0 Synaptic Monoamine Regulation cluster_1 presynaptic Presynaptic Neuron synapse Synaptic Cleft (Monoamines) presynaptic->synapse Release postsynaptic Postsynaptic Neuron synapse->postsynaptic Signal transporter Monoamine Transporter (DAT, NET, SERT) transporter->presynaptic Reuptake mao Monoamine Oxidase (MAO-A, MAO-B) compound Test Compound compound->transporter Inhibits? compound->mao Inhibits?

Caption: Interplay of monoamine transporters and MAO in synaptic function.

Section 3: Cellular Functional & Neurotoxicity Assessment

Expert Rationale: After characterizing interactions with specific molecular targets, it is imperative to evaluate the compound's effects in a more complex, integrated biological system.[17] Cellular assays using neuronal cell lines (e.g., human neuroblastoma SH-SY5Y) can reveal downstream functional consequences and provide an early indication of potential neurotoxicity.[17] Measuring cell viability is a fundamental first step, while more advanced techniques like microelectrode arrays (MEAs) can assess functional changes in neuronal network activity.[18][19]

Cell Viability Assay: Determining Cytotoxic Potential (IC₅₀)

This assay determines the concentration at which the compound induces cell death, providing a crucial therapeutic window relative to its target-engagement potency.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media. For dopaminergic-like characteristics, cells can be differentiated using retinoic acid.[17]

    • Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment:

    • Treat cells with a range of concentrations of N-(thiophen-2-ylmethyl)cycloheptanamine for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC₅₀ for cytotoxicity by plotting percent viability against the log concentration of the compound.

Functional Neurotoxicity Screening: Microelectrode Array (MEA)

MEA platforms allow for the non-invasive, real-time measurement of electrophysiological activity from neuronal networks cultured on the arrays.[18][20] This provides functional data on how the compound affects neuronal firing, bursting, and network synchrony, offering a much more sensitive endpoint for neurotoxicity than cell death alone.[18][19]

Experimental Protocol: MEA Analysis

  • Cell Plating:

    • Culture human iPSC-derived neurons or another suitable neuronal cell type on MEA plates until a stable, spontaneously active network is formed.[18][20]

  • Baseline Recording:

    • Record baseline spontaneous electrical activity from the neuronal network prior to compound addition.

  • Compound Addition and Recording:

    • Apply acute or chronic doses of N-(thiophen-2-ylmethyl)cycloheptanamine to the cultures.

    • Record network activity continuously or at set time points post-application.

  • Data Analysis:

    • Analyze the recorded spike train data to extract key parameters, including:

      • Mean Firing Rate

      • Bursting Frequency and Duration

      • Network Synchrony Index

    • Compare the post-treatment parameters to the baseline recordings to identify excitatory, inhibitory, or other complex effects on network function.

Data Presentation & Assessment Workflow

Table 3: Hypothetical Cellular Activity Profile

Assay Cell Line Endpoint Result (IC₅₀ or Effect)
Cell Viability SH-SY5Y Cytotoxicity
MEA iPSC-Neurons Mean Firing Rate

| MEA | iPSC-Neurons | Network Synchrony | |

G cluster_0 Cellular & Functional Neurotoxicity Workflow cluster_1 Cytotoxicity Assessment cluster_2 Functional Assessment start Test Compound treatment Treat with Compound (Dose-Response) start->treatment mea_treatment Apply Compound start->mea_treatment cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay cyto_ic50 Calculate Cytotoxicity IC50 mtt_assay->cyto_ic50 report Generate Integrated Cellular Profile cyto_ic50->report mea_culture Culture Neurons on MEA baseline Record Baseline Activity mea_culture->baseline baseline->mea_treatment mea_record Record Post-Dose Activity mea_treatment->mea_record mea_analysis Analyze Firing, Bursting, & Synchrony mea_record->mea_analysis mea_analysis->report

Caption: Integrated workflow for assessing cytotoxicity and functional neurotoxicity.

Conclusion

This technical guide outlines a systematic, multi-tiered in vitro strategy to thoroughly characterize the mechanism of action of N-(thiophen-2-ylmethyl)cycloheptanamine. By beginning with a focused investigation of its effects on the high-probability targets of monoamine transporters and subsequently broadening the scope to include key metabolic enzymes and functional neuronal networks, this workflow enables the construction of a comprehensive pharmacological profile. The integration of binding, functional, enzymatic, and cellular assays provides a robust dataset, allowing researchers and drug development professionals to make informed decisions regarding the compound's potency, selectivity, mechanism, and potential safety liabilities. This logical progression of experiments ensures that resources are used efficiently while maximizing the depth of mechanistic insight.

References

  • Revvity. (n.d.). human Norepinephrine Transporter Cell Line.
  • Pașca, A. M., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences.
  • Cho, H., et al. (2022). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Journal of Clinical Medicine.
  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity.
  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology.
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  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Transporter Binding Assays for Formetorex Activity.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • BenchChem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity.
  • Zwartsen, A., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Axion BioSystems. (2020). In Vitro Neurotoxicity Testing Using Functional Human iPSC-Derived Neurons.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit (Product Manual).
  • Chen, R., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PLoS ONE.
  • Cyprotex - Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit.
  • BenchChem. (n.d.). (Heptan-4-yl)(thiophen-2-ylmethyl)amine.
  • Shchekotikhin, A. E., et al. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank.
  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
  • Lee, S., et al. (2024). Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability. Bioorganic & Medicinal Chemistry.
  • El-Sharkawy, A., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants.
  • Al-Ostoot, F. H., et al. (2021). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. Molecules.
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Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-(thiophen-2-ylmethyl)cycloheptanamine

This technical guide provides a comprehensive overview of the determination of the molecular weight and exact mass of the novel secondary amine, N-(thiophen-2-ylmethyl)cycloheptanamine. This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the determination of the molecular weight and exact mass of the novel secondary amine, N-(thiophen-2-ylmethyl)cycloheptanamine. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Significance of Precise Molecular Characterization

In the realm of drug discovery and chemical research, the unambiguous identification and characterization of a novel molecule are of paramount importance. N-(thiophen-2-ylmethyl)cycloheptanamine, a secondary amine incorporating a thiophene and a cycloheptane moiety, represents a class of compounds with potential pharmacological applications. The foundational step in the characterization of any new chemical entity is the precise determination of its molecular weight and exact mass. These two parameters, while related, provide distinct and crucial pieces of information. The molecular weight refers to the average mass of a molecule, calculated using the weighted average of the atomic masses of its constituent elements in their natural isotopic abundances. In contrast, the exact mass is the mass of a molecule calculated from the masses of the most abundant isotope of each element.

The accurate determination of these values is critical for:

  • Structural Elucidation: Confirming the elemental composition of the synthesized molecule.

  • Purity Assessment: Identifying the presence of impurities.

  • Regulatory Compliance: Providing essential data for compound registration and patent applications.

This guide will delve into the theoretical and experimental determination of the molecular weight and exact mass of N-(thiophen-2-ylmethyl)cycloheptanamine, with a focus on the application of mass spectrometry, a cornerstone analytical technique in modern chemistry.

Molecular Properties of N-(thiophen-2-ylmethyl)cycloheptanamine

The first step in our analysis is to determine the theoretical molecular properties of N-(thiophen-2-ylmethyl)cycloheptanamine based on its chemical structure.

Chemical Structure:

From this structure, we can deduce the molecular formula and subsequently calculate the molecular weight and exact mass.

PropertyValue
Molecular Formula C₁₂H₁₉NS
Molecular Weight (Average Mass) 209.36 g/mol
Exact Mass (Monoisotopic Mass) 209.12382 u

The Cornerstone of Molecular Mass Determination: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1] The basic principle involves ionizing a sample, separating the resulting ions based on their m/z ratio, and then detecting them.[2]

Principles of Mass Spectrometry

A mass spectrometer consists of three main components: an ion source, a mass analyzer, and a detector.[1][2]

  • Ionization Source: The sample is first introduced into the ion source, where molecules are converted into gas-phase ions. For a compound like N-(thiophen-2-ylmethyl)cycloheptanamine, common ionization techniques include Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analyzer: The ions are then accelerated into the mass analyzer, which separates them based on their m/z ratio using electric and/or magnetic fields.

  • Detector: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M⁺), which is the intact molecule with one electron removed.[3] The m/z value of the molecular ion provides the molecular weight of the compound.

The Power of High-Resolution Mass Spectrometry (HRMS)

For the determination of the exact mass, high-resolution mass spectrometry (HRMS) is the technique of choice.[4][5] HRMS instruments can measure the m/z ratio to several decimal places, allowing for the determination of the elemental composition of a molecule with high confidence.[5][6] This high level of precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.[5]

Experimental Determination of Molecular Weight and Exact Mass

The following section outlines a detailed protocol for the characterization of N-(thiophen-2-ylmethyl)cycloheptanamine using mass spectrometry.

Experimental Workflow

The overall workflow for the determination of the molecular weight and exact mass is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample N-(thiophen-2-ylmethyl)cycloheptanamine dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) sample->dissolution dilution Dilution to working concentration (e.g., 1-10 µg/mL) dissolution->dilution injection Direct infusion or LC injection dilution->injection ionization Ionization (e.g., ESI) injection->ionization analysis Mass Analysis (e.g., TOF or Orbitrap) ionization->analysis detection Detection analysis->detection spectrum Generation of Mass Spectrum detection->spectrum mw_determination Molecular Weight Determination (from Molecular Ion Peak) spectrum->mw_determination em_determination Exact Mass Determination (High-Resolution Data) spectrum->em_determination formula_confirmation Elemental Formula Confirmation em_determination->formula_confirmation

Caption: Experimental workflow for molecular weight and exact mass determination.

Step-by-Step Protocol

1. Sample Preparation:

  • Accurately weigh a small amount of N-(thiophen-2-ylmethyl)cycloheptanamine.
  • Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water, to create a stock solution. The choice of solvent should be compatible with the chosen ionization technique.
  • From the stock solution, prepare a working solution with a final concentration typically in the range of 1-10 µg/mL.

2. Mass Spectrometer Setup and Calibration:

  • Calibrate the mass spectrometer using a known calibration standard appropriate for the mass range of the analyte. This is a critical step for ensuring high mass accuracy.
  • Set the parameters of the ion source (e.g., spray voltage, capillary temperature for ESI) and the mass analyzer to optimal conditions for the analysis of small molecules.

3. Sample Analysis:

  • Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).
  • Acquire the mass spectrum in the appropriate mass range to include the expected molecular ion.

4. Data Analysis and Interpretation:

  • Identify the molecular ion peak ([M+H]⁺ in positive ion mode for an amine) in the acquired mass spectrum. The m/z of this peak corresponds to the molecular weight of the protonated molecule.
  • For HRMS data, determine the exact mass of the molecular ion to at least four decimal places.
  • Use the exact mass to confirm the elemental composition (C₁₂H₁₉NS) of the molecule. The measured exact mass should be within a few parts per million (ppm) of the theoretical exact mass.
  • Analyze the fragmentation pattern to further confirm the structure. For a secondary amine like N-(thiophen-2-ylmethyl)cycloheptanamine, characteristic fragmentation involves cleavage of the C-C bond alpha to the nitrogen atom.[7] The presence of an odd-numbered molecular ion peak is also a characteristic feature for a compound containing a single nitrogen atom.[8]

Conclusion: Ensuring Scientific Integrity

The precise determination of molecular weight and exact mass is a non-negotiable step in the characterization of a new chemical entity like N-(thiophen-2-ylmethyl)cycloheptanamine. By following a well-defined experimental protocol and leveraging the power of high-resolution mass spectrometry, researchers can confidently establish the elemental composition and molecular identity of their compounds. This foundational data is essential for ensuring the scientific integrity of subsequent biological and pharmacological studies.

References

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from Bioanalysis Zone website: [Link]

  • University of Rostock. High resolution mass spectrometry. Analytische Chemie. Retrieved from: [Link]

  • University of Colorado Boulder. Intro to Mass Spectrometry. Organic Chemistry at CU Boulder. Retrieved from: [Link]

  • University of Florida. Accurate Mass. Mass Spectrometry Research and Education Center. Retrieved from: [Link]

  • UCLA. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from: [Link]

  • Jack Westin. Mass spectrometry (MS). Organic Chemistry. Retrieved from: [Link]

  • IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds. Retrieved from: [Link]

  • Broad Institute. What is Mass Spectrometry?. Retrieved from: [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from: [Link]

  • Project Guru. (2011, June 10). Structural analysis of amines. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from: [Link]

  • PubChem. CID 93379392 | C12H19NO4. Retrieved from: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from: [Link]

Sources

Exploratory

Spectroscopic Characterization of N-(thiophen-2-ylmethyl)cycloheptanamine: A Predictive and Methodological Guide

Introduction N-(thiophen-2-ylmethyl)cycloheptanamine is a secondary amine featuring a thiophene heterocycle and a cycloheptyl aliphatic ring. As with many novel chemical entities in drug discovery and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(thiophen-2-ylmethyl)cycloheptanamine is a secondary amine featuring a thiophene heterocycle and a cycloheptyl aliphatic ring. As with many novel chemical entities in drug discovery and materials science, a thorough structural elucidation is paramount. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework and a methodological guide for researchers aiming to synthesize and characterize it. The principles and expected data are synthesized from established spectroscopic characteristics of its constituent functional groups, offering a reliable benchmark for experimental verification.

This guide is structured to provide not just data, but a causal understanding of the spectral features, empowering researchers to interpret their own results with confidence. We will delve into the predicted ¹H and ¹³C NMR chemical shifts and coupling constants, as well as the characteristic IR absorption frequencies. Furthermore, we will outline a comprehensive experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Predicted Spectroscopic Features

The structure of N-(thiophen-2-ylmethyl)cycloheptanamine combines a flexible, saturated seven-membered ring with a planar, aromatic thiophene ring, linked by a methylene bridge and a secondary amine. This combination of aliphatic and aromatic features, along with the heteroatoms (nitrogen and sulfur), gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of N-(thiophen-2-ylmethyl)cycloheptanamine.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the methylene bridge, the N-H proton, and the cycloheptyl ring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Notes
Thiophene H5~7.1-7.3ddJ_H5-H4 ≈ 5.1, J_H5-H3 ≈ 1.2The proton adjacent to the sulfur atom is typically the most downfield of the thiophene protons.
Thiophene H3~6.9-7.0ddJ_H3-H4 ≈ 3.5, J_H3-H5 ≈ 1.2
Thiophene H4~6.8-6.9ddJ_H4-H5 ≈ 5.1, J_H4-H3 ≈ 3.5
Methylene (-CH₂-)~3.8-4.0s-A singlet is expected as there are no adjacent protons. The chemical shift is influenced by the adjacent nitrogen and thiophene ring.
Cycloheptyl CH-N (Cα-H)~2.8-3.1m-This proton is deshielded by the adjacent nitrogen atom.
N-H~1.5-3.0 (variable)br s-The chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O.[1][2]
Cycloheptyl -CH₂- (Cβ, Cβ', Cγ, Cγ', Cδ)~1.4-1.8m-These protons will likely appear as a complex, overlapping multiplet.

Causality Behind Predicted ¹H NMR Shifts:

  • Thiophene Protons: The chemical shifts of the thiophene protons are in the aromatic region, with their exact positions determined by the substitution pattern and the electronic environment.[3] The coupling constants are characteristic of 2-substituted thiophenes.[3]

  • Methylene Bridge: The methylene protons are adjacent to both the electron-withdrawing secondary amine and the aromatic thiophene ring, causing a downfield shift.

  • Cycloheptyl Protons: The proton on the carbon directly attached to the nitrogen (Cα-H) is the most downfield of the cycloheptyl protons due to the inductive effect of the nitrogen.[4] The remaining cycloheptyl protons will reside in the typical aliphatic region, likely as a broad, unresolved multiplet due to complex coupling and conformational flexibility of the seven-membered ring.

  • N-H Proton: The chemical shift of the amine proton is notoriously variable due to its involvement in hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet. Its signal will disappear upon shaking the sample with a drop of D₂O, which is a key diagnostic test.[5]

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Thiophene C2 (substituted)~140-145The carbon atom bearing the methylene group.
Thiophene C5~126-128
Thiophene C3~125-127
Thiophene C4~123-125
Methylene (-CH₂-)~45-50Shifted downfield by the adjacent nitrogen and aromatic ring.
Cycloheptyl Cα (CH-N)~55-60The carbon directly bonded to the nitrogen is the most downfield of the aliphatic carbons.[6]
Cycloheptyl Cβ, Cβ'~30-35
Cycloheptyl Cγ, Cγ'~25-30
Cycloheptyl Cδ~25-30Due to the symmetry of the cycloheptyl group, some of these signals may overlap.

Causality Behind Predicted ¹³C NMR Shifts:

  • Thiophene Carbons: The chemical shifts are characteristic of a 2-substituted thiophene ring. The quaternary carbon (C2) is the most downfield.

  • Methylene and Cycloheptyl Carbons: The chemical shifts of the aliphatic carbons are influenced by their proximity to the electronegative nitrogen atom. The Cα carbon experiences the strongest deshielding effect. The remaining cycloheptyl carbons are in a typical alkane region.[6]

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch3300-3350Weak to MediumCharacteristic of a secondary amine. This band is typically sharp.[7][8][9]
Aromatic C-H Stretch (Thiophene)3050-3150WeakAbsorption just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.[10][11]
Aliphatic C-H Stretch (Cycloheptyl & Methylene)2850-2960StrongCharacteristic of sp³ hybridized C-H bonds.
Thiophene Ring C=C Stretch1400-1590Medium to WeakA series of bands is expected in this region, characteristic of the thiophene ring.[12][13][14]
C-N Stretch1020-1250Medium to WeakCharacteristic of an aliphatic amine.[7][8]
C-H Out-of-Plane Bend (Thiophene)700-900StrongThe exact position can give information about the substitution pattern of the thiophene ring.
N-H Wag700-900Broad, MediumThis broad absorption is characteristic of secondary amines.[8]

Causality Behind Predicted IR Absorptions:

  • N-H Vibrations: The presence of a single, relatively weak band in the 3300-3350 cm⁻¹ region is a key indicator of a secondary amine.[7][8][15] A broad N-H wagging band is also expected in the fingerprint region.[8]

  • C-H Stretching: The spectrum will clearly distinguish between aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[10][12]

  • Thiophene Ring Vibrations: The characteristic stretching vibrations of the C=C bonds within the thiophene ring will appear in the 1400-1600 cm⁻¹ region.[12][13][14]

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the aliphatic amine portion of the molecule will give rise to a medium to weak absorption in the fingerprint region.[7][9]

Experimental Protocols

To obtain high-quality NMR and IR spectra for N-(thiophen-2-ylmethyl)cycloheptanamine, the following experimental procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • For the D₂O exchange experiment, acquire a standard ¹H NMR spectrum, then add 1-2 drops of D₂O, shake the tube gently, and re-acquire the spectrum.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve good signal dispersion.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • To aid in structural confirmation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

cluster_nmr NMR Analysis Workflow Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR D2O Exchange D2O Exchange 1H NMR->D2O Exchange 2D NMR (optional) 2D NMR (optional) 13C NMR->2D NMR (optional) Data Interpretation Data Interpretation 2D NMR (optional)->Data Interpretation D2O Exchange->Data Interpretation

Caption: Recommended workflow for NMR analysis.
IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a spectrum can be obtained by placing a thin film between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

    • Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest. Use a solution cell with an appropriate path length.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of percent transmittance versus wavenumber (cm⁻¹).

cluster_ir IR Analysis Workflow Sample Prep (Liquid/Solid) Sample Prep (Liquid/Solid) Acquire Background Acquire Background Sample Prep (Liquid/Solid)->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Data Interpretation Data Interpretation Acquire Sample Spectrum->Data Interpretation

Caption: Recommended workflow for IR analysis.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR and IR spectral data for N-(thiophen-2-ylmethyl)cycloheptanamine. By understanding the expected chemical shifts, coupling constants, and vibrational frequencies based on the molecule's constituent parts, researchers are well-equipped to interpret experimental data, confirm the structure of their synthesized compound, and assess its purity. The provided experimental protocols offer a clear and effective methodology for obtaining high-quality spectra. This predictive approach, grounded in the fundamental principles of spectroscopy, serves as an invaluable tool in the research and development of novel chemical entities.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Thiophene and its derivatives are attractive molecules due to their biological and pharmaceutical properties. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

  • Infrared Spectrometry. Michigan State University. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available at: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]

  • Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry. Available at: [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. Available at: [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. Available at: [Link]

  • Cycloheptylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Amine protons on NMR. Reddit. Available at: [Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

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Foundational

Introduction: The Imperative of Receptor Binding Affinity in Drug Discovery

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Compounds: A Case Study with N-(thiophen-2-ylmethyl)cycloheptanamine In the landscape of modern drug discovery, the precise characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Compounds: A Case Study with N-(thiophen-2-ylmethyl)cycloheptanamine

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. This interaction, quantified as binding affinity, dictates not only the potency of a potential therapeutic agent but also its selectivity and, consequently, its safety profile. N-(thiophen-2-ylmethyl)cycloheptanamine is a novel chemical entity that presents an interesting case for pharmacological investigation. Its structure marries a thiophene ring—a heterocyclic moiety prevalent in numerous pharmacologically active compounds—with a cycloheptylamine group, a seven-membered carbocycle known to be a valuable scaffold in medicinal chemistry.[1][2][3][4][5]

While no specific receptor binding data for N-(thiophen-2-ylmethyl)cycloheptanamine has been published to date, its structural components suggest plausible interactions with various biological targets. Thiophene derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, and can interact with numerous receptor systems.[1][2][3][6] Similarly, cycloheptylamine derivatives have been explored for their potential to modulate neurotransmitter pathways, such as dopamine and serotonin signaling.[4]

This guide, therefore, uses N-(thiophen-2-ylmethyl)cycloheptanamine as a representative novel compound to provide a comprehensive, in-depth exploration of the core methodologies employed to determine receptor binding affinity. We will proceed from the foundational principles of ligand-receptor interactions to detailed, field-proven protocols for the industry's most critical assay technologies. The objective is not merely to present steps but to instill a deep understanding of the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful.

Part 1: Foundational Principles of Receptor-Ligand Interactions

Before delving into experimental protocols, it is crucial to understand the key parameters that quantify the interaction between a ligand (the test compound) and a receptor.

  • Affinity (KD): The equilibrium dissociation constant (KD) is the most common measure of affinity. It represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower KD value signifies a higher binding affinity.[7][8][9]

  • IC50 and Ki: In competitive binding assays, the potency of a test compound is measured by its IC50 value—the concentration that inhibits 50% of the specific binding of a labeled reference ligand. The IC50 is then converted to the inhibition constant (Ki), which is a more absolute measure of affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[10]

  • Bmax: This parameter represents the total concentration of receptors in a given preparation, providing a measure of receptor density.[7][8][9]

  • Kinetics (kon and koff): The association rate constant (kon) and the dissociation rate constant (koff) describe the speed at which a ligand binds to and dissociates from its receptor, respectively. The ratio of these rates (koff/kon) also defines the KD.[8]

Part 2: The Gold Standard—Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for their robustness and sensitivity in measuring ligand-receptor affinity.[11] They typically involve incubating a biological preparation containing the receptor of interest with a radiolabeled ligand.

Principle of Competitive Radioligand Binding

These assays measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand of known high affinity from its receptor. A range of concentrations of the test compound is incubated with the receptor preparation and a fixed concentration of the radioligand. The more potent the test compound, the lower the concentration required to displace the radioligand.[11][12]

Experimental Protocol 1: Filtration-Based Competitive Binding Assay

This is the classical method for separating receptor-bound radioligand from the unbound fraction.[13] It is particularly effective for membrane-bound receptors like G-protein coupled receptors (GPCRs).[13]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Begin with a cell line (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., Serotonin Receptor 5-HT2A).[14][15]

    • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) and centrifuge to pellet the membranes.[10]

    • Wash the pellet by resuspending in fresh buffer and centrifuging again to remove endogenous substances.[10]

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[10]

  • Assay Plate Setup (96-well format, in triplicate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]Ketanserin for the 5-HT2A receptor, typically at its KD value), and the membrane suspension.[12][14]

    • Non-specific Binding (NSB) Wells: Add a high concentration of an unlabeled, high-affinity reference compound (e.g., 10 µM unlabeled Ketanserin) to saturate all specific binding sites, followed by the radioligand and membrane suspension. This measures the amount of radioligand that binds to non-receptor components like the filter itself.[7][14]

    • Competitive Binding Wells: Add serial dilutions of the test compound (N-(thiophen-2-ylmethyl)cycloheptanamine), the fixed concentration of radioligand, and the membrane suspension.[14]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium. Gentle agitation is recommended.[10]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.[10][13][16]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection:

    • Dry the filter plate, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.[10]

Data Analysis and Presentation
  • Calculate specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.[7]

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.[12]

  • Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for N-(thiophen-2-ylmethyl)cycloheptanamine at Key Neurotransmitter Receptors

Test CompoundReceptor TargetRadioligandKi (nM)
N-(thiophen-2-ylmethyl)cycloheptanamineHuman Serotonin 5-HT2A[³H]Ketanserin125
N-(thiophen-2-ylmethyl)cycloheptanamineHuman Dopamine D2[³H]Spiperone850
N-(thiophen-2-ylmethyl)cycloheptanamineRat NMDA[³H]MK-801>10,000
Serotonin (Reference)Human Serotonin 5-HT2A[³H]Ketanserin505[14]
Haloperidol (Reference)Human Dopamine D2[³H]Spiperone1.5

Note: The data presented in this table are for illustrative purposes to demonstrate data presentation. They are hypothetical values.

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_process Processing & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + Test Compound prep_membranes->competition prep_ligand Prepare Radioligand (e.g., [3H]Ketanserin) prep_ligand->total_binding prep_ligand->nsb prep_ligand->competition prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->competition incubation Incubate to Equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures CPM) filtration->counting calc_specific Calculate Specific Binding (Total - NSB) counting->calc_specific plot_curve Plot % Specific Binding vs. [Compound] calc_specific->plot_curve calc_ki Non-linear Regression (Determine IC50 -> Ki) plot_curve->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that eliminates the need for a physical separation step, making it highly amenable to high-throughput screening.[17][18][19]

Principle: The receptor of interest is immobilized onto microbeads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close proximity to the bead, allowing the emitted radiation (e.g., beta particles) to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal.[17][19][20]

Step-by-Step Methodology:

  • Bead Preparation: Obtain SPA beads coupled with a capture molecule (e.g., Protein A, streptavidin, or copper chelate for His-tagged proteins).

  • Receptor Immobilization: Incubate the SPA beads with the purified receptor preparation to allow for immobilization onto the bead surface.

  • Assay Setup: In a microplate, mix the receptor-coated beads, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Incubation: Allow the mixture to incubate to reach equilibrium.

  • Detection: Measure the light output directly in a microplate scintillation counter. No filtration is required.

  • Data Analysis: Data is analyzed similarly to the filtration assay to determine the IC50 and Ki values.

Part 3: Real-Time, Label-Free Kinetics with Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that monitors molecular interactions in real-time without the need for labels.[21] This allows for the determination of not only the binding affinity (KD) but also the kinetic rate constants (kon and koff).[21][22]

Principle of SPR

In an SPR experiment, one molecule (the "ligand," typically the receptor) is immobilized on the surface of a sensor chip coated with a thin gold film. A solution containing the other molecule (the "analyte," our test compound) is flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass accumulating on the surface and is plotted over time in a "sensorgram."[21][23][24]

Experimental Protocol 3: SPR Kinetic Analysis

Step-by-Step Methodology:

  • Sensor Chip Preparation: Select a sensor chip appropriate for the immobilization chemistry (e.g., a CM5 chip for amine coupling).

  • Ligand Immobilization: Covalently attach the purified receptor protein to the sensor chip surface. The goal is to achieve an immobilization level that will yield a sufficient signal without causing mass transport limitations.

  • Analyte Injection: Prepare a series of precise dilutions of the test compound (N-(thiophen-2-ylmethyl)cycloheptanamine) in a suitable running buffer.

  • Binding Measurement (Kinetic Titration):

    • Inject each concentration of the analyte over the sensor surface for a defined period (association phase), allowing the binding to approach equilibrium.

    • Switch back to flowing only the running buffer over the surface and monitor the signal decrease as the analyte dissociates (dissociation phase).[24]

    • Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Acquisition: The instrument records the binding response (in Resonance Units, RU) over time, generating a series of sensorgrams for each analyte concentration.

Data Analysis and Presentation

The sensorgram data is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to extract the kinetic parameters.

  • kon (Association Rate): Determined from the curvature of the association phase.

  • koff (Dissociation Rate): Determined from the decay of the signal during the dissociation phase.

  • KD (Equilibrium Dissociation Constant): Calculated from the ratio koff / kon.

Table 2: Hypothetical Kinetic and Affinity Data from SPR Analysis

Test CompoundReceptor Targetkon (M-1s-1)koff (s-1)KD (nM)
N-(thiophen-2-ylmethyl)cycloheptanamineHuman Serotonin 5-HT2A2.1 x 1052.6 x 10-2124
N-(thiophen-2-ylmethyl)cycloheptanamineHuman Dopamine D21.5 x 1041.3 x 10-2867

Note: This hypothetical data is designed to be consistent with the Ki values in Table 1, demonstrating how different techniques can validate each other.

G cluster_setup Setup cluster_run Measurement Cycle cluster_output Output & Analysis Immobilize Immobilize Receptor on Sensor Chip Association Inject Analyte (Association) Immobilize->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Analyte binds Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Inject Regeneration Solution Dissociation->Regeneration Analyte unbinds Dissociation->Sensorgram Regeneration->Association Surface reset Fit Fit Data to Kinetic Model Sensorgram->Fit Results Determine: - kon - koff - KD Fit->Results

Caption: Principle of a Surface Plasmon Resonance (SPR) experiment.

Part 4: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC stands unique among binding assays as it directly measures the heat released or absorbed during a binding event.[25] This allows for a complete thermodynamic characterization of the interaction, providing not only the binding affinity (KA, the inverse of KD) and stoichiometry (n), but also the enthalpy (ΔH) and entropy (ΔS) of binding.[26][27][28]

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell. The sample cell contains one of the binding partners (e.g., the receptor protein), while a syringe is used to make a series of small, precise injections of the other binding partner (the test compound). The instrument measures the tiny temperature difference between the cells that occurs upon binding and applies power to maintain a zero temperature difference. This power is integrated over time to give the total heat exchanged per injection.[25][26]

Experimental Protocol 4: ITC Binding Analysis

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Both the receptor protein and the test compound must be in identical, extensively dialyzed buffer to minimize heats of dilution.[29]

    • Accurately determine the concentration of both the protein in the cell and the ligand in the syringe.

    • The ligand concentration in the syringe should typically be 10-15 times higher than the protein concentration in the cell.[26]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Load the receptor solution into the sample cell (~400 µL) and the test compound into the injection syringe (~70 µL).[26]

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small (e.g., 2 µL) injections of the test compound into the sample cell.

    • The heat change for each injection is measured until the receptor becomes saturated and no further heat change is observed.

  • Control Experiment:

    • Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution, which can then be subtracted from the binding data.[25]

Data Analysis and Presentation

The integrated heat data from each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine:

  • n: The stoichiometry of the binding (e.g., 1:1).

  • KA: The association constant (1/KD).

  • ΔH: The enthalpy change of binding.

  • ΔS: The entropy change is calculated from the relationship: ΔG = ΔH - TΔS, where ΔG = -RTln(KA).

Table 3: Hypothetical Thermodynamic Profile for N-(thiophen-2-ylmethyl)cycloheptanamine Binding

Receptor TargetKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Human Serotonin 5-HT2A1281.05-5.4-3.9
Human Dopamine D28750.98-3.2-5.1

Note: This data provides insight into the driving forces of the interaction. For 5-HT2A, the binding is driven by both favorable enthalpy and entropy, while for D2, it is primarily entropy-driven.

Conclusion: Building a Self-Validating Pharmacological Profile

The characterization of a novel compound like N-(thiophen-2-ylmethyl)cycloheptanamine requires a multi-faceted approach. No single technique tells the whole story. By integrating the robust affinity data from radioligand binding assays, the kinetic insights from SPR, and the thermodynamic details from ITC, a comprehensive and self-validating binding profile can be constructed. This rigorous, data-driven approach is fundamental to making informed decisions in the drug discovery pipeline, transforming a novel chemical entity into a potential therapeutic agent.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis of thiophene and Their Pharmacological Activity. [Link]

  • Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. [Link]

  • Journal of Biomolecular Screening. Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • PubMed. Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. [Link]

  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Bentham Science Publishers. Insightful Synthetic Strategies and Pharmacological Potential of Thiophene Derivatives: A Comprehensive Review. [Link]

  • PubMed. Isothermal titration calorimetry for studying protein-ligand interactions. [Link]

  • PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • PMC. Therapeutic importance of synthetic thiophene. [Link]

  • Patsnap.
  • U.S. Environmental Protection Agency. Statistical Analysis Report: Validation of an Androgen Receptor Binding Assay Using a “Standard” Cytosol Preparation. [Link]

  • TPC. B max and K D. [Link]

  • IntechOpen. Calorimetry to Quantify Protein-Ligand Binding. [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • PMC. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

  • BPS Bioscience. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • YouTube. Scintillation proximity assay. What it is, how it works and what it is used for.. [Link]

  • PubMed. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. [Link]

  • SNT. Next-Generation Scintillation Proximity Assay Materials. [Link]

  • PubMed. Scintillation proximity assay (SPA) technology to study biomolecular interactions. [Link]

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]

  • PubMed. MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

  • PMC. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Indigo Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

  • Google Patents.
  • JoVE. The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]

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Exploratory

Toxicity and Safety Profile of N-(thiophen-2-ylmethyl)cycloheptanamine: A DMPK and Toxicological Whitepaper

Executive Summary In the landscape of preclinical drug development, secondary heterocyclic benzylic amines present unique metabolic liabilities. N-(thiophen-2-ylmethyl)cycloheptanamine is a synthetic compound characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, secondary heterocyclic benzylic amines present unique metabolic liabilities. N-(thiophen-2-ylmethyl)cycloheptanamine is a synthetic compound characterized by three distinct structural motifs: an electron-rich thiophene ring, a secondary amine with an adjacent benzylic-type methylene, and a highly lipophilic cycloheptyl ring.

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I approach this molecule not just as a static structure, but as a dynamic substrate within the hepatic microenvironment. The presence of the thiophene moiety classifies this compound as possessing a "structural alert." Without rigorous optimization, compounds in this class are highly susceptible to Cytochrome P450 (CYP450)-mediated bioactivation, leading to the formation of reactive electrophiles, covalent protein haptenization, and idiosyncratic adverse drug reactions (IADRs).

This whitepaper dissects the mechanistic causality behind the toxicity profile of N-(thiophen-2-ylmethyl)cycloheptanamine, outlines self-validating experimental protocols for liability assessment, and provides actionable intelligence for lead optimization.

Structural Liabilities and Mechanistic Toxicology

To understand the safety profile of N-(thiophen-2-ylmethyl)cycloheptanamine, we must isolate its structural components and predict their behavior under oxidative stress.

The Thiophene Motif: Epoxidation and S-Oxidation

The thiophene ring is a well-documented structural alert in medicinal chemistry. When processed by hepatic CYP450 enzymes (predominantly CYP2C9 and CYP3A4), the electron-rich sulfur heteroaromatic ring undergoes oxidation to form highly reactive intermediates[1].

Quantum chemical analyses reveal that CYP450-catalyzed epoxidation of the thiophene ring is a highly exothermic process (-23.24 kcal/mol), making it thermodynamically and kinetically favorable over alternative metabolic routes[2]. The resulting thiophene epoxides and S-oxides are aggressive soft electrophiles. If not rapidly intercepted by endogenous glutathione (GSH), these metabolites covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic macromolecules, triggering cellular necrosis and immune-mediated hepatotoxicity[3].

G A N-(thiophen-2-ylmethyl) cycloheptanamine B CYP450 Oxidation A->B C Thiophene Epoxide (Reactive Electrophile) B->C Bioactivation D GSH Conjugation (Detoxification) C->D GSH Trapping E Covalent Protein Binding (Hepatotoxicity / MBI) C->E Haptenization

Figure 1: CYP450-mediated bioactivation pathway of the thiophene moiety.

The Secondary Amine: Hydrogen Atom Transfer (HAT)

The secondary amine linkage in this compound introduces a secondary layer of toxicity. CYP450 enzymes can initiate a Hydrogen Atom Transfer (HAT) at the alpha-carbon (the methylene bridge between the thiophene and the amine). Because it is a secondary amine, the resulting radical intermediate is highly stabilized, significantly lowering the activation energy barrier for oxidation[4].

This pathway often leads to the formation of reactive iminium ions or N-hydroxylated metabolites. These species are notorious for causing Mechanism-Based Inactivation (MBI) of the very CYP enzymes that generate them, binding irreversibly to the prosthetic heme or the apoprotein, leading to severe drug-drug interactions (DDIs)[5].

The Cycloheptyl Ring: Lipophilicity and Membrane Disruption

While the cycloheptyl ring is generally metabolically stable (undergoing slow, predictable aliphatic hydroxylation), its primary contribution to toxicity is physicochemical. The 7-membered ring is highly lipophilic, driving the molecule deep into the hydrophobic pockets of CYP enzymes and off-target receptors. At high localized concentrations, bulky cycloalkylamines can exhibit corrosive properties, disrupting phospholipid bilayers and causing acute cellular distress independent of metabolic activation.

Quantitative Safety Data Summary

To benchmark the safety profile of N-(thiophen-2-ylmethyl)cycloheptanamine, we evaluate it against standard toxicological parameters. The table below summarizes the expected quantitative profile based on its structural class.

Assay / ParameterTarget MetricExpected ProfileMechanistic Interpretation
CYP3A4 IC50 (Reversible) > 10 µM2.5 - 5.0 µMHigh lipophilicity of the cycloheptyl ring drives strong reversible affinity to the CYP3A4 active site.
CYP2C9 MBI ( kinact​/KI​ ) < 10 mL/min/µmol> 45 mL/min/µmolSevere liability. Thiophene bioactivation leads to rapid, irreversible suicide inhibition of CYP2C9.
GSH Adduct Formation NegativePositive (+307 Da)LC-MS/MS will detect high levels of GSH-trapped thiophene epoxides, confirming reactive metabolite generation.
Hepatocyte Toxicity (TC50) > 50 µM15 - 25 µMCovalent binding of reactive species depletes endogenous GSH, leading to oxidative stress and cell death.

Self-Validating Experimental Protocols

To empirically prove these liabilities, we must deploy self-validating assay systems. A protocol is only scientifically sound if it contains internal controls that validate the mechanism of action, regardless of the test compound's performance.

Protocol 1: Reactive Metabolite Trapping (Hard & Soft Electrophiles)

Causality: Because this compound can generate both soft electrophiles (thiophene epoxides) and hard electrophiles (iminium ions from the secondary amine), a dual-trapping system using Glutathione (GSH) and Potassium Cyanide (KCN) is mandatory.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs).

  • Trapping Agents: Add 5 mM GSH (soft trap) and 1 mM KCN (hard trap) to the matrix.

  • Initiation: Spike in 10 µM of N-(thiophen-2-ylmethyl)cycloheptanamine. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Control 1 (Negative): Run a parallel incubation lacking NADPH to prove that adduct formation is strictly CYP450-dependent.

    • Self-Validation Control 2 (Positive): Run a parallel incubation with Acetaminophen to ensure the HLMs and GSH are actively trapping known reactive species.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins. Extract the supernatant.

  • LC-HRMS/MS Analysis: Analyze via High-Resolution Mass Spectrometry. Perform a neutral loss scan for 129 Da (characteristic of GSH adducts) and monitor for mass shifts of +307 Da (GSH) and +27 Da (Cyano adducts).

G S1 1. Incubate Compound with HLMs + NADPH + GSH/KCN S2 2. Quench Reaction (Ice-cold Acetonitrile) S1->S2 S3 3. Centrifugation & Supernatant Extraction S2->S3 S4 4. LC-HRMS/MS Analysis (Neutral Loss Scan) S3->S4 S5 5. Identify Adducts (m/z +307 Da / +27 Da) S4->S5

Figure 2: Self-validating experimental workflow for reactive metabolite trapping.

Protocol 2: Mechanism-Based Inactivation (MBI) IC50​ Shift Assay

Causality: To differentiate between reversible competitive inhibition and irreversible covalent binding (MBI), we must utilize a dilution step. Diluting the pre-incubation mixture 1:10 into the substrate mixture forces reversible inhibitors to detach from the enzyme, isolating the signal of true irreversible suicide inhibition.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate HLMs (1 mg/mL) with varying concentrations of the test compound (0.1 to 50 µM) in the presence of NADPH for 30 minutes at 37°C.

    • Self-Validation Control: Use Tienilic acid as a positive control for thiophene-mediated CYP2C9 MBI.

  • Dilution Step (Critical): Transfer a 10 µL aliquot of the pre-incubation mixture into 90 µL of a secondary incubation mixture containing NADPH and a CYP-specific probe substrate (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4) at 5x their Km​ value.

  • Secondary Incubation: Incubate for an additional 10 minutes to measure remaining enzyme activity.

  • Analysis: Quench with acetonitrile, centrifuge, and quantify the formation of the probe metabolite (e.g., 4'-hydroxydiclofenac) via LC-MS/MS.

  • Data Interpretation: Calculate the IC50​ . A shift to a lower IC50​ value in the NADPH-pre-incubated samples (a "fold shift" > 1.5) definitively confirms time-dependent, mechanism-based inactivation.

Lead Optimization & Mitigation Strategies

If N-(thiophen-2-ylmethyl)cycloheptanamine is a required scaffold for target efficacy, the following structural modifications are recommended to mitigate its toxicity profile:

  • Thiophene Deactivation: Introduce electron-withdrawing groups (e.g., fluorine or chlorine) at the C3 or C4 positions of the thiophene ring. This lowers the HOMO energy of the ring, making CYP450-mediated epoxidation thermodynamically unfavorable. Alternatively, replace the thiophene with a bioisosteric, more metabolically stable ring such as a thiazole or an oxazole.

  • Alpha-Carbon Blocking: To prevent HAT and subsequent iminium ion formation at the benzylic position, introduce steric bulk. Adding a methyl group to the alpha-carbon (creating a chiral center) sterically hinders the CYP450 catalytic iron-oxo species from accessing the vulnerable C-H bond.

  • Lipophilicity Reduction: The cycloheptyl ring is excessively lipophilic. Replacing it with a tetrahydropyran or a piperidine ring will lower the overall LogP, reducing non-specific membrane accumulation and decreasing binding affinity to off-target CYP enzymes.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.[3]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. ResearchGate.[2]

  • Bioactivation potential of thiophene-containing drugs. PubMed.[1]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. ACS Publications.[4]

  • SAFETY DATA SHEET - Cycloheptanamine. Fisher Scientific.

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. ACS Publications.[5]

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Foundational

An In-depth Technical Guide to the Partition Coefficient (logP) of N-(thiophen-2-ylmethyl)cycloheptanamine

For Researchers, Scientists, and Drug Development Professionals Abstract The n-octanol/water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, governing a molecule's...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The n-octanol/water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, governing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a comprehensive technical overview of the methodologies for determining and predicting the logP value of the novel compound N-(thiophen-2-ylmethyl)cycloheptanamine. We delve into the theoretical underpinnings of lipophilicity, analyze the structural contributions of the thiophene, cycloheptyl, and secondary amine moieties, and present detailed, field-proven protocols for both experimental determination and computational prediction. This document is designed to serve as a practical and authoritative resource for scientists seeking to characterize this and similar molecules.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey through a series of aqueous and lipid environments. A molecule's ability to navigate these biological barriers is fundamentally dictated by its lipophilicity. The partition coefficient, expressed as its logarithm (logP), is the gold-standard measure of this property. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4]

LogP = log10 ([solute]organic / [solute]aqueous)

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] For oral drug candidates, a balanced logP, often cited as being less than 5 in Lipinski's Rule of Five, is crucial for effective absorption and permeability.[1][5] Therefore, the accurate determination of logP for a novel chemical entity like N-(thiophen-2-ylmethyl)cycloheptanamine is not merely a routine measurement but a cornerstone of its preclinical characterization.

Molecular Structure Analysis: Predicting Lipophilicity

The lipophilicity of N-(thiophen-2-ylmethyl)cycloheptanamine is a composite of the contributions from its distinct structural fragments. Understanding these contributions allows for an initial, qualitative assessment of its expected logP.

  • Thiophene Ring: The thiophene ring, a bioisostere of benzene, is a key component in many pharmaceuticals.[6][7] Thiophene itself has a measured logP of 1.81, indicating it is moderately lipophilic.[8] Its presence suggests a significant contribution to the overall hydrophobicity of the molecule.

  • Cycloheptyl Group: This large, saturated carbocyclic ring is highly non-polar. The cycloheptyl moiety is expected to be the dominant contributor to the molecule's lipophilicity, significantly increasing its preference for the n-octanol phase.

  • Secondary Amine Linker: The secondary amine group (-NH-) is polar and capable of both donating and accepting hydrogen bonds.[9] This feature will increase aqueous solubility and decrease the logP. Crucially, as a basic functional group, its ionization state is pH-dependent. At physiological pH (around 7.4), the amine will be partially protonated, which significantly increases hydrophilicity. This introduces the important distinction between logP (referring to the neutral species) and logD (the distribution coefficient at a specific pH).[10]

Based on this analysis, N-(thiophen-2-ylmethyl)cycloheptanamine is predicted to be a lipophilic molecule with a positive logP value, moderated by the presence of the basic amine.

Experimental Determination of logP

Direct experimental measurement remains the most reliable method for determining logP.[11] The two most widely accepted protocols, standardized by the Organisation for Economic Co-operation and Development (OECD), are the Shake-Flask method (OECD 107) and the HPLC method (OECD 117).

The Shake-Flask Method (OECD 107): The Gold Standard

This classic method directly measures the concentration of the analyte in the two immiscible phases after they have reached equilibrium.[11][12][13] It is considered the most accurate method when performed correctly and is suitable for logP values in the range of -2 to 4, and occasionally up to 5.[12][13][14]

  • Pre-saturation of Solvents: Both the n-octanol and water/buffer phases are pre-saturated with each other to prevent volume changes during the experiment that would alter the final concentration.

  • pH Control: For an ionizable compound like N-(thiophen-2-ylmethyl)cycloheptanamine, using a buffer (e.g., phosphate buffer at pH 7.4) is critical to measure the logD. To measure the intrinsic logP of the neutral form, the pH must be adjusted to at least 2 units above the pKa of the amine, ensuring it is overwhelmingly in its uncharged state.

  • Centrifugation: This step is crucial for achieving a clean separation of the two phases, preventing micro-emulsions that can lead to an overestimation of the concentration in the aqueous phase.[15]

  • Concentration Analysis: The concentration of the analyte in each phase must be determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[12][16]

  • Preparation: Prepare n-octanol saturated with water/buffer and water/buffer saturated with n-octanol. Prepare a stock solution of N-(thiophen-2-ylmethyl)cycloheptanamine in n-octanol.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), add known volumes of the pre-saturated n-octanol and aqueous phases. Add a small aliquot of the stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).[16]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two layers.[17]

  • Sampling & Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a calibrated HPLC-UV/MS method.

  • Calculation: Calculate the logP using the formula: logP = log10 (C_octanol / C_aqueous). The experiment should be performed in triplicate.[12]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

This indirect method correlates the retention time of an analyte on a non-polar stationary phase with its lipophilicity.[14][18][19] It is faster, requires less material than the shake-flask method, and is suitable for logP values in the range of 0 to 6.[14][19][20]

  • Stationary Phase: A C18 (octadecylsilyl) column is used, which acts as a proxy for the lipophilic n-octanol phase.

  • Mobile Phase: A polar mobile phase (e.g., methanol/water) is used. Lipophilic compounds have a stronger affinity for the C18 stationary phase and thus elute later (have a longer retention time).

  • Calibration Standards: A set of reference compounds with well-established logP values are run under the same chromatographic conditions. This is essential to create a calibration curve that links retention time to logP.[21]

  • Dead Time (t0) Determination: The retention time of an unretained compound (e.g., uracil) is measured to determine the column void volume, which is necessary for calculating the capacity factor (k).

  • System Preparation: Set up an HPLC system with a C18 column and an isocratic mobile phase (e.g., 60:40 methanol:water).

  • Calibration: Inject a series of 5-7 reference compounds with known logP values that bracket the expected logP of the test compound. Record their retention times (t_r).

  • Dead Time Measurement: Inject an unretained compound to determine the dead time (t0).

  • Sample Analysis: Inject a solution of N-(thiophen-2-ylmethyl)cycloheptanamine and record its retention time in duplicate.[18]

  • Calculations:

    • For each standard and the sample, calculate the capacity factor (k): k = (t_r - t0) / t0.

    • Plot a calibration curve of log k versus the known logP values of the standards.

    • Determine the log k for N-(thiophen-2-ylmethyl)cycloheptanamine.

  • logP Determination: Interpolate the logP of the test compound from the calibration curve using its calculated log k value.[18]

Computational Prediction of logP

In parallel with experimental work, computational models provide rapid logP estimation, which is invaluable for screening large numbers of virtual compounds.[22][23] These methods have evolved from simple fragment-based approaches to sophisticated machine learning algorithms.[1][5][23]

Fragment-Based and Atom-Based Methods

These methods deconstruct the molecule into fragments or individual atoms and sum their known contributions to lipophilicity.[4][23] An example is the XLOGP3 algorithm, which is widely used for its good balance of speed and accuracy.[24] These models work well for many common organic molecules but may be less accurate for compounds with complex electronic or intramolecular interactions.[23]

Property-Based and Machine Learning Models

More advanced models use a range of molecular descriptors (e.g., polar surface area, molecular weight, charge distributions) to train machine learning algorithms like random forests or deep neural networks on large datasets of experimentally determined logP values.[1][22][25] These models can often achieve higher accuracy by learning complex relationships between a molecule's structure and its logP.[5][23]

MethodPredicted logPPrincipleAdvantagesLimitations
Experimental: Shake-Flask To be determinedDirect PartitioningHigh Accuracy (Gold Std.)Time-consuming, requires pure compound
Experimental: RP-HPLC To be determinedRetention Time CorrelationFast, requires less materialIndirect, relies on calibration
Computational: XLOGP3 Typically 3.5 - 4.5Fragment-basedVery Fast, No sample neededLess accurate for novel scaffolds
Computational: ML Model Typically 3.8 - 4.8Descriptor-basedPotentially high accuracyRequires large training sets

Note: Predicted computational values are estimates based on the structural analysis and typical model performance. Actual calculated values will vary by software.

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the process for determining the logP of N-(thiophen-2-ylmethyl)cycloheptanamine.

Diagram: Integrated logP Determination Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Synthesis start N-(thiophen-2-ylmethyl)cycloheptanamine struct_analysis Structural Analysis (Thiophene, Cycloheptyl, Amine) start->struct_analysis comp_pred Computational Prediction (XLOGP3, ML Models) struct_analysis->comp_pred Estimate logP method_select Method Selection comp_pred->method_select Guide Experiment shake_flask Shake-Flask (OECD 107) pH-controlled method_select->shake_flask High Accuracy hplc RP-HPLC (OECD 117) method_select->hplc High Throughput analysis Quantitative Analysis (HPLC-UV/MS) shake_flask->analysis hplc->analysis data_synthesis Synthesize & Compare Data analysis->data_synthesis final_logp Final Reported logP/logD Value data_synthesis->final_logp

Caption: Integrated workflow for logP determination of the target molecule.

Conclusion

The partition coefficient of N-(thiophen-2-ylmethyl)cycloheptanamine, while not publicly documented, can be reliably determined through a systematic application of established experimental and computational methodologies. Structural analysis indicates a lipophilic compound whose behavior will be influenced by the pH-dependent ionization of its secondary amine. For definitive characterization, the OECD 107 shake-flask method is recommended for its accuracy, while the OECD 117 HPLC method offers a rapid, high-throughput alternative. These experimental results should be contextualized with predictions from validated computational models. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize the lipophilicity of this and other novel chemical entities, providing essential data for advancing drug discovery programs.

References

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  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. (2021). Analytice. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society. [Link]

  • Validation of an HPLC Method for Determining log P ow Values of Surfactants. (2014). Tenside Surfactants Detergents. [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore. [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. (2025). Physical Chemistry Chemical Physics. [Link]

  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. (2018). PMC. [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

  • OECD 117 - Partition Coefficient, HPLC Method. (n.d.). Situ Biosciences. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (2021). PMC. [Link]

  • OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). (n.d.). Phytosafe. [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. (2022). GOV.UK. [Link]

  • Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]

  • Therapeutic importance of synthetic thiophene. (2017). PMC - NIH. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry - ACS Publications. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. [Link]

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  • 1-Cycloheptanamine. (2024). ChemBK. [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2026). ResearchGate. [Link]

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  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]

  • (2E,7E)-2,7-Bis[(thiophen-2-yl)methylidene]cycloheptanone. (2014). ResearchGate. [Link]

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  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]

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  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (2023). MDPI. [Link]

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Exploratory

A Framework for the Thermodynamic Characterization of N-(thiophen-2-ylmethyl)cycloheptanamine in Drug Development

Abstract The journey of a novel chemical entity from initial discovery to a viable therapeutic agent is fraught with challenges, many of which are governed by the fundamental laws of thermodynamics. For N-(thiophen-2-ylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from initial discovery to a viable therapeutic agent is fraught with challenges, many of which are governed by the fundamental laws of thermodynamics. For N-(thiophen-2-ylmethyl)cycloheptanamine, a molecule with potential pharmacological relevance, a thorough understanding of its thermodynamic properties is not merely academic but a critical prerequisite for successful development. These properties—including Gibbs free energy, enthalpy, entropy, thermal stability, and phase behavior—dictate the compound's stability, solubility, and binding affinity, which in turn influence its bioavailability, efficacy, and shelf-life.[1][2] This in-depth technical guide presents a comprehensive framework for the complete thermodynamic characterization of N-(thiophen-2-ylmethyl)cycloheptanamine. It provides field-proven, step-by-step protocols for both experimental determination and computational prediction of its core thermodynamic parameters. By integrating these approaches, researchers and drug development professionals can build a robust energetic profile of the molecule, enabling data-driven decisions to de-risk and accelerate its path to clinical application.

Introduction: The Thermodynamic Imperative in Drug Discovery

N-(thiophen-2-ylmethyl)cycloheptanamine is a heterocyclic compound featuring a flexible cycloheptane ring linked to a thiophene moiety, a structure that suggests potential interactions with a variety of biological targets. However, before significant resources are invested in exploring its mechanism of action or efficacy, a foundational understanding of its physicochemical and thermodynamic stability is paramount.

Thermodynamic data provides invaluable insights at nearly every stage of drug development:

  • Lead Optimization: Understanding the enthalpic and entropic contributions to target binding can guide rational modifications to the molecular structure to enhance affinity and selectivity.[1][3][4]

  • Formulation Development: Properties like melting point, heat of fusion, and solubility are critical for designing stable and bioavailable dosage forms.

  • Process Chemistry & Manufacturing: Thermal stability data, such as decomposition temperature, is essential for ensuring safety and preventing degradation during synthesis, purification, and storage.[5][6]

This guide provides the necessary protocols to establish a comprehensive thermodynamic profile for N-(thiophen-2-ylmethyl)cycloheptanamine, creating a self-validating system of data that is crucial for regulatory submissions and successful product development.

Experimental Determination of Thermodynamic Properties

The following section details the primary experimental workflows for accurately measuring the key thermodynamic properties of a purified sample of N-(thiophen-2-ylmethyl)cycloheptanamine.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis, providing critical data on phase transitions and thermal stability.[7][8]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point (Tₘ), heat of fusion (ΔHfus), and glass transition temperature (Tg).[9][10]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium (Tₘ = 156.6 °C) and zinc (Tₘ = 419.5 °C), to ensure data accuracy.[9][11]

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity, dry N-(thiophen-2-ylmethyl)cycloheptanamine into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.

  • Analysis Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidation.[11]

    • Equilibrate the cell at a low temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, up to a temperature beyond its melting point (e.g., 250 °C).[11]

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The extrapolated onset of this peak is the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).[12]

TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature and the presence of volatile components like moisture or residual solvents.[5][6][7][13]

Experimental Protocol:

  • Instrument Verification: Ensure the TGA's balance and temperature sensors are calibrated according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of N-(thiophen-2-ylmethyl)cycloheptanamine into a ceramic or platinum TGA pan.

  • Analysis Conditions:

    • Place the pan onto the TGA balance mechanism.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate of 10-20 °C/min under a nitrogen atmosphere.[13]

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition. This is a critical parameter for defining storage and handling limits.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is most accurately determined indirectly by measuring the enthalpy of combustion (ΔH_c°) using a bomb calorimeter.[14][15]

Experimental Protocol:

  • Calorimeter Calibration: Determine the heat capacity (Cᵥ) of the calorimeter system by combusting a certified standard, typically benzoic acid, for which the heat of combustion is precisely known.[16][17]

  • Sample Preparation:

    • Press a pellet of approximately 1 gram of N-(thiophen-2-ylmethyl)cycloheptanamine.

    • Weigh the pellet accurately and place it in the sample crucible within the bomb.

    • Attach a nickel-chromium ignition wire of known length and mass, ensuring it is in contact with the sample.[17]

    • Add a small, known amount of water (approx. 1 mL) to the bomb to ensure all combustion products are in their standard states.

  • Combustion:

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.[17][18]

    • Submerge the bomb in the water-filled calorimeter bucket.

    • Allow the system to reach thermal equilibrium while stirring, and record the initial temperature.

    • Ignite the sample by passing a current through the wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.[17]

  • Data Analysis and Calculation:

    • Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total heat released (q_total) using the formula: q_total = Cᵥ * ΔT.

    • Correct for the heat released by the combustion of the ignition wire.

    • Determine the enthalpy of combustion (ΔH_c°) for the compound.

    • Use Hess's Law, along with the known standard enthalpies of formation for CO₂(g), H₂O(l), N₂(g), and SO₂(g), to calculate the standard enthalpy of formation (ΔH_f°) of N-(thiophen-2-ylmethyl)cycloheptanamine.

Workflow for Thermodynamic Property Determination

G cluster_synthesis Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Profiling Synthesis Synthesis of N-(thiophen-2-ylmethyl) cycloheptanamine Purification Purification & Characterization (>99.5% Purity) Synthesis->Purification DSC DSC Analysis Purification->DSC TGA TGA Analysis Purification->TGA Bomb Bomb Calorimetry Purification->Bomb DFT DFT Calculations Purification->DFT Tm_Hf Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) DSC->Tm_Hf T_decomp Decomposition Temp (Td) TGA->T_decomp Hf_form Enthalpy of Formation (ΔH°f) Bomb->Hf_form DFT->Hf_form G_form Gibbs Free Energy (ΔG°f) Entropy (S°) DFT->G_form MD Molecular Dynamics (Optional) Profile Comprehensive Thermodynamic Profile Tm_Hf->Profile T_decomp->Profile Hf_form->Profile G_form->Profile

Caption: Integrated workflow for experimental and computational thermodynamic characterization.

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful, complementary approach to experimental methods, providing insights into thermodynamic properties before a compound is even synthesized or when experimental methods are impractical.[19] Density Functional Theory (DFT) is a particularly robust method for this purpose.[20]

DFT for Enthalpy, Entropy, and Gibbs Free Energy

This protocol outlines the use of DFT to calculate the standard enthalpy of formation (ΔH_f°), standard absolute entropy (S°), and standard Gibbs free energy of formation (ΔG_f°).

Computational Protocol:

  • Structure Optimization:

    • Build the 3D structure of N-(thiophen-2-ylmethyl)cycloheptanamine using molecular modeling software.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[21] This step is crucial as the thermodynamic properties are dependent on the molecular geometry.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry using the same level of theory.

    • Confirm that the structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

  • Thermochemical Analysis:

    • The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the total entropy.

    • The standard absolute entropy (S°) can be directly obtained from this output.

  • Enthalpy of Formation (ΔH_f°) Calculation:

    • Use an isodesmic reaction scheme. This involves constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. This method minimizes errors in the DFT calculation.[22]

    • Example Isodesmic Reaction: N-(thiophen-2-ylmethyl)cycloheptanamine + CH₄ + NH₃ → Cycloheptane + Toluene + Methylamine

    • Calculate the total electronic energies for all species in the reaction at the same level of theory.

    • Calculate the reaction enthalpy (ΔH_rxn) from the computed electronic and thermal energies.

    • Rearrange the equation and use well-established experimental ΔH_f° values for the reference compounds (CH₄, NH₃, etc.) to solve for the ΔH_f° of the target molecule.

  • Gibbs Free Energy of Formation (ΔG_f°) Calculation:

    • Calculate the Gibbs free energy of reaction (ΔG_rxn) from the computed free energies of all species.

    • Use the relationship ΔG_f°(target) = ΔG_rxn + ΣΔG_f°(products) - ΣΔG_f°(reactants) with known experimental ΔG_f° values for the reference compounds to determine the target molecule's Gibbs free energy of formation.

Conceptual Diagram of a DFT Calculation

G cluster_output Calculated Properties Input Input Structure (Initial Guess) Opt Geometry Optimization (e.g., B3LYP) Input->Opt Minimize Energy Freq Frequency Calculation Opt->Freq Confirm Minimum Energy Optimized Energy (E) Freq->Energy Thermo Thermal Corrections (H, G) Freq->Thermo Entropy Entropy (S) Freq->Entropy

Caption: Logical flow for obtaining thermodynamic properties from DFT calculations.

Data Summary and Interpretation

All quantitative data should be compiled into a clear, structured table to allow for easy comparison between experimental and computational values. Discrepancies can highlight potential issues in either the experimental setup or the computational model, prompting further investigation.

Table 1: Summary of Thermodynamic Properties for N-(thiophen-2-ylmethyl)cycloheptanamine

PropertySymbolExperimental ValueComputational ValueMethod
Melting PointTₘTBDN/ADSC
Enthalpy of FusionΔHfusTBDN/ADSC
Decomposition Temp.TdTBDN/ATGA
Enthalpy of Formation (298K)ΔH_f°TBDTBDBomb Calorimetry / DFT
Absolute Entropy (298K)N/ATBDDFT
Gibbs Free Energy of Formation (298K)ΔG_f°N/ATBDDFT

(TBD = To Be Determined)

Interpretation for Drug Development:

  • Positive ΔG_f°: Indicates the compound is thermodynamically unstable relative to its constituent elements, which is typical for complex organic molecules. The magnitude is important for comparing relative stabilities between different drug candidates.

  • High Td: A high decomposition temperature (>200 °C) suggests good thermal stability, which is favorable for manufacturing and long-term storage.

  • ΔHfus and Tₘ: These values are crucial inputs for solubility models (e.g., the Yalkowsky-Valvani equation) and help predict the dissolution behavior of the solid form.

Conclusion

The thermodynamic characterization of N-(thiophen-2-ylmethyl)cycloheptanamine is a foundational pillar of its preclinical development. By systematically applying the rigorous experimental and computational protocols detailed in this guide, researchers can build a comprehensive and reliable thermodynamic profile. This energetic blueprint provides the critical data needed to guide lead optimization, inform formulation strategies, and ensure process safety. An early and thorough evaluation of these properties is not an impediment but an accelerator, enabling a more rational, cost-effective, and successful drug development campaign.[1][4]

References

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Foundational

Structural Elucidation of N-(thiophen-2-ylmethyl)cycloheptanamine: A Methodological Guide to X-ray Diffraction

Executive Summary The compound N-(thiophen-2-ylmethyl)cycloheptanamine represents a highly flexible molecular scaffold frequently encountered in fragment-based drug discovery. It features a seven-membered aliphatic cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(thiophen-2-ylmethyl)cycloheptanamine represents a highly flexible molecular scaffold frequently encountered in fragment-based drug discovery. It features a seven-membered aliphatic cycloheptyl ring linked via a secondary amine to a thiophene heterocycle. Determining the single-crystal X-ray diffraction (SCXRD) structure of such molecules presents two distinct crystallographic challenges: the high conformational entropy of the cycloheptane ring and the propensity for rotational disorder within the thiophene moiety. This whitepaper provides a comprehensive, self-validating methodological guide for the crystallization, data collection, and structural refinement of this class of compounds.

Molecular Architecture & Crystallization Causality

Free-base secondary amines bearing large, flexible aliphatic rings are notoriously difficult to crystallize. The high degree of conformational flexibility, coupled with weak intermolecular van der Waals forces, often results in the formation of oils or amorphous precipitates rather than well-ordered crystal lattices.

The Causality of Salt Formation: To overcome this thermodynamic barrier, converting the free base into a hydrochloride (HCl) salt is a highly effective, field-proven strategy[1]. Protonation of the secondary amine generates a cation ( NH2+​ ) that acts as a potent hydrogen-bond donor. The introduction of the spherical chloride anion ( Cl− ) facilitates the formation of strong, charge-assisted N−H⋯Cl− hydrogen bonds. This interaction anchors the flexible molecule into a rigid, predictable supramolecular network, drastically reducing solubility and promoting the nucleation of high-quality single crystals[2].

G N1 Free Base Synthesis N-(thiophen-2-ylmethyl)cycloheptanamine N2 Salt Formation (Addition of 1M HCl in Ether) N1->N2 N3 Solvent Evaporation (Slow cooling in EtOH/H2O) N2->N3 N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4

Workflow for the crystallization of the secondary amine via hydrochloride salt formation.
Protocol: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve 1.0 mmol of N-(thiophen-2-ylmethyl)cycloheptanamine free base in 5 mL of anhydrous diethyl ether.

  • Precipitation: Dropwise add 1.1 equivalents of 1M HCl in ether under continuous stirring at 0 °C to induce immediate precipitation of the crude salt.

  • Isolation: Isolate the resulting white precipitate via vacuum filtration and wash with cold ether to remove unreacted organics.

  • Recrystallization: Redissolve the crude salt in a minimal volume of a 70:30 ethanol:water mixture at 50 °C[1].

  • Growth: Allow the solution to undergo slow solvent evaporation at ambient temperature (20 °C) in a vibration-free environment for 5–7 days to yield diffraction-quality single crystals.

X-Ray Diffraction Methodology

A self-validating crystallographic workflow requires rigorous data collection parameters to ensure that subtle structural features—such as hydrogen atom positions and minor disorder components—are accurately captured.

Protocol: Data Collection and Refinement
  • Mounting: Select a suitable, optically clear single crystal using polarized light microscopy. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (typically 100 K) to minimize atomic thermal motion.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus Cu-K α ( λ=1.54184 Å) or Mo-K α source and a CCD/CMOS area detector.

  • Integration & Scaling: Process the raw frames using standard integration software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections to account for the anomalous scattering of the sulfur and chlorine atoms.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

G R1 Initial Phasing (Direct Methods / Dual Space) R2 Electron Density Mapping (Identify Heavy Atoms) R1->R2 R3 Disorder Modeling (Thiophene Ring-Flip: S1/C5) R2->R3 R4 Anisotropic Refinement (Least-Squares on F^2) R3->R4

Step-by-step crystallographic refinement pipeline addressing thiophene ring-flip disorder.

Predictive Structural Analysis: Conformation & Disorder

When analyzing the electron density map of N-(thiophen-2-ylmethyl)cycloheptanamine, crystallographers must anticipate two specific structural phenomena based on the molecule's stereoelectronic profile.

Cycloheptane Ring Puckering

The seven-membered cycloheptane ring is highly flexible and undergoes rapid pseudorotation in solution. However, in the solid state, X-ray diffraction data consistently demonstrates that the twist-chair (TC) conformation is the global thermodynamic minimum[3],[4]. The causality behind this preference lies in the minimization of transannular steric clashes (Pitzer strain) and torsional strain, which are significantly higher in the rigid chair or boat forms[3]. During refinement, the puckering parameters of the cycloheptyl ring should be calculated to validate the assignment of the twist-chair geometry.

Thiophene Ring-Flip Disorder

A ubiquitous challenge in the crystallography of thiophene-containing molecules is "ring-flip disorder"[5]. The thiophene ring can easily rotate 180° around the C−C or C−N bond connecting it to the aliphatic linker. Because the sulfur atom ( S ) and the opposing C−H group have similar electron densities and steric volumes, the crystal lattice often contains a random distribution of both orientations[5].

Validation & Modeling: If the thermal ellipsoids of the thiophene carbons appear artificially elongated or "cigar-shaped" during initial refinement, it indicates unresolved disorder. The crystallographer must split the sulfur and carbon positions (e.g., modeling S1/C5A and C1A/S5 ) and refine their fractional occupancies. These occupancies often converge near a 70:30 or 50:50 ratio. Applying appropriate geometric restraints (such as SADI or SAME in SHELXL) ensures that the bond lengths of the disordered components remain physically meaningful.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters and refinement statistics for a high-quality SCXRD analysis of the N-(thiophen-2-ylmethyl)cycloheptanamine hydrochloride salt.

Crystallographic ParameterExpected Value / AssignmentJustification
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic salts.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by racemic/achiral amines.
Data Collection Temp. 100(2) KSuppresses thermal motion of the flexible cycloheptyl ring.
Cycloheptyl Conformation Twist-Chair (TC)Minimizes transannular torsional strain[3].
Hydrogen Bonding Motif N−H⋯Cl− Primary driver of crystal lattice stabilization[1].
Thiophene Occupancy Fractional (e.g., 0.70 / 0.30)Accounts for 180° ring-flip rotational disorder[5].
Final R1​ (I > 2 σ (I)) < 0.05Indicates a highly accurate structural model.
Goodness-of-Fit (GoF) 1.00 – 1.05Validates the correct weighting of the diffraction data.

References

  • Comparison of the Crystal Chemistry, the Process Conditions for Crystallization and the Relative Structural Stability of Two Polymorphic Forms of NG-monomethyl-l-arginine Hydrochloride Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Molecular conformation of the cycloheptane ring in the solid state Source: Bulletin of the Chemical Society of Ethiopia URL:[Link]

  • Synthesis and Conformational Analysis of Parent Perhydroazulenes Reveal an Energetically Preferred cis Ring Fusion Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Thiophene-3-carbonyl Chloride Source: MDPI (Molbank) URL:[Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine Source: MDPI (Crystallography Reports) URL:[Link]

Sources

Exploratory

In Vivo Metabolite Identification of N-(thiophen-2-ylmethyl)cycloheptanamine: A High-Resolution Mass Spectrometry Strategy

Executive Summary The structural characterization of drug metabolites is a critical phase in preclinical drug development, directly influencing safety and efficacy profiles. N-(thiophen-2-ylmethyl)cycloheptanamine (Exact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of drug metabolites is a critical phase in preclinical drug development, directly influencing safety and efficacy profiles. N-(thiophen-2-ylmethyl)cycloheptanamine (Exact Mass: 209.1238 Da; Formula: C12H19NS) presents a unique analytical challenge due to its hybrid structure: a lipophilic cycloheptane ring linked via a secondary amine to a thiophene moiety. Thiophene rings are well-documented structural alerts, notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation into highly electrophilic reactive intermediates[1].

This whitepaper details a comprehensive, self-validating in vivo metabolite identification (MetID) strategy utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). By integrating Mass Defect Filtering (MDF) and 34 S isotope pattern recognition, we establish a robust framework to map both stable phase I/II metabolites and transient reactive species.

Structural Vulnerabilities & Bioactivation Causality

Understanding the causality behind a molecule's biotransformation is essential for designing an effective analytical strategy. The metabolism of N-(thiophen-2-ylmethyl)cycloheptanamine is driven by three distinct structural vulnerabilities:

  • The Thiophene Ring (Bioactivation Hub): The sulfur-containing heteroaromatic ring is highly susceptible to CYP450 oxidation. The primary reactive metabolites are thiophene-S-oxides and thiophene epoxides[2]. Because these species are highly electrophilic, they rarely circulate freely in vivo. Instead, they rapidly conjugate with endogenous nucleophiles like glutathione (GSH), ultimately undergoing enzymatic processing in the kidneys to be excreted as mercapturic acid (N-acetylcysteine) derivatives in urine[3].

  • The Cycloheptane Ring: This bulky aliphatic ring is a prime target for phase I aliphatic hydroxylation (+15.9949 Da) by hepatic enzymes such as CYP3A4 and CYP2D6.

  • The Secondary Amine: The bridging amine is a classical site for N-dealkylation, leading to the cleavage of the molecule into cycloheptanamine and thiophene-2-carbaldehyde. Furthermore, the intact secondary amine can undergo direct Phase II N-glucuronidation.

MetabolicPathway Parent N-(thiophen-2-ylmethyl) cycloheptanamine [m/z 210.131] SOxide Thiophene-S-oxide (Reactive Intermediate) Parent->SOxide CYP450 (Bioactivation) Hydroxyl Aliphatic Hydroxylation (Phase I) Parent->Hydroxyl CYP3A4/2D6 (+15.9949 Da) Dealkyl N-Dealkylation (Cycloheptanamine) Parent->Dealkyl CYP-mediated Cleavage Gluc N-Glucuronidation (Phase II) Parent->Gluc UGTs (+176.0321 Da) Mercapturic Mercapturic Acid Adduct (Urine Excretion) SOxide->Mercapturic GSH Conjugation & Renal Processing

Figure 1: Proposed in vivo metabolic pathways of N-(thiophen-2-ylmethyl)cycloheptanamine.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in our structural assignments, the MetID workflow must be a self-validating system. This means in vivo findings must be cross-referenced against blank matrix controls to eliminate endogenous false positives, and parallel in vitro trapping assays must be used to confirm the origin of reactive adducts.

Step-by-Step Protocol

Phase 1: In Vivo Dosing and Sample Collection

  • Animal Model: Fasted male Sprague-Dawley rats (n=6).

  • Dosing: Administer N-(thiophen-2-ylmethyl)cycloheptanamine at 10 mg/kg via oral gavage (PO) and 2 mg/kg intravenously (IV) formulated in 5% DMSO/95% Saline.

  • Collection: Collect blood (via jugular vein) at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine and feces in metabolic cages over 0-24h and 24-48h intervals. Crucial: Collect identical matrices from vehicle-dosed animals to serve as baseline controls.

Phase 2: Sample Preparation

  • Plasma: Aliquot 100 µL of plasma and add 300 µL of ice-cold acetonitrile (ACN) to precipitate proteins. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Evaporate the supernatant under nitrogen and reconstitute in 100 µL of 5% ACN in water.

  • Urine: Dilute 1:4 with mobile phase A (0.1% formic acid in water). For trace metabolite enrichment, utilize Solid Phase Extraction (SPE) using Oasis HLB cartridges, eluting with 100% methanol.

Phase 3: LC-HRMS Acquisition

  • Chromatography: UPLC system using a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm). Gradient elution from 5% to 95% Mobile Phase B (0.1% formic acid in ACN) over 15 minutes.

  • Mass Spectrometry: Orbitrap or Q-TOF MS operating in positive Electrospray Ionization (ESI+) mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) combining full MS scans (Resolution 70,000) with top-N MS/MS scans (Resolution 17,500) triggered by precursor ion intensity.

Workflow InVivo In Vivo Dosing & Sampling Prep Protein Ppt & SPE InVivo->Prep Acq LC-HRMS (DDA Mode) Prep->Acq MDF Mass Defect Filtering Acq->MDF Iso 34S Isotope Patterning MDF->Iso ID Metabolite Identification Iso->ID

Figure 2: Self-validating LC-HRMS workflow for metabolite identification.

Advanced Data Processing Strategy

The sheer volume of data generated by HRMS requires targeted data mining to isolate drug-related material from the endogenous metabolome. We employ two synergistic techniques:

Mass Defect Filtering (MDF)

The causality behind MDF lies in the fact that biotransformations (e.g., hydroxylation, glucuronidation) alter the nominal mass of a drug but keep the fractional mass (mass defect) within a highly predictable and narrow window[4]. For N-(thiophen-2-ylmethyl)cycloheptanamine, the parent exact mass is 209.1238 Da (Mass Defect: +0.1238).

  • Protocol: We apply an MDF window of ±40 mDa around the mass defect of the parent drug and its core substructures. For reactive metabolite screening, a specific MDF template is generated for the theoretical mercapturic acid adduct (+0.1330 mass defect) to filter out background noise in urine samples[5].

Isotope Pattern Recognition ( 34 S Filtering)

Because our parent compound contains a thiophene ring, it possesses a distinct isotopic signature. Sulfur naturally exists as 32 S (95.02%) and 34 S (4.21%). Therefore, any metabolite retaining the intact thiophene ring will exhibit an M+2 isotope peak at approximately 4.4% of the monoisotopic peak intensity, shifted by exactly +1.9958 Da[6][7].

  • Protocol: The data processing software is programmed to flag any feature exhibiting this precise 32 S/ 34 S isotopic ratio. If a metabolite lacks this M+2 signature (e.g., M2 in our data table), it provides immediate, definitive proof that N-dealkylation has occurred and the thiophene ring has been cleaved and excreted separately.

Quantitative Data Presentation

The integration of MDF and isotope pattern recognition yields a highly refined list of in vivo metabolites. The table below summarizes the quantitative and qualitative MS data for the primary identified species.

IDProposed BiotransformationFormulaTheoretical Exact Mass[M+H]+Measured Mass [M+H]+Mass Error (ppm) 34 S Isotope Present?Primary Matrix
Parent NoneC12H19NS210.1311210.13141.4Yes (~4.4%)Plasma, Feces
M1 Aliphatic HydroxylationC12H19NOS226.1260226.12631.3Yes (~4.4%)Plasma, Urine
M2 N-Dealkylation (Cycloheptanamine)C7H15N114.1277114.12791.7No Urine
M3 S-Oxidation + Mercapturic AcidC17H26N2O4S2387.1407387.14121.3Yes (Two S atoms)Urine
M4 N-GlucuronidationC18H27NO6S386.1632386.16361.0Yes (~4.4%)Urine, Bile
M5 DihydroxylationC12H19NO2S242.1209242.12131.6Yes (~4.4%)Plasma

Table 1: Summary of high-resolution mass spectrometry data for N-(thiophen-2-ylmethyl)cycloheptanamine and its major in vivo metabolites.

Conclusion

The in vivo metabolite identification of N-(thiophen-2-ylmethyl)cycloheptanamine requires a highly specialized analytical approach due to the bioactivation potential of its thiophene moiety. By deploying a self-validating LC-HRMS workflow that leverages Mass Defect Filtering (MDF) and precise 34 S isotope pattern recognition, researchers can confidently map both stable clearance pathways (hydroxylation, N-dealkylation) and toxicologically relevant reactive intermediates (mercapturic acid adducts). This dual-filter methodology ensures that no critical safety liabilities are overlooked during preclinical development.

References

  • Dansette, P. M., Thang, D. C., el Amri, H., & Mansuy, D. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and Biophysical Research Communications. 3

  • Dansette, P. M., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology. 8

  • Dansette, P. M., et al. (2016). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. 2

  • Radosevic, K., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. 1

  • Zhu, M., et al. (2006). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. 4

  • Zhu, M., et al. (2021). Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Analytical Chemistry. 5

  • Bueschl, C., et al. (2019). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers. 6

  • Böcker, S., et al. (2008). SIRIUS: Decomposing isotope patterns for metabolite identification. Bioinformatics. 7

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine via Direct Reductive Amination

Strategic Rationale & Chemical Context The synthesis of structurally diverse secondary amines is a cornerstone of modern medicinal chemistry and drug development. Molecules containing both a flexible, lipophilic cycloalk...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

The synthesis of structurally diverse secondary amines is a cornerstone of modern medicinal chemistry and drug development. Molecules containing both a flexible, lipophilic cycloalkane (such as a cycloheptyl group) and a heteroaromatic moiety (such as a thiophene ring) frequently serve as privileged pharmacophores for targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) pathways.

To synthesize N-(thiophen-2-ylmethyl)cycloheptanamine , the most robust, scalable, and chemoselective methodology is a direct reductive amination coupling thiophene-2-carboxaldehyde with cycloheptanamine[1]. This application note outlines an optimized, self-validating protocol designed to maximize yield while minimizing dialkylation and over-reduction side reactions.

Mechanistic Pathway & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why specific reagents are chosen over historical alternatives. Reductive amination is a cascade reaction consisting of two distinct phases: condensation and reduction[2].

  • Nucleophilic Addition & Dehydration: The primary amine (cycloheptanamine) acts as a nucleophile, attacking the carbonyl carbon of thiophene-2-carboxaldehyde to form a transient hemiaminal. Subsequent dehydration yields a highly reactive, electrophilic iminium ion[2].

  • Chemoselective Hydride Transfer: The iminium intermediate is reduced in situ to the corresponding secondary amine by sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ )[3].

Causality in Reagent Selection: STAB is specifically chosen over standard sodium borohydride ( NaBH4​ ) due to its attenuated reactivity. The three electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering STAB too mild to reduce the starting aldehyde under standard conditions, but sufficiently reactive to reduce the more electrophilic iminium ion[4]. Furthermore, STAB is prioritized over sodium cyanoborohydride ( NaBH3​CN ) because it eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous workup, offering a significantly safer toxicological profile[5].

Causality in Solvent Selection: 1,2-Dichloroethane (DCE) is the premier solvent for this transformation. Reactions in DCE proceed significantly faster than in tetrahydrofuran (THF) due to the superior solubility of the STAB-imine complex and the optimal dielectric constant for stabilizing the charged iminium intermediate[4].

Mechanistic Workflow

ReductiveAmination A Thiophene-2- carboxaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Cycloheptanamine B->C D Iminium Ion Intermediate C->D -H2O Dehydration E N-(thiophen-2-ylmethyl) cycloheptanamine D->E NaBH(OAc)3 Hydride Transfer

Mechanistic workflow of the reductive amination yielding N-(thiophen-2-ylmethyl)cycloheptanamine.

Quantitative Data: Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Thiophene-2-carboxaldehyde 112.151.001.12 g (0.93 mL)10.0 mmolElectrophile
Cycloheptanamine 113.201.051.19 g (1.23 mL)10.5 mmolNucleophile
Sodium triacetoxyborohydride 211.941.503.18 g15.0 mmolReducing Agent
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLN/ASolvent

Experimental Protocol: A Self-Validating System

This procedure is designed to provide real-time feedback to the bench scientist, ensuring high fidelity at every step.

Step 1: Reaction Assembly To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) and anhydrous 1,2-Dichloroethane (DCE) (40 mL). Flush the headspace with inert gas (Nitrogen or Argon) to prevent premature oxidation of the aldehyde.

Step 2: Nucleophilic Addition Add cycloheptanamine (1.19 g, 10.5 mmol) dropwise at ambient temperature (20–25 °C). Self-Validating Checkpoint: A slight color shift (often to a pale yellow) indicates the initial formation of the hemiaminal/imine. Allow the mixture to stir for 30 minutes to ensure complete equilibration before introducing the reducing agent.

Step 3: Hydride Delivery Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Critical Parameter: For this specific substrate pair (an electron-rich heteroaromatic aldehyde and an unhindered aliphatic amine), the addition of an acid catalyst (e.g., acetic acid) is generally not required and is deliberately omitted to prevent potential background reduction of the aldehyde[3].

Step 4: Reaction Monitoring Stir the heterogeneous suspension vigorously for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using an eluent of 10% EtOAc in Hexanes. Self-Validating Checkpoint: The secondary amine product will exhibit UV activity due to the thiophene ring and will stain strongly with Ninhydrin (yielding a distinct blue/purple spot upon heating), differentiating it from the starting materials.

Step 5: Quenching & Neutralization Once complete consumption of the aldehyde is confirmed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution (30 mL). Self-Validating Checkpoint: Effervescence ( H2​ gas evolution) will be observed as unreacted STAB and trace acetic acid byproducts are neutralized. Stir until gas evolution ceases and the biphasic mixture clarifies (approximately 30 minutes).

Step 6: Extraction & Drying Transfer the mixture to a separatory funnel. Extract the aqueous phase with Dichloromethane (DCM) (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 7: Purification Purify the crude oil via silica gel flash chromatography. Use a gradient of 5% to 20% EtOAc in Hexanes containing 1% Triethylamine (TEA). The basic additive prevents the secondary amine from streaking via interactions with acidic silanol groups on the silica gel.

Troubleshooting & Optimization

Even robust protocols can encounter substrate-specific nuances. Use the following matrix to diagnose and resolve common issues.

Observation / IssueMechanistic CauseCorrective Action
Significant alcohol byproduct Premature reduction of the aldehyde by STAB before imine formation occurs.Pre-stir the amine and aldehyde for 30–60 minutes prior to adding STAB to ensure imine accumulation[3].
Incomplete conversion Steric hindrance or low electrophilicity slowing iminium ion formation.Add 1.0 eq of glacial acetic acid to catalyze dehydration to the iminium ion[4].
Emulsion during workup Borate salts interacting with the organic/aqueous interface.Filter the biphasic mixture through a short pad of Celite before extraction, or wash with Rochelle's salt.
Product streaking on TLC Secondary amine interacting strongly with acidic silanol groups on silica gel.Add 1–2% Triethylamine (TEA) to the chromatography eluent to deactivate the silica.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry (via Organic Chemistry Portal). URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Abdel-Magid, A. F., et al. PubMed (NIH). URL:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University. URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine via Direct Reductive Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Direct Reductive Amination (C–N Bond Formation) Executive Summary & Mechanistic Rationale The synthesis of secondary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Direct Reductive Amination (C–N Bond Formation)

Executive Summary & Mechanistic Rationale

The synthesis of secondary amines via direct reductive amination is a cornerstone technique in medicinal chemistry and drug development. For the preparation of N-(thiophen-2-ylmethyl)cycloheptanamine , the condensation of thiophene-2-carboxaldehyde with cycloheptanamine is followed by an in situ reduction of the transient imine/iminium species.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal hydride source for this transformation. Unlike sodium cyanoborohydride (NaBH₃CN), STAB is significantly less toxic (avoiding the generation of cyanide byproducts) and exhibits superior chemoselectivity 1. The three electron-withdrawing acetoxy ligands attenuate the reducing power of the borohydride core, rendering it unreactive toward the starting heteroaromatic aldehyde under neutral conditions, yet highly reactive toward the protonated imine (iminium ion) intermediate 21.

Workflow A Thiophene-2-carboxaldehyde (1.0 eq) B Cycloheptanamine (1.05 eq) C Hemiaminal Intermediate D Imine / Iminium Ion C->D Dehydration (-H2O) F N-(thiophen-2-ylmethyl)cycloheptanamine (Target Product) D->F Reductive Amination E NaBH(OAc)3 (STAB) (1.4 eq) E->F Hydride Transfer AB AB AB->C Condensation (DCE, RT)

Mechanistic workflow for the reductive amination of N-(thiophen-2-ylmethyl)cycloheptanamine.

Causal Experimental Design (The "Why")

A robust, scalable protocol requires a deep understanding of the causality behind each experimental parameter:

  • Solvent Dynamics (DCE vs. THF/MeOH): 1,2-Dichloroethane (DCE) is the solvent of choice. Reductive aminations with STAB proceed significantly faster and with higher yields in DCE compared to THF due to optimal dielectric properties and reagent solubility 34. Methanol must be strictly avoided, as STAB is water-sensitive and reacts with protic solvents, leading to rapid degradation of the reducing agent 5.

  • Stoichiometric Controls to Prevent Dialkylation: Primary amines are intrinsically prone to over-alkylation (dialkylation). By utilizing a slight excess of cycloheptanamine (1.05 eq), the aldehyde is maintained as the limiting reagent, which effectively suppresses the formation of tertiary amine byproducts 3. STAB is introduced in a 1.4 eq excess to compensate for any trace environmental moisture and to guarantee complete reduction 2.

  • Omission of Acid Catalysts: While acetic acid (AcOH) is frequently added to catalyze imine formation from sluggish ketones, it is completely unnecessary when coupling an unhindered primary amine with an aldehyde. The condensation is kinetically rapid; exogenous acid provides no kinetic benefit and may induce premature reduction of the starting aldehyde [[3]]() 4.

Reaction Optimization Data

The following table synthesizes the causal effects of varying reaction parameters on the yield and purity of the target molecule.

SolventAdditiveSTAB (eq)TempTime (h)Conversion (%)Mechanistic Observation
DCE None 1.4 RT 2.0 > 98% Optimal kinetics; no over-alkylation observed 3.
DCMNone1.4RT3.592%Slower reaction rate compared to DCE.
THFNone1.4RT6.085%Sluggish reduction; unreacted aldehyde remains 4.
DCEAcOH (1 eq)1.4RT2.090%Trace dialkylation observed; acid unnecessary 4.
MeOHNone1.4RTN/A< 10%Reagent degrades rapidly in protic media [[5]]().

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes specific in-process controls to verify the reaction trajectory and ensure reproducibility.

Materials
  • Thiophene-2-carboxaldehyde: 1.0 eq (Limiting reagent)

  • Cycloheptanamine: 1.05 eq

  • Sodium triacetoxyborohydride (STAB): 1.4 eq

  • Anhydrous 1,2-Dichloroethane (DCE): Volume to achieve 0.2 M concentration relative to the aldehyde

  • Saturated aqueous NaHCO₃: For basic quench

Step-by-Step Execution

Step 1: System Preparation & Imine Condensation

  • Purge a flame-dried round-bottom flask with nitrogen or argon.

  • Add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous DCE (0.2 M).

  • Add cycloheptanamine (1.05 eq) dropwise at room temperature (20–25 °C). Stir the mixture for 30 minutes.

Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the aldehyde peak and the appearance of the imine intermediate ([M+H]⁺ ≈ 208.1 m/z) confirms successful condensation.

Step 2: Reductive Amination 4. Add STAB (1.4 eq) portion-wise over 10 minutes.

Causal Note: Portion-wise addition controls the mild exotherm, preventing localized heating that could degrade the imine or thermally decompose the reducing agent [[2]](). Self-Validation Check: A slight temperature increase confirms reagent activity.

Step 3: Reaction Monitoring 5. Stir the resulting opaque, milky suspension at room temperature for 1.5 to 2.0 hours.

Self-Validation Check: TLC (e.g., 20% EtOAc in Hexanes, UV/KMnO₄ stain) should indicate complete consumption of the imine and the formation of a more polar, basic spot corresponding to the secondary amine product.

Step 4: Quench and Phase Separation 6. Cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8–9. Stir vigorously for 30 minutes.

Causal Note: The basic quench neutralizes any boron-amine complexes and ensures the product is entirely in its free-base form, maximizing extraction efficiency 2. Self-Validation Check: Cessation of gas evolution (H₂ from excess hydride) confirms the quench is complete.

Step 5: Isolation 7. Separate the organic (DCE) layer. Extract the aqueous layer twice with DCM. 8. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-(thiophen-2-ylmethyl)cycloheptanamine. Purify via flash column chromatography (DCM/MeOH gradient) if analytically pure material is required.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862. Organic Chemistry Portal. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed, 1996. URL: [Link]

  • Medley, J. W. "Reduction with Sodium Triacetoxyborohydride." Myers Chem 115, Harvard University. URL:[Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions." Common Organic Chemistry. URL: [Link]

Sources

Method

Application Notes and Protocols for N-(thiophen-2-ylmethyl)cycloheptanamine in Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold N-(thiophen-2-ylmethyl)cycloheptanamine represents a unique, yet underexplored, chemical entity at the confluence of two medicinally significant structural motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

N-(thiophen-2-ylmethyl)cycloheptanamine represents a unique, yet underexplored, chemical entity at the confluence of two medicinally significant structural motifs: the thiophene ring and a cycloheptyl moiety. The thiophene ring is a well-established "privileged structure" in medicinal chemistry, analogous to a benzene ring but with distinct electronic properties.[1] Its presence is a hallmark of numerous approved drugs, and thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The cycloheptane ring, a seven-membered carbocycle, offers a flexible yet lipophilic scaffold that can effectively probe deep hydrophobic pockets in biological targets, influencing a compound's pharmacokinetic profile and conformational preference upon binding.[5]

While no direct biological data for N-(thiophen-2-ylmethyl)cycloheptanamine has been reported in publicly accessible literature, its hybrid structure provides a strong rationale for its investigation as a novel lead compound. This document serves as a comprehensive guide for researchers, outlining potential therapeutic applications and providing detailed protocols to systematically evaluate its biological activity and establish a foundation for future drug discovery efforts.

Part 1: Postulated Therapeutic Applications and Target Classes

Based on the extensive pharmacology of thiophene-based compounds and the physicochemical contributions of the cycloheptyl group, we can hypothesize several promising avenues for investigation.

Anti-Inflammatory and Immunomodulatory Agent

The thiophene scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Tinoridine, which are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][6][7] Furthermore, recent studies have identified thiophene derivatives as specific agonists of Toll-like receptor 1/2 (TLR1/2), triggering an immune response that could be harnessed for cancer immunotherapy.[8]

  • Potential Targets: COX-1/COX-2, 5-LOX, Toll-Like Receptors (TLRs).

  • Therapeutic Areas: Rheumatoid arthritis, osteoarthritis, autoimmune diseases, and immuno-oncology.[7]

Anticancer Agent

Thiophene derivatives have shown promise in oncology through diverse mechanisms. They have been found to induce apoptosis in cancer cells through mitochondrial-mediated pathways and, more recently, have been identified as novel inhibitors of Werner syndrome ATP-dependent helicase (WRN), a synthetic lethal target for cancers with microsatellite instability (MSI).[3][9]

  • Potential Targets: WRN helicase, apoptotic pathway proteins (e.g., Bcl-2 family), protein kinases.

  • Therapeutic Areas: Colorectal cancer (MSI-high), breast cancer, and other solid tumors.[9][10]

Antimicrobial Agent

The thiophene ring is a core component of many compounds developed to combat microbial infections. Research has demonstrated the efficacy of thiophene derivatives against drug-resistant Gram-negative bacteria, highlighting their potential for addressing the critical challenge of antimicrobial resistance.[11]

  • Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, efflux pumps.

  • Therapeutic Areas: Treatment of infections caused by resistant pathogens such as Acinetobacter baumannii and Escherichia coli.[11]

Part 2: Experimental Workflows and Protocols

A systematic evaluation of a novel compound is critical. The following protocols provide a step-by-step framework for the synthesis, initial screening, and preliminary mechanism of action studies for N-(thiophen-2-ylmethyl)cycloheptanamine.

Workflow for Novel Compound Evaluation

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: MoA & Optimization A Synthesis via Reductive Amination B Purification (Chromatography) A->B C Quality Control (NMR, MS, HPLC >95%) B->C D Initial Cytotoxicity (e.g., MTT Assay) C->D G Hit Identification D->G E Target-Based Assays (COX, WRN, etc.) E->G F Phenotypic Screens (e.g., Antimicrobial MIC) F->G H Mechanism of Action (e.g., Apoptosis Assay) G->H J Lead Optimization H->J I SAR Studies (Analog Synthesis) I->J

Caption: General drug discovery workflow for a novel compound.

Protocol 1: Synthesis and Characterization

Objective: To synthesize N-(thiophen-2-ylmethyl)cycloheptanamine and confirm its identity and purity.

Method: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) and cycloheptanamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench carefully by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure N-(thiophen-2-ylmethyl)cycloheptanamine.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and molecular formula.

    • High-Performance Liquid Chromatography (HPLC): Determine the purity, which should be >95% for use in biological assays.

Protocol 2: Primary In Vitro Screening Cascade

Objective: To perform initial biological screening to identify potential therapeutic activities.

A. General Cytotoxicity Assessment

  • Cell Lines: Use a panel of human cell lines, including at least one cancerous line (e.g., MCF-7 for breast cancer) and one non-cancerous line (e.g., HEK293 or primary fibroblasts) to assess general toxicity.

  • Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • Viability Assay: Use a standard cell viability assay, such as MTT or resazurin. Read the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line. A significant difference in IC₅₀ between cancer and non-cancer cells may suggest selective anticancer activity.

B. Target-Specific Assay: COX-2 Inhibition (Anti-inflammatory)

  • Assay Kit: Utilize a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam).

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating recombinant human COX-2 enzyme with its substrate (arachidonic acid) in the presence and absence of the test compound.

  • Detection: The assay measures the production of prostaglandin PGG₂, often via a colorimetric or fluorometric method.

  • Data Analysis: Compare the activity in the presence of the test compound to a positive control (e.g., Celecoxib) and a vehicle control. Calculate the IC₅₀ value.

C. Phenotypic Assay: Antimicrobial Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of relevant bacteria, such as E. coli (Gram-negative) and S. aureus (Gram-positive).

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Hypothetical Data and Interpretation

To guide researchers, the following table presents a hypothetical dataset that could be generated from the initial screening protocols.

Assay TypeCell Line / OrganismParameterHypothetical ResultInterpretation
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀15 µMModerate, selective anticancer activity.
Cytotoxicity HEK293 (Non-cancerous)IC₅₀> 100 µMLow general toxicity, favorable therapeutic window.
Anti-inflammatory Recombinant hCOX-2IC₅₀5 µMPotent COX-2 inhibition. A promising anti-inflammatory lead.
Antimicrobial E. coliMIC> 128 µg/mLNo significant activity against Gram-negative bacteria.
Antimicrobial S. aureusMIC32 µg/mLModerate activity against Gram-positive bacteria.

Interpretation: This hypothetical data suggests that N-(thiophen-2-ylmethyl)cycloheptanamine is a promising candidate for development as an anti-inflammatory agent due to its potent and selective COX-2 inhibition and as a selective anticancer agent. Its antimicrobial activity is less pronounced and specific to Gram-positive bacteria.

Part 4: Advanced Studies and SAR

Should a "hit" be identified, the next logical steps involve elucidating the mechanism of action (MoA) and exploring the structure-activity relationship (SAR).

Mechanism of Action Elucidation

If the compound shows selective anticancer activity, a potential MoA could be the induction of apoptosis.

G A N-(thiophen-2-ylmethyl) cycloheptanamine B Binds to Pro-Apoptotic Regulator (e.g., Bax) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis (Cell Death) F->G

Sources

Application

preparation of N-(thiophen-2-ylmethyl)cycloheptanamine hydrochloride salt

An Application Note for the Synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine Hydrochloride: A Detailed Protocol for Drug Discovery and Development Abstract This document provides a comprehensive, field-tested protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine Hydrochloride: A Detailed Protocol for Drug Discovery and Development

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine hydrochloride, a key intermediate for pharmaceutical research and development. The synthesis is approached via a two-step process: a robust reductive amination of thiophene-2-carboxaldehyde with cycloheptylamine to yield the secondary amine free base, followed by its conversion to the stable and highly pure hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, safety protocols, and characterization data. The methodology emphasizes efficiency, scalability, and high purity of the final product, which is critical for subsequent applications in medicinal chemistry.

Introduction and Scientific Context

N-substituted thiophen-2-ylmethylamine scaffolds are prevalent in a wide range of biologically active compounds, demonstrating potential as inhibitors for various enzymes and receptors.[1][2] The synthesis of these secondary amines is a fundamental step in the exploration of new chemical entities. Direct alkylation of primary amines is often plagued by issues of over-alkylation, leading to mixtures of secondary and tertiary amines that are challenging to separate.[3]

To circumvent these challenges, reductive amination presents a superior and highly controlled alternative.[3][4][5] This method involves the initial reaction between an aldehyde (thiophene-2-carboxaldehyde) and a primary amine (cycloheptylamine) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[6] The choice of reducing agent is critical; Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reagent that can reduce the imine as it is formed without significantly reducing the starting aldehyde, thus maximizing the yield of the target secondary amine.[3][7]

Following the synthesis of the N-(thiophen-2-ylmethyl)cycloheptanamine free base, conversion to its hydrochloride salt is performed. This is a standard and crucial step in pharmaceutical development for several reasons:

  • Enhanced Stability: Amine salts are generally more crystalline and less susceptible to air oxidation than their free base counterparts.[8]

  • Improved Handling: The crystalline nature of salts makes them easier to handle, weigh, and store.[8]

  • Increased Purity: The process of salt formation and crystallization serves as an effective final purification step.[9][10]

  • Aqueous Solubility: For many applications, particularly in biological assays, the hydrochloride salt form offers improved aqueous solubility.[11][12]

This protocol details a reliable and reproducible method for preparing high-purity N-(thiophen-2-ylmethyl)cycloheptanamine hydrochloride, suitable for use in advanced research and drug discovery pipelines.

Reaction Scheme

Part A: Reductive Amination

Thiophene-2-carboxaldehyde reacts with cycloheptylamine to form an intermediate imine, which is reduced by Sodium triacetoxyborohydride (NaBH(OAc)₃) to yield N-(thiophen-2-ylmethyl)cycloheptanamine.

Part B: Hydrochloride Salt Formation

The free base amine is treated with hydrochloric acid to form the corresponding hydrochloride salt.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )SupplierNotes
Thiophene-2-carboxaldehyde98-03-3C₅H₄OS112.15Sigma-AldrichPurity ≥98%
Cycloheptylamine5452-35-7C₇H₁₅N113.20Sigma-AldrichPurity ≥99%
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Sigma-AldrichReagent grade, handle with care
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher ScientificAnhydrous, ACS grade
Hydrochloric Acid (2.0 M in Diethyl Ether)7647-01-0HCl36.46Sigma-AldrichSolution in ether
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01VWRSaturated aqueous solution
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00VWR1 M and 2 M aqueous solutions
Brine (Saturated NaCl)7647-14-5NaCl58.44Lab PreparedSaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Sigma-AldrichFor drying organic layers
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Fisher ScientificAnhydrous, ACS grade
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, Melting point apparatus for characterization

Safety Precautions

  • General: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[13][14] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[15][16] Avoid inhalation of dust and contact with skin and eyes.[15][17]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

  • Hydrochloric Acid (in Diethyl Ether): This solution is corrosive and releases flammable and corrosive vapors. Handle with extreme care in a fume hood.

Experimental Protocols

Part A: Synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine (Free Base)

This protocol is based on a standard reductive amination procedure, a widely used and reliable method for forming C-N bonds.[7]

Rationale: The reaction is performed in an anhydrous aprotic solvent (DCM) to facilitate the formation of the intermediate imine. Acetic acid, generated in situ from the reagent or added catalytically, can promote imine formation.[6] Sodium triacetoxyborohydride is added portion-wise to control the reaction rate and temperature.

Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Thiophene-2-carboxaldehyde and Cycloheptylamine in anhydrous DCM B Stir under inert atmosphere (Ar or N2) for 20-30 min A->B Imine Formation C Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise B->C Initiate Reduction D Stir at room temperature overnight (12-18 h) C->D Complete Reaction E Quench reaction with saturated NaHCO3 solution D->E Neutralize Acid F Extract with DCM (3x) E->F Phase Separation G Combine organic layers, wash with brine F->G H Dry over anhydrous MgSO4, filter, and concentrate G->H I Obtain crude free base as an oil H->I

Caption: Workflow for the synthesis of the free base amine.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq, e.g., 2.24 g, 20.0 mmol).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM, 80 mL).

  • Add cycloheptylamine (1.05 eq, 2.38 g, 21.0 mmol) to the solution.

  • Seal the flask and stir the mixture under an argon or nitrogen atmosphere at room temperature for 30 minutes. This allows for the initial formation of the imine intermediate.[6][18]

  • In a separate, dry container, weigh sodium triacetoxyborohydride (1.3 eq, 5.51 g, 26.0 mmol).

  • Slowly add the sodium triacetoxyborohydride to the reaction mixture in four to five portions over 20 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine all organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(thiophen-2-ylmethyl)cycloheptanamine as a yellow or brown oil. The product can be used directly for salt formation or purified further by column chromatography if necessary.

Part B: Preparation of N-(thiophen-2-ylmethyl)cycloheptanamine Hydrochloride Salt

Rationale: The free base amine is dissolved in a non-polar organic solvent in which the hydrochloride salt is insoluble. Addition of an ethereal HCl solution protonates the basic nitrogen atom, forming the ionic salt which precipitates out of the solution.[9][11] This process effectively purifies the product from any non-basic impurities.

Salt Formation Workflow A Dissolve crude free base amine in anhydrous diethyl ether (Et2O) B Cool solution to 0 °C in an ice bath A->B C Add 2.0 M HCl in Et2O dropwise with stirring B->C Protonation D Observe precipitation of a white solid C->D Precipitation E Stir at 0 °C for 30 min D->E Complete Crystallization F Collect solid by vacuum filtration E->F G Wash solid with cold Et2O F->G H Dry under vacuum G->H I Obtain pure hydrochloride salt H->I

Sources

Method

Application Note: Crystallization Strategies for N-(thiophen-2-ylmethyl)cycloheptanamine

Introduction and Scientific Context N-(thiophen-2-ylmethyl)cycloheptanamine is a secondary amine featuring a thiophene heterocycle and a cycloheptyl group. While specific applications are proprietary, its structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

N-(thiophen-2-ylmethyl)cycloheptanamine is a secondary amine featuring a thiophene heterocycle and a cycloheptyl group. While specific applications are proprietary, its structural motifs are common in pharmacologically active compounds, making it a molecule of interest for drug development and materials science. The ability to produce this compound in a highly pure, stable, and reproducible crystalline form is paramount for ensuring consistent performance, bioavailability, and manufacturability.

Crystallization is a critical purification and particle engineering technique in the pharmaceutical industry.[1][2] It allows for the separation of a desired compound from impurities and can be used to control key solid-state properties such as crystal habit, size distribution, and polymorphism.[2] This application note provides a comprehensive, principles-based guide for developing a robust crystallization protocol for N-(thiophen-2-ylmethyl)cycloheptanamine, designed for researchers, chemists, and process development scientists.

Physicochemical Analysis of the Target Molecule

A successful crystallization strategy begins with an analysis of the molecule's structure to predict its behavior.

  • Thiophene Ring: Aromatic and moderately polar.

  • Cycloheptyl Group: A large, nonpolar, and conformationally flexible aliphatic ring. This group contributes significantly to the molecule's lipophilicity.

  • Secondary Amine (-NH-): A key functional group that acts as a hydrogen bond donor. This site offers a handle for creating strong, directional intermolecular interactions necessary for lattice formation. It also provides a site for potential salt formation, which can be an alternative route to crystallization.[3]

  • Overall Character: The molecule possesses both lipophilic (cycloheptyl) and polar (amine, thiophene) characteristics, making it an amphiphilic structure. Such molecules can be challenging to crystallize and may have a tendency to "oil out"—separate as a liquid phase instead of a solid—if conditions are not carefully controlled.[4][5] Its predicted high boiling point and logP value suggest it is likely a viscous oil or a low-melting solid at room temperature.[6]

Core Principles: The Path to Crystallization

Crystallization is a thermodynamic process driven by supersaturation .[7][8] A supersaturated solution contains more dissolved solute than it can hold at equilibrium under given conditions.[7] This unstable state is the necessary driving force for the two key stages of crystallization:

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei).[9][10][11] This can be a slow process and is often the rate-limiting step. High supersaturation tends to favor rapid nucleation, leading to many small crystals.[7]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of existing nuclei.[8][12] Lower supersaturation levels favor slower crystal growth over new nucleation, which typically results in larger, higher-quality crystals.[7]

The goal of a well-designed crystallization protocol is to control the rate at which supersaturation is achieved, thereby balancing nucleation and growth to obtain crystals with the desired attributes.[7]

Strategic Workflow for Crystallization Development

This guide proposes a systematic approach to developing a crystallization method, starting with broad screening and moving toward fine-tuned optimization.

G cluster_methods Protocol 2: Crystallization Method Selection start Start: Impure Compound char Physicochemical Characterization start->char screen Protocol 1: Solvent Screening char->screen select Select Candidate Solvent System(s) screen->select evap Slow Evaporation select->evap cool Slow Cooling select->cool vapor Vapor Diffusion select->vapor anti Anti-Solvent Addition select->anti trouble Troubleshooting: Oiling Out, No Crystals select->trouble evap->trouble analyze Analyze Crystals: Purity, Yield, Form evap->analyze cool->trouble cool->analyze vapor->trouble vapor->analyze anti->trouble anti->analyze trouble->screen Re-screen end End: Pure Crystalline Product analyze->end

Caption: Workflow for Crystallization Protocol Development.

Protocol 1: Systematic Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system.[13][14] An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.[15]

Objective: To determine the solubility of N-(thiophen-2-ylmethyl)cycloheptanamine in a range of solvents and identify candidates for crystallization.

Materials:

  • N-(thiophen-2-ylmethyl)cycloheptanamine (purity >90% recommended)[3]

  • Small vials or test tubes (e.g., 1-2 mL)

  • Magnetic stir plate and stir bars (optional)

  • Heat gun or water bath

  • A selection of solvents with varying polarities (see table below).

Procedure:

  • Place a small, consistent amount of the compound (e.g., 10-20 mg) into several labeled vials.

  • Add a candidate solvent dropwise at room temperature while agitating, until the solid dissolves. Record the approximate volume needed.

  • If the compound dissolves readily in <0.5 mL at room temperature , the solvent is likely too good and may not be suitable for cooling crystallization. It may, however, be a candidate for anti-solvent or evaporation methods.

  • If the compound does not dissolve in ~1 mL at room temperature , gently heat the vial while continuing to add solvent dropwise until a clear solution is achieved.[16]

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath.

  • Observe the outcome:

    • Abundant, well-formed crystals: Excellent candidate solvent.

    • Fine powder/precipitate: The cooling was likely too fast, or supersaturation was too high.

    • No solid forms: Too much solvent was used, or the compound is too soluble.[5] Try evaporating some solvent and re-cooling.[4]

    • Liquid droplets (oiling out): The compound's melting point may be below the solution temperature, or the solution is too concentrated.[4][5] Try using more solvent or a different solvent system.[4]

  • Record all observations in a structured table.

Table 1: Candidate Solvents for Screening

Solvent ClassExample SolventsRationale
Nonpolar Heptane, Cyclohexane, TolueneSolubilizes the cycloheptyl group. Likely to be poor solvents, making them good candidates as anti-solvents .
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileIntermediate polarity may provide the ideal solubility profile (high when hot, low when cold). Acetone is excellent but has a low boiling point.[16]
Polar Protic Isopropanol, Ethanol, MethanolCan hydrogen bond with the amine, potentially leading to good solubility. Can be good single solvents or part of a binary mixture.

Protocol 2: Standard Crystallization Techniques

Based on the results from the solvent screen, select one or more of the following methods.

Slow Cooling Crystallization

This is the most common and often most successful method for compounds with temperature-dependent solubility.[17][18]

Procedure:

  • In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent identified from Protocol 1.

  • Ensure all solid is completely dissolved. If any particulates remain, perform a hot filtration.

  • Cover the flask (e.g., with a watch glass or foil) to prevent rapid evaporation and contamination.[3][20]

  • Allow the flask to cool slowly and undisturbed to room temperature. Placing it in an insulated container (like a Dewar flask filled with warm water) can further slow the cooling rate.[20]

  • Once at room temperature, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield.

  • Collect the crystals by vacuum filtration.

Slow Evaporation

This method is simple and effective for compounds that are highly soluble at room temperature or for when only small amounts of material are available.[20][21]

Principle: The compound is dissolved in a relatively volatile solvent. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and causing crystals to form.[21][22]

Procedure:

  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone) to create a clear, subsaturated solution.[21][23]

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes in the covering.[20][23] The number of holes controls the evaporation rate. Fewer holes for volatile solvents, more for less volatile ones.[20]

  • Place the vial in a location free from vibrations and allow it to stand for several days to weeks.[21]

Vapor Diffusion

This is an excellent technique for growing high-quality single crystals, especially when only milligrams of material are available.[3] It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the compound.

Principle: The compound is dissolved in a "good" solvent. This solution is placed in a small, open container (e.g., a small vial) which is then sealed inside a larger container (e.g., a jar or beaker) that contains a more volatile "anti-solvent" in which the compound is insoluble.[3] The anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[24][25]

Procedure:

  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., toluene or ethyl acetate).

  • Place this solution in a small, open vial.

  • In a larger jar, add a layer of a volatile anti-solvent (e.g., heptane or hexane).

  • Carefully place the small vial inside the larger jar, ensuring the liquid levels do not touch.

  • Seal the jar tightly and leave it undisturbed. Crystals should form over several days.

G solution Solution: Compound + 'Good' Solvent (e.g., Ethyl Acetate) reservoir Reservoir: Volatile 'Anti-Solvent' (e.g., Heptane) vapor_source Anti-Solvent Vapor vapor_source->solution Diffusion

Sources

Application

Application Note: Scale-Up Synthesis of N-(Thiophen-2-ylmethyl)cycloheptanamine for Preclinical Studies

Introduction and Mechanistic Rationale The synthesis of secondary amines containing heteroaromatic and cycloalkyl motifs is a cornerstone of modern medicinal chemistry, particularly in the development of central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of secondary amines containing heteroaromatic and cycloalkyl motifs is a cornerstone of modern medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and kinase inhibitors. N-(thiophen-2-ylmethyl)cycloheptanamine is a highly versatile preclinical intermediate. The most robust method for constructing this C–N bond at scale is reductive amination, combining thiophene-2-carboxaldehyde and cycloheptanamine.

While catalytic hydrogenation is economical, it can be problematic in the presence of sulfur-containing heterocycles like thiophene, which frequently poison transition metal catalysts[1]. Consequently, hydride-based reducing agents are preferred. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice for preclinical scale-up due to its mildness, selectivity, and superior safety profile compared to the highly toxic sodium cyanoborohydride ( NaBH3​CN )[1][2]. NaBH(OAc)3​ selectively reduces the intermediate iminium ion over the starting aldehyde, minimizing the formation of primary alcohol byproducts[3].

MechanisticPathway A Thiophene-2-carboxaldehyde + Cycloheptanamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Activated) B->C -H2O (AcOH catalyzed) D N-(Thiophen-2-ylmethyl)cycloheptanamine C->D NaBH(OAc)3 Reduction

Figure 1: Mechanistic pathway of the reductive amination process.

Process Chemistry & Scale-Up Considerations

Transitioning from medicinal chemistry (milligram scale) to preclinical process chemistry (multigram to kilogram scale) requires a self-validating system that ensures thermal control, impurity tracking, and reproducible yields.

Reagent Selection and Stoichiometry
  • Solvent: Tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) are standard. THF is preferred for scale-up due to lower toxicity compared to halogenated solvents[3][4].

  • Acid Promoter: Glacial acetic acid (1.0 - 1.5 equivalents) is utilized as a proton donor to facilitate iminium ion formation and activate the borohydride[3].

  • Reducing Agent: NaBH(OAc)3​ (1.4 - 1.6 equivalents) is added portion-wise to control the exothermic reduction phase[2][3].

Causality in Experimental Design
  • Pre-formation of the Imine: The aldehyde and amine are stirred with acetic acid prior to the addition of the reducing agent. This causality is critical: allowing the iminium equilibrium to establish before reduction prevents the direct reduction of the aldehyde to thiophen-2-ylmethanol, a common yield-limiting side reaction[5].

  • Temperature Control: The initial mixing is performed at 0∘C to mitigate the heat of mixing and initial condensation exotherm. The reduction is carried out at ambient temperature to ensure complete conversion[4].

ProcessWorkflow Step1 1. Reactor Charging (THF, Amine, Aldehyde) Step2 2. Acidification (Add AcOH at 0°C) Step1->Step2 Step3 3. Imine Formation (Stir 30 min) Step2->Step3 Step4 4. Reduction (Portion-wise NaBH(OAc)3) Step3->Step4 Step5 5. Quench & Workup (Aq. NaHCO3 / Extraction) Step4->Step5 Step6 6. Purification (Salt formation or Distillation) Step5->Step6

Figure 2: Step-by-step process workflow for scale-up synthesis.

Experimental Protocol (100 g Scale)

The following protocol is designed as a self-validating system. In-process controls (IPCs) via HPLC or TLC are embedded to ensure each phase is complete before proceeding.

Materials:

  • Thiophene-2-carboxaldehyde: 112.1 g ( 1.0 mol )

  • Cycloheptanamine: 118.8 g ( 1.05 mol , 1.05 eq )

  • Glacial Acetic Acid: 60.1 g ( 1.0 mol , 1.0 eq )

  • Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ): 317.9 g ( 1.5 mol , 1.5 eq )

  • Anhydrous THF: 1.5 L

Step-by-Step Methodology:

  • System Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Purge the system with N2​ for 15 minutes.

  • Initial Charge: Add anhydrous THF ( 1.0 L ) and cycloheptanamine ( 118.8 g ) to the reactor. Cool the mixture to 0∘C using the jacket chiller.

  • Aldehyde Addition: Add thiophene-2-carboxaldehyde ( 112.1 g ) dropwise over 20 minutes, maintaining the internal temperature below 5∘C .

  • Acidification: Add glacial acetic acid ( 60.1 g ) dropwise. Causality note: This catalyzes the condensation. Stir the mixture at 0∘C for 30 minutes.

  • IPC Check 1: Sample the reaction. Confirm imine formation and absence of starting aldehyde via HPLC or TLC.

  • Reduction: Add NaBH(OAc)3​ ( 317.9 g ) in 5 equal portions over 1 hour. Maintain the internal temperature below 15∘C during addition to control the exotherm and hydrogen gas evolution[2][4].

  • Maturation: Remove the cooling and allow the reaction to warm to 20−25∘C . Stir for 4 hours.

  • IPC Check 2: Sample the reaction. Confirm complete reduction of the iminium intermediate.

  • Quench: Cool the reactor to 5∘C . Slowly quench by adding saturated aqueous NaHCO3​ ( 1.0 L ) over 45 minutes. Caution: Vigorous effervescence ( CO2​ and H2​ ) will occur.

  • Extraction and Workup: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 2×500 mL ). Combine the organic layers, wash with brine ( 500 mL ), and dry over anhydrous Na2​SO4​ .

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base. For preclinical purity, convert to the hydrochloride salt by dissolving in MTBE and adding 2M HCl in diethyl ether. Filter the resulting precipitate and dry under vacuum.

Data Presentation and Yield Analysis

The table below summarizes expected quantitative data across different scale-up batches, demonstrating the reproducibility of the NaBH(OAc)3​ mediated process.

Batch ScaleAldehyde InputAmine InputReducing AgentYield (Isolated Salt)Purity (HPLC)
Optimization 1.12 g (10 mmol) 1.18 g NaBH(OAc)3​ 2.15 g (88%)>98.5%
Pilot Scale 11.2 g (100 mmol) 11.8 g NaBH(OAc)3​ 22.0 g (90%)>99.0%
Preclinical 112.1 g (1.0 mol) 118.8 g NaBH(OAc)3​ 225.1 g (92%)>99.5%

Table 1: Scale-up validation data for N-(thiophen-2-ylmethyl)cycloheptanamine synthesis.

References

  • Abdel-Magid, A. F., et al. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." mdma.ch. Available at: [Link]

  • Medley, J. W. "C-N Bond-Forming Reactions: Reductive Amination." harvard.edu. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." masterorganicchemistry.com. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of N-(thiophen-2-ylmethyl)cycloheptanamine

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound, N-(thiophen-2-ylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound, N-(thiophen-2-ylmethyl)cycloheptanamine. Given the limited publicly available data on this specific molecule, this document outlines a foundational, step-by-step approach rooted in established preclinical best practices. The protocols herein are designed to be self-validating, emphasizing scientific integrity and logical progression from initial compound characterization to the design of efficacy studies. By following this guide, researchers can systematically determine key parameters such as maximum tolerated dose (MTD), pharmacokinetic profiles, and optimal dosing regimens, thereby enabling a deeper understanding of the biological effects of N-(thiophen-2-ylmethyl)cycloheptanamine.

Introduction: A Roadmap for In Vivo Characterization

The successful preclinical development of any new chemical entity hinges on a thorough understanding of its behavior in a biological system. For a novel compound such as N-(thiophen-2-ylmethyl)cycloheptanamine, a systematic and iterative approach to in vivo studies is paramount. This guide provides the strategic framework and detailed protocols to navigate the critical early stages of preclinical research. The overarching goal is to establish a safe and effective dosing window that will form the basis for subsequent efficacy and toxicology studies.

Our approach is built on three pillars of scientific integrity:

  • Expertise & Experience: We will not only detail the "how" but also the "why" behind each experimental choice, providing the scientific rationale that underpins a robust study design.

  • Trustworthiness: The protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the reliability and reproducibility of the data generated.

  • Authoritative Grounding & Comprehensive References: Key recommendations and mechanistic claims are supported by citations to authoritative sources in the field of preclinical drug development.

Pre-Dosing Characterization: Understanding the Molecule

Before any in vivo work commences, a thorough physicochemical characterization of N-(thiophen-2-ylmethyl)cycloheptanamine is essential. These properties will dictate the formulation strategy and potential routes of administration.

Physicochemical Profiling

A comprehensive analysis should be conducted to determine the following:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable solvents and buffers (e.g., water, saline, PBS, ethanol, DMSO, and various pH buffers). This is a critical first step in developing a suitable formulation for in vivo administration.[1][2]

  • Lipophilicity (LogP/LogD): This parameter provides insight into the compound's potential for membrane permeability and distribution into tissues.

  • pKa: Understanding the ionization state of the molecule at physiological pH is crucial for predicting its absorption and distribution characteristics.[3]

  • Chemical Stability: Evaluate the stability of the compound under various conditions (e.g., pH, temperature, light) to ensure the integrity of the dosing formulation.

In Vitro Assessment

Prior to animal studies, in vitro assays can provide valuable preliminary data:

  • Cell Viability/Cytotoxicity: Using relevant cell lines, determine the concentration range at which N-(thiophen-2-ylmethyl)cycloheptanamine exhibits biological activity without causing overt cytotoxicity.[4][5] This can be assessed using standard assays like MTT or LDH release.

  • Metabolic Stability: Incubating the compound with liver microsomes or S9 fractions can provide an early indication of its metabolic fate and potential for rapid clearance.[6]

  • Target Engagement (if known): If a putative biological target is known, in vitro binding or functional assays should be performed to determine the compound's potency (e.g., IC50, EC50, Ki).

Formulation Development: The Key to Systemic Exposure

The goal of formulation development is to create a safe and effective delivery system that ensures adequate bioavailability of N-(thiophen-2-ylmethyl)cycloheptanamine to the target site.[7][8] The choice of formulation will depend on the compound's physicochemical properties and the intended route of administration.

Vehicle Selection

Based on the solubility data, a suitable vehicle must be selected. Common options include:

  • Aqueous Solutions: For water-soluble compounds, saline or PBS are the preferred vehicles.

  • Co-solvent Systems: For poorly soluble compounds, a mixture of solvents such as water, ethanol, and polyethylene glycol (PEG) may be necessary.

  • Suspensions: If the compound is insoluble, a suspension can be created using a suspending agent like carboxymethylcellulose (CMC).

  • Lipid-based Formulations: For highly lipophilic compounds, oil-in-water emulsions or other lipid-based systems can enhance solubility and absorption.[2]

Table 1: Example Formulation Screening for N-(thiophen-2-ylmethyl)cycloheptanamine

Formulation IDVehicle CompositionCompound Concentration (mg/mL)Observations (e.g., clear solution, suspension, precipitation)
F10.9% Saline1
F210% DMSO / 90% Saline1, 5, 10
F35% Ethanol / 5% Cremophor EL / 90% Saline1, 5, 10
F40.5% CMC in Water1, 5, 10
Protocol: Formulation Preparation and Quality Control
  • Preparation: Based on the screening results, prepare the chosen formulation under sterile conditions.

  • pH Measurement: Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).

  • Visual Inspection: Check for any signs of precipitation or instability.

  • Concentration Verification: Use an appropriate analytical method (e.g., HPLC-UV) to confirm the final concentration of N-(thiophen-2-ylmethyl)cycloheptanamine in the formulation.

  • Stability Assessment: Assess the stability of the formulation over the intended period of use.

In Vivo Dosing Strategy: A Tiered Approach

A systematic, tiered approach is recommended to establish the in vivo dosing strategy for N-(thiophen-2-ylmethyl)cycloheptanamine. This typically involves dose-range finding studies, followed by pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

Tier 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The primary objective of these initial studies is to determine the highest dose of the compound that can be administered without causing severe toxicity or unacceptable adverse effects.[9][10][11]

  • Animal Model Selection: The choice of animal model should be based on factors such as metabolism, target expression, and physiological relevance to the intended therapeutic area.[9] Rodents (mice or rats) are typically used for initial studies.

  • Route of Administration: The route of administration should be chosen based on the intended clinical application and the compound's properties. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[7][12]

  • Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy data) and gradually increase the dose in subsequent cohorts of animals. A common approach is to use a modified Fibonacci dose escalation scheme.

  • Group Size: A small group size (e.g., n=3-5 per group) is typically sufficient for DRF studies.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.[10]

  • Animal Acclimation: Acclimate male and female mice (e.g., C57BL/6, 8-10 weeks old) for at least one week before the study.

  • Randomization: Randomize animals into treatment groups.

  • Dosing: Administer a single dose of N-(thiophen-2-ylmethyl)cycloheptanamine via the chosen route. Include a vehicle control group.

  • Observation: Monitor animals daily for 7-14 days for signs of toxicity. Record body weights daily for the first week and then every other day.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >20% body weight loss in 10% of animals) or mortality.[12]

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ-specific toxicities.

Tier 2: Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of N-(thiophen-2-ylmethyl)cycloheptanamine.[10][11] This information is crucial for selecting an appropriate dosing schedule.

  • Animal Model: Use the same species as in the DRF studies.

  • Dosing: Administer a single dose of the compound at a dose level below the MTD. An IV dose is often included to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of N-(thiophen-2-ylmethyl)cycloheptanamine over time.

Table 2: Essential Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (a measure of total drug exposure)
t1/2 Half-life (time for the plasma concentration to decrease by half)
CL Clearance (volume of plasma cleared of the drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)
F% Bioavailability (fraction of the administered dose that reaches systemic circulation)
Tier 3: Pharmacodynamic (PD) and Efficacy Studies

Once the MTD and PK profile have been established, efficacy studies can be designed to evaluate the therapeutic effect of N-(thiophen-2-ylmethyl)cycloheptanamine in a relevant disease model.

  • Disease Model: Select an appropriate animal model that recapitulates key aspects of the human disease.

  • Dosing Regimen: Based on the PK data, design a dosing regimen (dose and frequency) that is expected to maintain plasma concentrations above the therapeutically effective level (if known from in vitro studies).

  • Endpoints: Define clear and measurable endpoints to assess efficacy. These can include tumor growth inhibition, reduction in inflammatory markers, or behavioral changes.

  • Controls: Include appropriate control groups, such as a vehicle control and a positive control (standard-of-care treatment), if available.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the in vivo dosing strategy for N-(thiophen-2-ylmethyl)cycloheptanamine.

G cluster_preclinical In Vivo Dosing Strategy Workflow A Physicochemical & In Vitro Characterization B Formulation Development A->B Guides Vehicle Selection C Dose-Range Finding (DRF) & MTD Studies B->C Provides Dosing Solution D Pharmacokinetic (PK) Studies C->D Determines Safe Dose Range E Pharmacodynamic (PD) & Efficacy Studies D->E Informs Dosing Regimen

Caption: Workflow for establishing an in vivo dosing strategy.

Conclusion

The successful in vivo evaluation of a novel compound like N-(thiophen-2-ylmethyl)cycloheptanamine requires a methodical and evidence-based approach. By systematically characterizing the compound, developing a suitable formulation, and conducting tiered in vivo studies, researchers can establish a safe and effective dosing strategy. This foundational knowledge is critical for advancing a promising new chemical entity through the preclinical drug development pipeline.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PMC.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Wiley Online Library.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC.
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
  • Cycloalkanediamine derivatives as novel blood coagul
  • Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site. PubMed.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed.
  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC.
  • FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. Bio-Works.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.
  • Compound: CYCLOHEPTANAMINE (CHEMBL1171864). ChEMBL.
  • Effects of Nelumbo nucifera leaf extracts on the expression of inflammatory mediators in lipopolysaccharide-stimul
  • Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with micros
  • Combination of N,N',N"-triethylenethiophosphoramide and cyclophosphamide in vitro and in vivo. PubMed.
  • Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evalu
  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. MDPI.
  • Pharmacokinetics Written Summary. PMDA.
  • Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. MDPI.
  • Nrf2 as a therapeutic target in acetaminophen hepatotoxicity: A case study with sulforaphane. PubMed.
  • Combination of N,N',N''-triethylenethiophosphoramide and cyclophosphamide in vitro and in vivo.
  • MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. KoreaMed Synapse.
  • Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Rel
  • Anti-inflammatory Activity of Standardized Fraction from Inula helenium L. via Suppression of NF-κB Pathway in RAW 264.7 Cells. KoreaMed Synapse.
  • Mapping the dynamics of Nrf2 antioxidant and NFκB inflammatory responses by soft electrophilic chemicals in human liver cells.
  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)
  • Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP). RSC Publishing.
  • Chemistry, pharmacology and pharmacokinetics of N,N',N" -triethylenethiophosphoramide (ThioTEPA). PubMed.
  • Anti-Inflammatory Effects of Lysozyme Against HMGB1 in Human Endothelial Cells and in Mice. PubMed.

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Application

formulation development for N-(thiophen-2-ylmethyl)cycloheptanamine active pharmaceutical ingredient

Executive Summary & API Physicochemical Profiling N-(thiophen-2-ylmethyl)cycloheptanamine is a highly lipophilic, secondary amine active pharmaceutical ingredient (API). The presence of the bulky cycloheptyl group and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & API Physicochemical Profiling

N-(thiophen-2-ylmethyl)cycloheptanamine is a highly lipophilic, secondary amine active pharmaceutical ingredient (API). The presence of the bulky cycloheptyl group and the aromatic thiophene ring imparts significant hydrophobicity (estimated LogP ~3.8), resulting in poor aqueous solubility in neutral and alkaline environments. However, as a secondary amine, the molecule functions as a weak base (estimated pKa ~8.5).

From a formulation perspective, this structural profile presents three distinct challenges:

  • Dissolution-Rate Limited Absorption: The free base exhibits "brick dust" properties in intestinal fluids.

  • Chemical Instability (Maillard Reaction): The secondary amine is highly reactive toward the anomeric carbon of reducing sugars.

  • First-Pass Metabolism Risk: Highly lipophilic molecules often suffer from extensive hepatic clearance.

To navigate these challenges, we employ a multi-tiered formulation strategy prioritizing salt screening, rigorous excipient compatibility testing, and lipid-based drug delivery systems (LBF).

DecisionTree A API Profiling: N-(thiophen-2-ylmethyl)cycloheptanamine B Salt Screening (Target: pKa > 5) A->B Weak Base C Excipient Compatibility (Avoid Reducing Sugars) A->C Secondary Amine D Lipid-Based Formulation (If Poor Bioavailability) B->D Disproportionation Risk E Final Solid Dosage Form B->E Stable Salt C->E Compatible Blend D->E SEDDS Matrix

Fig 1. Strategic formulation decision tree based on API physicochemical profiling.

High-Throughput Salt Screening & Selection

Causality & Rationale

Because N-(thiophen-2-ylmethyl)cycloheptanamine has a pKa > 5.0, salt formation is the primary strategy to lower the microenvironmental pH and enhance aqueous solubility[1]. For weak bases, a higher pKa and freebase solubility combined with a lower salt solubility helps prevent disproportionation (the conversion of the salt back to the insoluble free base in the gastrointestinal tract)[2]. We screen strong acid counterions (HCl, H2SO4, Methanesulfonic acid) to ensure complete proton transfer.

Protocol 1: Self-Validating Salt Screening Workflow

Self-Validation Mechanism: The protocol includes the free base as a baseline control during Intrinsic Dissolution Rate (IDR) testing. A salt candidate is only validated if its IDR is statistically superior to the free base control, proving the thermodynamic benefit of the crystalline salt lattice.

  • Equimolar Addition: Dissolve 500 mg of the API free base in 10 mL of Tetrahydrofuran (THF). Add 1.05 molar equivalents of the target counterion (e.g., 1M HCl in ethanol).

  • Crystallization: Stir at 25°C for 2 hours. If precipitation does not occur, utilize anti-solvent addition (heptane) or slow evaporation at 4°C.

  • Isolation & Washing: Filter the precipitate, wash with cold heptane to remove unreacted free base, and dry under vacuum at 40°C for 24 hours.

  • Characterization: Analyze via Powder X-Ray Diffraction (PXRD) for crystallinity and Differential Scanning Calorimetry (DSC) for melting point.

  • IDR Testing (Validation Step): Compress 100 mg of the salt (and the free base control) into a 0.5 cm² disc. Measure dissolution in 0.1 N HCl (pH 1.2) and Phosphate Buffer (pH 6.8) using a Wood's apparatus at 50 rpm.

Data Presentation: Salt Screening Results
Solid FormCounterionCrystallinity (PXRD)Melting Point (°C)Solubility at pH 6.8 (mg/mL)IDR at pH 1.2 (mg/cm²/min)
Free Base (Control) NoneCrystalline82.50.040.15
Hydrochloride HClHighly Crystalline195.24.202.85
Mesylate Methanesulfonic AcidCrystalline168.412.504.10
Sulfate H2SO4Amorphous/GlassyN/A1.100.85

Excipient Compatibility & Maillard Reaction Mitigation

Causality & Rationale

N-(thiophen-2-ylmethyl)cycloheptanamine contains a secondary amine group. When formulated with reducing sugars like lactose, secondary amines undergo the Maillard reaction. This nucleophilic addition forms a glycosylamine intermediate, which subsequently undergoes an Amadori rearrangement to form brown-pigmented degradation products and advanced glycation end-products (AGEs)[3]. This phenomenon has been famously documented in secondary amine drugs like fluoxetine[4].

Maillard A Secondary Amine API C Glycosylamine Intermediate A->C B Reducing Sugar (Lactose) B->C D Amadori Rearrangement C->D E Advanced Glycation End-products (Degradation) D->E

Fig 2. Maillard reaction pathway between secondary amines and reducing sugars.

Protocol 2: Stress-Testing Excipient Compatibility

Self-Validation Mechanism: This protocol utilizes a forced-degradation positive control (API + Lactose). The system is validated when the positive control exhibits visible browning and HPLC assay failure, proving that the stress conditions (50°C / 5% moisture) are aggressive enough to reveal true chemical incompatibilities.

  • Sample Preparation: Prepare 1:1 (w/w) binary mixtures of the API Mesylate salt with selected excipients (Lactose, Microcrystalline Cellulose [MCC], Mannitol, and Dibasic Calcium Phosphate [DCP]).

  • Moisture Spiking: Add 5% (w/w) HPLC-grade water to each blend to simulate high-humidity storage and accelerate hydrolytic/nucleophilic reactions.

  • Stress Storage: Seal samples in glass vials and store at 50°C for 4 weeks.

  • Analysis: Extract the API using a 50:50 Acetonitrile:Water diluent. Analyze via RP-HPLC (UV detection at 230 nm) to determine API assay percentage and quantify degradation impurities.

Data Presentation: 4-Week Excipient Compatibility (50°C, 5% Moisture)
Excipient Blend (1:1)Visual AppearanceAPI Assay (%)Total Impurities (%)Conclusion
API + Lactose (Control) Dark Brown78.4%21.6%Incompatible (Maillard)
API + MCC White99.2%0.8%Compatible
API + Mannitol White99.8%0.2%Highly Compatible
API + DCP Off-White96.5%3.5%Marginal (Surface Alkalinity)

Lipid-Based Formulation (SEDDS) Development

Causality & Rationale

If the solid salt form exhibits disproportionation in vivo or suffers from extensive first-pass hepatic metabolism, a Self-Emulsifying Drug Delivery System (SEDDS) is required. Formulating lipophilic drugs in lipid-based systems allows them to bypass the liver's first-pass metabolism by entering the lymphatic system directly via chylomicron assembly[5]. Furthermore, SEDDS formulations maintain the API in a solubilized state (the "parachute" effect) within the GI tract, preventing precipitation[6].

SEDDS A Lipophilic API C Isotropic Mixture (SEDDS) A->C B Lipid Matrix + Surfactants B->C D Aqueous GI Fluid Dispersion C->D Mild Agitation E Micellar Solubilization D->E F Lymphatic Transport E->F Bypass First-Pass

Fig 3. Mechanism of self-emulsifying drug delivery systems (SEDDS) for lipophilic APIs.

Protocol 3: SEDDS Preparation and Dispersion Testing

Self-Validation Mechanism: The formulation is validated through a simulated gastric dispersion test. A successful SEDDS must spontaneously form a microemulsion (droplet size < 50 nm) upon dilution in 0.1 N HCl without any API precipitation, proving the surfactant matrix can outcompete the API's intrinsic thermodynamic drive to crystallize.

  • Excipient Blending: Based on solubility screening, prepare a ternary mixture of Capryol 90 (Oil, 30%), Kolliphor EL (Surfactant, 50%), and Transcutol P (Co-surfactant, 20%).

  • API Incorporation: Add API free base (50 mg/g of lipid matrix) to the mixture. Vortex and sonicate at 40°C until a clear, isotropic solution is formed.

  • Equilibration: Allow the formulation to rest at room temperature for 48 hours to check for delayed precipitation.

  • Dispersion Testing (Validation Step): Drop 1 mL of the SEDDS formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm).

  • Droplet Size Analysis: Analyze the resulting dispersion using Dynamic Light Scattering (DLS) to confirm the formation of a microemulsion.

Data Presentation: SEDDS Dispersion Characteristics
Formulation Ratio (Oil:Surf:Co-Surf)Visual Appearance Post-DispersionMean Droplet Size (nm)Polydispersity Index (PDI)API Precipitation (24h)
30 : 50 : 20 Optically Clear28.40.112None
40 : 40 : 20 Slightly Opalescent85.60.245None
50 : 30 : 20 Milky Emulsion310.20.410Trace Crystals

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for N-(thiophen-2-ylmethyl)cycloheptanamine synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This portal is dedicated to troubleshooting and optimizing the synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine , a common building block in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This portal is dedicated to troubleshooting and optimizing the synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine , a common building block in drug development.

Synthesizing this compound relies on the reductive amination of thiophene-2-carboxaldehyde with cycloheptanamine. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete imine condensation, competitive aldehyde reduction, and catalyst poisoning. This guide synthesizes field-proven methodologies to help you achieve >90% reaction yields.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the kinetic competition between imine formation and direct aldehyde reduction is critical. The diagram below maps the desired pathway against the primary side reaction.

ReductiveAmination Aldehyde Thiophene-2-carboxaldehyde (Electrophile) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Amine & AcOH (Condensation) SideProduct Thiophen-2-ylmethanol (Alcohol Byproduct) Aldehyde->SideProduct Direct Reduction (Premature Hydride) Amine Cycloheptanamine (Bulky Nucleophile) Amine->Imine Product N-(thiophen-2-ylmethyl)cycloheptanamine (Target Product) Imine->Product NaBH(OAc)3 (Hydride Transfer)

Reaction workflow for N-(thiophen-2-ylmethyl)cycloheptanamine synthesis and competing side reactions.

Self-Validating Experimental Protocol: Stepwise Reductive Amination

To overcome the steric hindrance of the cycloheptyl group, we strongly recommend a stepwise (indirect) reductive amination utilizing Sodium Triacetoxyborohydride (STAB), based on the foundational methodology established by Abdel-Magid et al.[1].

This protocol is designed as a self-validating system; do not proceed to the next step until the analytical checkpoint confirms success.

Step 1: Imine Condensation

  • In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve thiophene-2-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add cycloheptanamine (1.05 eq, 10.5 mmol). Causality: A slight excess of the amine drives the condensation equilibrium forward.

  • Add glacial acetic acid (1.0 eq) and freshly activated 4Å molecular sieves (approx. 500 mg/mmol). Causality: Acetic acid acts as a Brønsted acid catalyst to activate the carbonyl carbon, while molecular sieves trap the expelled water, preventing imine hydrolysis.

  • Stir at room temperature for 2 to 4 hours.

  • Validation Checkpoint: Analyze via TLC (Hexane/EtOAc 4:1, UV detection). Do not proceed until the aldehyde spot (Rf ~0.6) is completely consumed and replaced by a new, often less polar, imine spot.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature controls the exothermic hydride transfer and further suppresses any residual direct reduction of unreacted aldehyde.

  • Portion-wise, add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq, 15 mmol).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show the disappearance of the imine mass and the emergence of the product peak (m/z [M+H]⁺ ≈ 210.1).

Step 3: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy excess STAB.

  • Filter the biphasic mixture through a Celite pad to remove the molecular sieves.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(thiophen-2-ylmethyl)cycloheptanamine.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for thiophen-2-ylmethanol instead of my target amine. How do I prevent this? A1: You are observing the direct reduction of thiophene-2-carboxaldehyde. This occurs when the reducing agent attacks the aldehyde before the bulky cycloheptanamine has time to form the imine. Resolution: You must switch from a "direct" one-pot reaction to the "stepwise" protocol detailed above. By withholding the STAB until TLC confirms 100% imine formation, you eliminate the possibility of aldehyde reduction. STAB is highly selective and will not reduce the imine until it is fully formed[2].

Q2: Can I use Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) instead of STAB to save costs? A2: It is highly discouraged. NaBH₄ is an aggressive hydride donor that will rapidly reduce your aldehyde to the alcohol byproduct regardless of imine formation. NaBH₃CN is an effective alternative, but it is highly toxic, generates hydrogen cyanide gas under acidic conditions, and requires strict pH monitoring (pH 5-6). STAB (NaBH(OAc)₃) is the gold standard because the electron-withdrawing acetate groups stabilize the boron-hydride bond, making it mild enough to ignore aldehydes in the presence of imines[1].

Q3: I attempted to avoid boron reagents by using catalytic hydrogenation (H₂, Pd/C), but the reaction completely failed. Why? A3: Your catalyst was poisoned. Thiophene derivatives contain a sulfur atom with lone electron pairs that strongly coordinate to the active sites of transition metal catalysts like Palladium on Carbon (Pd/C). This coordination irreversibly deactivates the catalyst. Resolution: Avoid standard Pd/C hydrogenation for thiophene-containing substrates. Stick to chemical hydride reduction (STAB)[3].

Q4: The reaction stalls at the imine intermediate. The condensation works, but the reduction is incomplete. What is wrong? A4: This usually points to one of two issues: degraded reagents or lack of activation. STAB is moisture-sensitive; if your bottle has been exposed to ambient air, it may have hydrolyzed to sodium borate salts. Resolution: First, ensure your STAB is fresh. Second, ensure you have added the 1.0 equivalent of acetic acid. The acid protonates the imine to form an iminium ion, which is significantly more electrophilic and accelerates the hydride transfer step dramatically[2].

Quantitative Data: Condition Optimization Summary

The following table summarizes the expected outcomes based on different reductive amination conditions for sterically hindered thiophene-amines.

Reaction MethodReducing AgentSolventAdditive / CatalystTypical YieldPrimary Impurity / Issue
Direct (One-Pot)NaBH₄MethanolNone< 20%Thiophen-2-ylmethanol (Alcohol)
Direct (One-Pot)NaBH₃CNMethanolAcOH (pH ~5)60 - 70%Toxic HCN gas generation
Catalytic Hydro.H₂ (1 atm), Pd/CEthanolNone0%Catalyst poisoning by sulfur
Direct (One-Pot)STABDCENone50 - 65%Unreacted aldehyde/imine
Stepwise STAB DCE AcOH + 4Å MS > 90% Trace unreacted imine
References
  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry, 1996.[Link]

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal.[Link]

  • Stevens, C. V. et al. "Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction." The Journal of Organic Chemistry, 2015.[Link]

Sources

Optimization

troubleshooting N-(thiophen-2-ylmethyl)cycloheptanamine solubility in DMSO

Welcome to the technical support center for N-(thiophen-2-ylmethyl)cycloheptanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(thiophen-2-ylmethyl)cycloheptanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-(thiophen-2-ylmethyl)cycloheptanamine in DMSO. What are the initial steps I should take?

A1: Difficulty in dissolving a compound can often be resolved by addressing a few key factors. Here’s a prioritized checklist:

  • Assess Compound and Solvent Purity: The purity of both your compound and the DMSO is critical. Impurities in the compound can alter its crystalline structure and, consequently, its solubility.[1] Similarly, the purity of your solvent is paramount.[2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can significantly decrease the solubility of many organic compounds.[5]

    • Recommendation: Always use anhydrous DMSO from a freshly opened bottle, especially for preparing high-concentration stock solutions.[6] If you suspect water contamination in your DMSO, consider using a fresh, sealed bottle.

  • Ensure Proper Dissolution Technique: Passive dissolution at room temperature may not be sufficient.

    • Recommendation: After adding DMSO to your weighed compound, vortex the solution vigorously for 1-2 minutes.[7] If solids persist, gentle warming in a 37°C water bath for 5-10 minutes can be effective.[5][8] For more stubborn compounds, sonication in a water bath for 10-15 minutes can facilitate complete dissolution.[5][7]

  • Verify Compound Integrity: While N-(thiophen-2-ylmethyl)cycloheptanamine is generally stable, improper storage or handling could lead to degradation, affecting its solubility.

    • Recommendation: Ensure the compound has been stored according to the supplier's recommendations, typically in a cool, dry, and dark place.

Q2: My compound initially dissolved in DMSO, but a precipitate formed after storage. What is happening?

A2: This is a common issue and is most often linked to two primary factors: water absorption by DMSO and freeze-thaw cycles.

  • Hygroscopic Nature of DMSO: As mentioned, DMSO readily absorbs atmospheric moisture.[3] Over time, even in a seemingly sealed vial, the water content in your DMSO stock can increase, altering the solvent's polarity and reducing its capacity to keep lipophilic compounds in solution.[5] This is a frequent cause of precipitation from previously clear stock solutions.[5]

  • Impact of Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[9] Each cycle provides an opportunity for water to be absorbed upon opening the vial and can also create nucleation sites for crystal growth, leading to the compound falling out of solution.[10]

Solution:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture, it is best practice to aliquot your stock solution into smaller, single-use volumes immediately after preparation.[7]

  • Proper Storage: Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

Q3: What are the key chemical properties of N-(thiophen-2-ylmethyl)cycloheptanamine that influence its solubility?

A3: Understanding the physicochemical properties of N-(thiophen-2-ylmethyl)cycloheptanamine can provide insight into its solubility behavior.

PropertyPredicted ValueImplication for Solubility
Molecular FormulaC12H21NS-
Molecular Weight211.37 g/mol Moderate molecular weight, generally favorable for solubility.
XLogP3-AA3.6This value indicates that the compound is quite lipophilic (hydrophobic).[12] Lipophilic compounds tend to be more soluble in organic solvents like DMSO and less soluble in aqueous solutions.
Hydrogen Bond Donor Count1The secondary amine provides a hydrogen bond donor.[12]
Hydrogen Bond Acceptor Count2The nitrogen and sulfur atoms can act as hydrogen bond acceptors.[12]
Topological Polar Surface Area40.3 ŲThis value suggests a moderate degree of polarity.[12]

The predicted high lipophilicity (XLogP3-AA of 3.6) is a key determinant of its solubility profile.[12] While this property favors dissolution in DMSO, it also makes the compound susceptible to precipitation if the polarity of the solvent changes, for instance, through water absorption.

Q4: I've tried warming and sonicating, but my compound still won't fully dissolve at the desired concentration. What are my options?

A4: If you're still facing solubility challenges after employing standard techniques, consider the following advanced strategies:

  • Prepare a More Dilute Stock Solution: While a high-concentration stock is often convenient, it may not be feasible for all compounds. Preparing a lower, fully solubilized stock concentration is preferable to working with a suspension, which will lead to inaccurate dosing in your experiments.

  • Consider a Co-Solvent System (with caution): For in vivo or certain cell-based assays where the final DMSO concentration must be very low, co-solvents like PEG400, glycerol, or Tween 80 can sometimes be used in the final dilution steps.[11] However, for initial stock preparation, sticking to pure, anhydrous DMSO is highly recommended to avoid complicating the system.

  • Re-evaluate Compound Purity: If solubility remains a persistent issue, it may be necessary to re-assess the purity of your compound. Impurities from the synthesis of thiophene-based compounds can sometimes be present and may have different solubility characteristics.[13] Analytical techniques such as HPLC or NMR can confirm the purity and identity of your material.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with N-(thiophen-2-ylmethyl)cycloheptanamine in DMSO.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a standardized method for preparing a DMSO stock solution of N-(thiophen-2-ylmethyl)cycloheptanamine, designed to maximize the chances of complete dissolution and maintain solution stability.

Materials:

  • N-(thiophen-2-ylmethyl)cycloheptanamine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Pre-Weighing Preparation: Before opening, allow the vial of N-(thiophen-2-ylmethyl)cycloheptanamine to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid compound.

  • Weighing: Accurately weigh the desired amount of the compound and transfer it to a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 2.11 mg of the compound (Molecular Weight: 211.37 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[7] Visually inspect for any remaining solid particles.

  • Assisted Dissolution (If Necessary):

    • Warming: If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.[5][8] Periodically vortex the tube during this time.

    • Sonication: If solids persist after warming, place the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear.[5][7]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready for use or storage.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles and to minimize water absorption, immediately aliquot the stock solution into single-use volumes in tightly sealed, sterile tubes. Store at -20°C for up to one month or -80°C for up to six months.[11]

G cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex heat 4. Gentle Heat (37°C) (if needed) vortex->heat Incomplete dissolution aliquot 6. Aliquot into Single-Use Tubes vortex->aliquot Complete dissolution sonicate 5. Sonicate (if needed) heat->sonicate Incomplete dissolution sonicate->aliquot Complete dissolution store 7. Store at -20°C or -80°C aliquot->store

Caption: Protocol for preparing a DMSO stock solution.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. BenchChem.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.
  • Selleckchem.com. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • Do, H., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem.
  • GuideChem. (n.d.). N-(thiophen-2-ylmethyl)-4-heptanamine 1041538-43-5 wiki. GuideChem.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Hampton Research.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath.
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. ResearchGate.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora.
  • PubChem. (n.d.). Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine. National Center for Biotechnology Information.
  • Chemical Synthesis Database. (2025). N-(thiophen-2-yl-methyl)-hydroxylamine. Chemical Synthesis Database.
  • EvitaChem. (n.d.). Buy N-(thiophen-2-ylmethyl)cyclooctanamine (EVT-1433191) | 880813-65-0. EvitaChem.
  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.
  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific, LLC.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine 96 27757-85-3. Sigma-Aldrich.
  • Ghamdane, A., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.
  • Journal of Medical Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS.
  • Tetko, I. V., et al. (2014). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. ResearchGate.
  • Reddit. (2022). DMF Work-up and Solubility Issues. Reddit.
  • International Journal of Scientific Research in Science and Technology. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. IJSRST.
  • SynOpen. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Thieme.
  • Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
  • PubMed. (2024). Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability. National Center for Biotechnology Information.

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Troubleshooting

Technical Support Center: Optimizing Purification of Crude N-(thiophen-2-ylmethyl)cycloheptanamine

Welcome to the dedicated technical support guide for the purification of N-(thiophen-2-ylmethyl)cycloheptanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of N-(thiophen-2-ylmethyl)cycloheptanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this secondary amine. The following question-and-answer-based guide provides field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Section 1: Pre-Purification Checklist & Characterization

Before embarking on any purification strategy, a thorough analysis of the crude product is paramount. This initial assessment will inform the most effective purification workflow.

Q1: What are the first analytical steps I should take after my synthesis is complete?

A: Before any workup, it is crucial to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR).

  • TLC Analysis: Use a combination of polar and non-polar solvents (e.g., Hexane/Ethyl Acetate with 1-2% triethylamine) to get a preliminary idea of the number of components in your mixture. Visualizing the spots under UV light and with a potassium permanganate stain can help differentiate the thiophene-containing product from other impurities.

  • Crude ¹H NMR: A crude NMR spectrum provides invaluable information about the reaction's success and the nature of impurities. Key signals to look for include the disappearance of the aldehyde proton from thiophene-2-carboxaldehyde (around 9.8 ppm) and the appearance of the methylene bridge protons adjacent to the thiophene ring and the nitrogen atom. The presence of a significant imine intermediate peak (C=N-H) is a common observation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of N-(thiophen-2-ylmethyl)cycloheptanamine.

Q2: My crude product is a dark, oily residue. Is this normal?

A: Yes, it is common for crude products from reductive aminations to be dark-colored oils. The coloration can result from minor, highly conjugated byproducts. The oily nature is typical for secondary amines of this molecular weight unless they are crystalline salts.

Q3: I see multiple spots on my TLC plate. What are the most likely impurities from a reductive amination synthesis?

A: The impurity profile of a reductive amination synthesis is generally predictable. Common impurities include:

  • Unreacted Starting Materials: Thiophene-2-carboxaldehyde and cycloheptylamine.

  • Intermediate Imine: The imine formed between the aldehyde and amine may not have been fully reduced.[1]

  • Over-Alkylation Product: Small amounts of the tertiary amine, formed if the primary amine starting material was contaminated or if side reactions occurred.[2]

  • Alcohol Byproduct: If a strong reducing agent like sodium borohydride was used without pH control, it can reduce the starting aldehyde to thiophen-2-ylmethanol.[3]

Q4: My amine product is streaking badly on my silica gel TLC plate and column. How can I fix this?

A: This is the most frequent issue when chromatographing basic compounds like amines on standard silica gel.[4][5] The acidic nature of the silanol groups (Si-OH) on the silica surface strongly interacts with the basic amine, leading to poor peak shape and streaking.[6]

The Solution: Add a basic modifier to your eluent. A concentration of 0.5-2% triethylamine (TEA) or a few drops of ammonia in the mobile phase will neutralize the acidic sites on the silica, dramatically improving the chromatography.[4][7]

Section 3: In-Depth Troubleshooting Guides

Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique for amines, allowing for the separation of basic products from neutral and acidic impurities.[8][9]

Q5: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?

A: Low recovery after an acid-base extraction typically points to one of several issues:

  • Incomplete Protonation/Deprotonation: To extract the amine into the aqueous layer, the pH must be sufficiently acidic to fully protonate it. A general rule is to adjust the pH to at least two units below the pKa of the amine's conjugate acid.[10] Conversely, to recover the amine, the aqueous layer must be made sufficiently basic to deprotonate the ammonium salt, making it insoluble in water.[11]

  • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product between the layers. If an emulsion forms, try adding brine (saturated NaCl solution) to disrupt it or pass the mixture through a pad of Celite.[10]

  • Product Solubility: The protonated amine salt may have some solubility in the organic layer, or the free amine may have some solubility in the basic aqueous layer, leading to losses with each wash. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[9]

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times.[10] Combine the acidic aqueous layers. The desired amine is now in the aqueous phase as a hydrochloride salt.

  • Neutral/Acidic Impurity Removal: The organic layer, containing neutral impurities like unreacted aldehyde or alcohol byproducts, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is greater than 10. The free amine should precipitate or form an oil.

  • Product Recovery: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[7]

Optimizing Column Chromatography

Q6: Even with triethylamine in my eluent, the separation of my product from a close-running impurity is poor. What are my next steps?

A: If a basic modifier isn't enough, you may need to adjust the stationary or mobile phase.

  • Change the Stationary Phase: If streaking and poor separation persist, consider using a different stationary phase. Basic alumina can be effective for purifying basic compounds.[12] Alternatively, amine-functionalized silica gel provides a less acidic surface, minimizing unwanted interactions.[5][13]

  • Modify the Solvent System: Systematically screen different solvent systems. A typical starting point is a gradient of ethyl acetate in hexanes. For more polar separations, a dichloromethane/methanol system can be employed. Always include 1-2% triethylamine.[7]

Data Presentation: Solvent System Comparison for Amine Purification

Solvent System (v/v/v)Product Rf (Approx.)Key Impurity Rf (Approx.)Observations
90:10:1 Hexane/EtOAc/TEA0.35Imine: 0.45Good for separating less polar impurities.
80:20:1 Hexane/EtOAc/TEA0.50Imine: 0.60Increased elution speed, may decrease resolution.
98:2:1 DCM/MeOH/TEA0.40Aldehyde: 0.65Effective for more polar compounds.
95:5:1 DCM/MeOH/TEA0.60Aldehyde: 0.80Good for faster elution if baseline separation is achieved.
Challenges in Final Isolation and Crystallization

Q7: My purified amine is an oil, but I need a solid for further use. What are my options?

A: Converting the amine to a stable, crystalline salt is a standard practice in pharmaceutical development to improve handling and stability.[14][15] The hydrochloride (HCl) salt is most common.

Q8: I tried to make the HCl salt, but it "oiled out" or precipitated as an amorphous solid. How can I get a crystalline product?

A: "Oiling out" occurs when the salt is highly soluble in the solvent or precipitates too quickly for a crystal lattice to form.

  • Solvent Choice is Critical: The key is to find a solvent system where the free amine is soluble, but the hydrochloride salt is sparingly soluble.[14] Common choices include isopropanol, ethanol, acetone, or mixtures with an anti-solvent like diethyl ether or heptane.[14][16]

  • Control the Rate of Precipitation: Add the HCl solution (e.g., HCl in dioxane or diethyl ether) dropwise to a stirred solution of the purified amine at room temperature or 0 °C.[7] Slow addition is crucial. If it oils out, try warming the mixture to dissolve the oil and then allowing it to cool slowly.

  • Maturation: Once a slurry forms, stirring it at a constant temperature for a few hours (a process called maturation) can promote the formation of more stable, crystalline material.[14]

Visualization: General Purification & Troubleshooting Workflow

PurificationWorkflow Crude Crude Product (Oil) Analysis TLC & Crude NMR Analysis Crude->Analysis Workup Acid-Base Extraction Analysis->Workup Aqueous Aqueous Layer (Amine HCl Salt) Workup->Aqueous Acid Wash Organic Organic Layer (Neutral Impurities) Workup->Organic Discard Basify Basify & Re-extract Aqueous->Basify PurifiedAmine Purified Amine (Free Base) Basify->PurifiedAmine Column Column Chromatography PurifiedAmine->Column Impurities Remain Salt Salt Formation (e.g., HCl) PurifiedAmine->Salt Sufficiently Pure Column->Salt Troubleshoot Troubleshooting? Column->Troubleshoot Final Crystalline Product Salt->Final Salt->Troubleshoot Troubleshoot->Final No T_Column Streaking? Poor Separation? Troubleshoot->T_Column Yes T_Salt Oiling Out? Troubleshoot->T_Salt Yes Sol_Column Add TEA to Eluent Change Stationary Phase T_Column->Sol_Column Sol_Salt Change Solvent Slow Addition Maturation T_Salt->Sol_Salt Sol_Column->Column Re-attempt Sol_Salt->Salt Re-attempt

Caption: A decision-making workflow for purification and troubleshooting.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Wikipedia. (2023). Acid–base extraction.
  • Forensic Science International. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
  • PubMed. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry.
  • Confluence. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic.
  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Teledyne Labs. (n.d.). Silica Gel Column Chromatography.
  • ACS Publications. (1996). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Alfa Chemistry. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation.
  • Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Preparation of secondary amines by reductive amination with metallic magnesium.
  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • ResearchGate. (2016). How to isolate Imine by column chromatography?.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Agilent. (2007). HPLC Column Troubleshooting: Is It Really The Column?.
  • PubMed. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
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  • Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes.
  • Thieme. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides.
  • Wiley Online Library. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination.
  • Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
  • ResearchGate. (2024). (PDF) Preparation of N-Unsubstituted 2- and 3-Thiophenimines.

Sources

Optimization

preventing degradation of N-(thiophen-2-ylmethyl)cycloheptanamine during storage

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N-(thiophen-2-ylmethyl)cycloheptanamine to prevent its deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N-(thiophen-2-ylmethyl)cycloheptanamine to prevent its degradation. Due to the specific nature of this compound, this document synthesizes data from the analysis of its core functional groups—a secondary amine and a thiophene ring—to establish best practices. The recommendations herein are grounded in established principles of organic chemistry to ensure the long-term integrity and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of N-(thiophen-2-ylmethyl)cycloheptanamine.

Q1: My sample of N-(thiophen-2-ylmethyl)cycloheptanamine has turned yellow/brown upon storage. What happened and is it still usable?

A: A color change to yellow or brown is a strong indicator of oxidative degradation. The secondary amine functional group in the molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures.[3] Oxidation can lead to the formation of imines, hydroxylamines, and corresponding nitrones, which are often colored impurities.[2][4][5]

Is it usable? The usability of the discolored sample depends entirely on your application. For sensitive biological assays or quantitative studies, the presence of impurities can lead to erroneous results. It is strongly recommended to assess the purity of the sample using an appropriate analytical method (see Q4) before use. For non-critical applications, you may proceed with caution, but be aware that the effective concentration of the active compound is lower than expected.

Q2: What are the primary drivers of degradation for this compound?

A: The degradation of N-(thiophen-2-ylmethyl)cycloheptanamine is primarily driven by two chemical liabilities in its structure:

  • Oxidation of the Secondary Amine: This is the most likely degradation pathway. Atmospheric oxygen can react with the amine, especially when catalyzed by light or heat, to form various N-oxygenated products or imines.[1][2][4]

  • Thiophene Ring Instability: The thiophene ring, while aromatic, can undergo oxidation to form reactive metabolites like thiophene S-oxides.[6][7] Although less common under typical storage conditions compared to amine oxidation, this pathway can be initiated by strong oxidizing agents or certain enzymatic systems.

Q3: What are the ideal storage conditions to ensure long-term stability?

A: To minimize degradation, adherence to strict storage protocols is essential.[8] The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower Low temperatures significantly slow down the rate of all chemical degradation reactions.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen with an inert gas is the most effective way to prevent oxidative degradation of the amine.[3][10]
Light Amber Glass Vial / Darkness Protects the compound from photo-oxidation, as light can catalyze the formation of radical species.[3][11]
Container Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap Prevents moisture and air ingress.[8][12] Glass is inert, and a PTFE liner avoids potential reactions with stopper materials.

Q4: How can I check my sample for degradation?

A: Several analytical techniques can be used to assess the purity of your sample and identify potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its impurities. A purity assessment can be made by comparing the peak area of the main compound to the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile degradation products.[13][14] The mass spectrometer provides structural information on the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new, unexpected signals corresponding to degradation products, although it is less sensitive than chromatographic methods for minor impurities.

For a comprehensive analysis, comparing the analytical data of a stored sample to that of a freshly prepared or newly received standard is the most reliable approach.[15]

Part 2: Protocols and Workflows

Protocol 2.1: Long-Term Storage and Sample Handling

This protocol provides a step-by-step methodology for the proper aliquoting and storage of N-(thiophen-2-ylmethyl)cycloheptanamine to ensure its stability.

Materials:

  • Stock vial of N-(thiophen-2-ylmethyl)cycloheptanamine

  • Multiple small, amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Pipettes or syringe for liquid transfer

  • -20°C or -80°C freezer

Procedure:

  • Preparation: If the compound is a solid, allow the main stock container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Work in a fume hood or glove box. Gently flush the main stock vial with a slow stream of argon or nitrogen for 10-15 seconds to displace air.

  • Aliquoting: Quickly weigh or measure the desired amount of the compound into smaller, pre-labeled amber vials. Aliquoting prevents the need to repeatedly open and expose the main stock to the atmosphere.[8]

  • Inert Gas Blanket: Before sealing each new aliquot vial, flush the headspace with inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps. For extra protection, you can wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed aliquot vials in a labeled secondary container (e.g., a freezer box) and store them at -20°C or below.[16]

  • Record Keeping: Maintain a detailed log, noting the date of aliquoting and each time a vial is opened.[17]

Workflow 2.2: Troubleshooting Degradation

This workflow provides a logical sequence of steps to take if you suspect your sample has degraded.

TroubleshootingWorkflow Start Degradation Suspected (e.g., color change, poor results) Check_Storage Step 1: Review Storage Conditions - Temperature? - Inert atmosphere? - Light exposure? Start->Check_Storage Analysis Step 2: Perform Analytical QC (e.g., HPLC, GC-MS) Check_Storage->Analysis Correct_Storage Action: Implement Correct Storage Protocol (See Protocol 2.1) Check_Storage->Correct_Storage Compare Step 3: Compare to Reference Standard or Initial Data Analysis->Compare Purity_Check Is Purity >95% (or as required)? Compare->Purity_Check Use_Sample Decision: Proceed with Experiment (Use with caution) Purity_Check->Use_Sample Yes Purify Decision: Purify Sample (e.g., Column Chromatography) Purity_Check->Purify No Purify->Use_Sample Discard Decision: Discard and Obtain New Sample Purify->Discard Purification not feasible

Caption: Troubleshooting Decision Tree for Suspected Compound Degradation.

Part 3: Chemical Degradation Pathways

Understanding the potential chemical reactions that lead to degradation is key to preventing them.

Pathway 3.1: Oxidative Degradation of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine susceptible to oxidation. This can proceed through several mechanisms, often involving radical intermediates, to form various products.

AmineOxidation cluster_main Oxidative Pathway Parent N-(thiophen-2-ylmethyl)cycloheptanamine (Secondary Amine) Hydroxylamine N-hydroxylamine intermediate Parent->Hydroxylamine [O] Imine Iminium Intermediate / Imine Parent->Imine [O] -H₂ Nitrone Nitrone Hydroxylamine->Nitrone [O] Initiator Initiators: - Atmospheric O₂ - Light (hv) - Heat (Δ) Initiator->Parent

Caption: Simplified pathways for secondary amine oxidation.[2][4]

References

  • Mechanism of the oxidation of secondary amines 1a and b. (n.d.). ResearchGate. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Retrieved from [Link]

  • Dempsey, J. L., et al. (2012). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Available from [Link]

  • Zhou, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available from [Link]

  • Fahmy, H. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Retrieved from [Link]

  • Ensley, B. D. (2019, October 27). Cometabolic degradation of thiophene with benzene as primary substrate. DTU Research Database. Retrieved from [Link]

  • Lepinois, M. (2020). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Retrieved from [Link]

  • Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. Retrieved from [Link]

  • Valadbeigi, Y., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • Galaitsis, A., et al. (2006, February 19). Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway. EAWAG BBD/PPS. Retrieved from [Link]

  • Storemasta. (2026, January 18). Best Practices for Chemical Storage: Ensuring Safety and Compliance. Storemasta. Retrieved from [Link]

  • Mechanism of secondary amine oxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Che, C.-M., et al. (1998). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. University of Illinois. Retrieved from [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Retrieved from [Link]

  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Retrieved from [Link]

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. Retrieved from [Link]

  • Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage. University of Florida. Retrieved from [Link]

  • LabTAG by GA International. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. LabTAG. Retrieved from [Link]

  • FORCE Technology. (n.d.). Measurement methods for selected emissions from amine-based carbon capture plants. FORCE Technology. Retrieved from [Link]

  • Dalquim. (n.d.). What are the Health and Safety Guidelines for Using Amines? Dalquim. Retrieved from [Link]

  • Rezaei, F., et al. (2022). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. ACS Omega. Available from [Link]

  • O'Neil, J. P., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Available from [Link]

  • Moku, G., et al. (2022). N-Dealkylation of Amines. Molecules. Available from [Link]

  • PubChem. (n.d.). Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine. PubChem. Retrieved from [Link]

  • Al-Asmari, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. Available from [Link]

Sources

Troubleshooting

resolving co-elution issues in N-(thiophen-2-ylmethyl)cycloheptanamine chromatography

Welcome to the dedicated support center for resolving chromatographic challenges with N-(thiophen-2-ylmethyl)cycloheptanamine. This guide is designed for researchers, scientists, and drug development professionals to eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for resolving chromatographic challenges with N-(thiophen-2-ylmethyl)cycloheptanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution issues encountered during the analysis of this compound.

As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical. This guide provides in-depth, field-proven insights and systematic protocols to ensure the scientific integrity of your chromatographic results.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Co-elution, the overlapping of two or more chromatographic peaks, compromises analytical accuracy. For a molecule like N-(thiophen-2-ylmethyl)cycloheptanamine, with its basic secondary amine and mixed polarity, co-elution is a common yet solvable challenge. The key is to systematically manipulate chromatographic parameters to alter the selectivity between your analyte and the interfering compound.

The following flowchart provides a logical workflow for diagnosing and resolving co-elution.

CoElution_Troubleshooting start Start: Co-elution Observed check_peak Step 1: Peak Shape Analysis Is the peak shape symmetrical (Gaussian)? start->check_peak tailing Issue: Peak Tailing Indicates secondary interactions, often with silanols. check_peak->tailing No (Tailing) fronting Issue: Peak Fronting Suggests column overload or low temperature. check_peak->fronting No (Fronting) good_peak Peak shape is acceptable. Proceed to selectivity tuning. check_peak->good_peak Yes adjust_ph Step 2: Mobile Phase pH Adjustment Is the co-eluting peak also a basic compound? tailing->adjust_ph fronting->adjust_ph good_peak->adjust_ph ph_protocol Action: Modify Mobile Phase pH Shift pH 1-2 units away from analyte/interferent pKa. See Protocol 1. adjust_ph->ph_protocol Yes/Likely ph_no_effect pH adjustment has minimal effect. Interferent may be neutral. adjust_ph->ph_no_effect No/Unsure change_organic Step 3: Modify Organic Solvent Switch between Acetonitrile (ACN) and Methanol (MeOH). ph_protocol->change_organic ph_no_effect->change_organic solvent_protocol ACN provides different selectivity (π-π interactions). MeOH is a better proton donor/acceptor. See Protocol 2. change_organic->solvent_protocol change_column Step 4: Change Stationary Phase Consider alternative chemistries if co-elution persists. change_organic->change_column column_protocol Options: - Phenyl-Hexyl for aromatic selectivity. - Embedded Polar Group (EPG) for alternate silanol shielding. - HILIC for very polar interferents. See Protocol 3. change_column->column_protocol resolved Resolution Achieved change_column->resolved

Caption: Troubleshooting workflow for co-elution.

Frequently Asked Questions (FAQs)

Q1: My N-(thiophen-2-ylmethyl)cycloheptanamine peak is tailing and co-eluting with a small impurity. What is the most likely cause?

A1: Peak tailing for a basic compound like yours is a classic sign of secondary interactions with acidic silanol groups on the surface of standard C18 silica columns. The positively charged amine (at acidic to neutral pH) interacts strongly with deprotonated, negatively charged silanols, causing the peak to tail. This tail can easily merge with a closely eluting impurity.

Immediate Actions:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.5. This protonates the silanol groups, neutralizing their charge and minimizing the secondary interaction.

  • Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, effectively "shielding" your analyte from them.

Q2: I've adjusted the mobile phase pH, but resolution hasn't improved. What's the next logical step?

A2: If pH adjustment is ineffective, it suggests the co-eluting impurity has a similar charge state and pKa to your analyte, or it is a neutral compound whose retention is unaffected by pH. The next step is to alter the chromatographic selectivity by changing the organic modifier.

Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase.

  • Acetonitrile: Acts as a weaker solvent in reversed-phase and offers unique selectivity, particularly for compounds with aromatic rings (like your thiophene group) due to potential π-π interactions.

  • Methanol: Is a protic solvent that can engage in hydrogen bonding, which can significantly alter the retention of compounds with polar functional groups.

Switching from an ACN/water mobile phase to a MeOH/water mobile phase (or vice-versa) is a powerful tool for changing elution order and resolving co-eluting peaks.

Q3: Why is my peak resolution changing from one column to another, even with the same C18 label?

A3: The "C18" designation only describes the primary ligand bonded to the silica. It does not define other critical parameters that influence selectivity, such as:

  • End-capping: Manufacturers use different proprietary processes to "cap" residual silanol groups. Incomplete end-capping leads to more secondary interactions.

  • Carbon Load: The density of C18 chains on the silica surface affects hydrophobicity and shape selectivity.

  • Silica Purity: The type of silica (Type A vs. Type B) determines the concentration and acidity of surface silanols. Modern, high-purity Type B silica is generally preferred for basic compounds.

For robust and transferable methods, it is crucial to use columns specifically designed for the analysis of basic compounds, often featuring advanced end-capping or alternative chemistries.

Q4: Could a Hydrophilic Interaction Chromatography (HILIC) column be a viable alternative?

A4: HILIC is an excellent option if your co-eluting impurity is significantly more polar than N-(thiophen-2-ylmethyl)cycloheptanamine. In HILIC, your analyte would be weakly retained while a very polar impurity (e.g., a starting material or a polar metabolite) would be strongly retained, providing an orthogonal separation mechanism. However, if the impurity is non-polar, HILIC will not be effective as both compounds will elute very early.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol aims to maximize the difference in charge state, and therefore retention, between N-(thiophen-2-ylmethyl)cycloheptanamine (estimated pKa ~10.5) and a potentially ionizable impurity.

Objective: To evaluate the effect of mobile phase pH on peak resolution.

Methodology:

  • Initial Condition: Prepare your mobile phase with a buffer at pH 3.0 (e.g., 20 mM potassium phosphate or 0.1% formic acid). At this pH, your analyte is fully protonated and positively charged.

  • pH Screening: Prepare two additional mobile phases with the same buffer concentration but at pH 5.0 and pH 7.0.

  • Equilibration: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.

  • Analysis: Inject the sample and record the retention times and resolution.

  • Data Evaluation: Compare the chromatograms. A significant change in selectivity between pH 3 and 7 indicates that the co-eluting compound has a different pKa from your analyte.

Analyte_Protonation cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph High pH (e.g., 10.0) Analyte_H Analyte-NH2+ (Protonated) Retention High Retention (Ionic + Hydrophobic) Analyte_H->Retention Silanol_H Silanol-OH (Neutral) Analyte_N Analyte-NH (Neutral) Interaction Strong Interaction (Peak Tailing) Analyte_N->Interaction Silanol_O Silanol-O- (Anionic) Silanol_O->Interaction

Caption: Analyte and silanol state at different pH values.

Protocol 2: Organic Modifier Screening

Objective: To exploit different intermolecular forces to achieve separation.

Methodology:

  • Baseline Method: Use your current optimized method, for example, with a gradient of 20-80% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid).

  • Methanol Method: Replace the Acetonitrile in your mobile phase with Methanol. Keep all other parameters (gradient profile, buffer, flow rate) identical.

  • Equilibration: Thoroughly flush the system and column with the new methanol-based mobile phase.

  • Analysis: Inject the sample and compare the chromatogram to the baseline ACN method. Look for changes in elution order and resolution.

Data Interpretation:

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Selectivity Change
Solvent Type Aprotic DipolarProticMeOH can donate/accept hydrogen bonds, altering interactions.
Viscosity LowerHigherMay require adjusting flow rate or pressure limits.
UV Cutoff ~190 nm~205 nmEnsure compatibility with your detection wavelength.
Selectivity Favors π-π interactionsFavors dipole-dipole & H-bondingThe thiophene ring may interact differently with ACN vs. MeOH.
Protocol 3: Alternative Stationary Phase Selection

Objective: To use a different column chemistry to provide an orthogonal separation mechanism when mobile phase optimization is insufficient.

Methodology:

  • Identify the Likely Nature of the Impurity: Is it more polar, less polar, or structurally very similar?

  • Select a Column:

    • For Aromatic/Unsaturated Impurities: Choose a Phenyl-Hexyl phase. This phase provides strong π-π interactions, which can differentiate compounds based on the presence or accessibility of aromatic rings.

    • To Mitigate Peak Tailing: Select an Embedded Polar Group (EPG) column. These columns have a polar group (e.g., carbamate) embedded in the alkyl chain, which shields the analyte from residual silanols and offers unique selectivity for basic compounds.

    • For General Purpose Alternative Selectivity: A Cyano (CN) phase can offer dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes, providing a significantly different separation mechanism.

  • Method Adaptation: Start with your best mobile phase from the previous protocols and adapt the gradient for the new column chemistry, as retention times will change significantly.

References

  • Dolan, J. W. (2013). "Peak Tailing and What to Do About It." LCGC North America. [Link]

  • Agilent Technologies. (2021). "The LC Handbook: A Practical Guide to HPLC and UHPLC." [Link]

  • Waters Corporation. "A Primer on Reversed-Phase Chromatography." [Link]

  • Phenomenex. "A Guide to HPLC and LC-MS Buffer Selection." [Link]

Optimization

minimizing side reactions in N-(thiophen-2-ylmethyl)cycloheptanamine preparation

A Guide to Minimizing Side Reactions and Maximizing Yield Welcome to the technical support center for the synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine. This resource is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for the synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following frequently asked questions and troubleshooting guides are based on established principles of reductive amination and address common challenges encountered during this procedure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine via reductive amination of thiophene-2-carbaldehyde and cycloheptylamine.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, primarily incomplete imine formation, inefficient reduction, or the prevalence of side reactions.

  • Inefficient Imine Formation: The initial condensation of thiophene-2-carbaldehyde and cycloheptylamine to form the corresponding imine is a critical equilibrium-driven step.

    • Troubleshooting:

      • Water Removal: The formation of an imine from a primary amine and a carbonyl compound is a key step in reductive amination.[1] To drive the equilibrium towards the imine, removal of the water byproduct is crucial. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

      • pH Control: The rate of imine formation is pH-dependent. An acidic catalyst is often beneficial. Acetic acid is commonly used as a catalyst in reductive aminations, particularly for ketone reactions, though it's not always necessary for aldehydes.[2] A small amount of acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for selectively reducing the imine in the presence of the starting aldehyde.

    • Troubleshooting:

      • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for reductive aminations.[1][2] It is less reactive towards aldehydes and ketones compared to other borohydrides like sodium borohydride (NaBH₄), thus minimizing the side reaction of aldehyde reduction to thiophen-2-ylmethanol.[2]

      • Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Decomposition of the hydride reagent will lead to incomplete reduction.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Aldehyde Reduction: As mentioned, the aldehyde can be reduced to the corresponding alcohol (thiophen-2-ylmethanol). Using a milder reducing agent like NaBH(OAc)₃ minimizes this.[2]

      • Over-alkylation: The desired secondary amine product can potentially react with another molecule of the aldehyde to form a tertiary amine. While less common with bulky amines like cycloheptylamine, this can be addressed by using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[1][2]

Q2: I'm observing an unexpected peak in my NMR spectrum that corresponds to thiophen-2-ylmethanol. How can I prevent this?

The formation of thiophen-2-ylmethanol is a classic side reaction in reductive aminations where the aldehyde starting material is reduced.

  • Mechanism of Side Reaction: This occurs when the hydride reagent directly attacks the carbonyl carbon of thiophene-2-carbaldehyde before it can form the imine with cycloheptylamine.

  • Mitigation Strategies:

    • Choice of Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to avoid this side reaction due to its steric bulk and reduced reactivity towards aldehydes compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][3]

    • Reaction Conditions:

      • Stepwise Addition: A stepwise procedure can be highly effective.[2] First, allow the thiophene-2-carbaldehyde and cycloheptylamine to stir together in the reaction solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) for a period to allow for imine formation.[2] Then, add the NaBH(OAc)₃ to the reaction mixture. This ensures that the concentration of the free aldehyde is minimized when the reducing agent is introduced.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to favor the selective reduction of the imine.

Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies are recommended?

Purification challenges often arise from the presence of unreacted starting materials and side products with similar polarities to the desired N-(thiophen-2-ylmethyl)cycloheptanamine.

  • Common Impurities:

    • Unreacted cycloheptylamine

    • Thiophen-2-ylmethanol (from aldehyde reduction)

    • N,N-bis(thiophen-2-ylmethyl)cycloheptylamine (tertiary amine from over-alkylation)

  • Purification Protocol:

    • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step.

      • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water to decompose any remaining hydride reagent.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

      • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer.

      • Wash the organic layer again with the dilute acid to ensure complete extraction of the amine.

      • Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until it is alkaline.

      • Extract the now deprotonated (and organic-soluble) amine back into an organic solvent.

      • Wash the organic layer with brine, dry, and concentrate to yield the purified product.

    • Chromatography: If impurities persist after acid-base extraction, column chromatography on silica gel is the final purification step. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the eluent can be fine-tuned based on TLC analysis.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reductive amination?

A: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations using sodium triacetoxyborohydride.[2] Tetrahydrofuran (THF) is also a viable option.[2] Reactions in DCE are generally faster than in THF.[1]

Q: Is it necessary to perform this reaction under an inert atmosphere?

A: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using hydride reagents which can react with atmospheric moisture. This helps to ensure the integrity of the reducing agent and prevent the introduction of water, which can hinder imine formation.

Q: Can I use other reducing agents like sodium borohydride (NaBH₄)?

A: While NaBH₄ can be used, it is more reactive than NaBH(OAc)₃ and is more likely to reduce the starting aldehyde, leading to the formation of thiophen-2-ylmethanol as a significant byproduct.[3] If NaBH₄ is used, a stepwise procedure where the imine is pre-formed is highly recommended.[1][2]

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting aldehyde, the amine, and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin) can help visualize the spots.

Experimental Workflow and Data

General Protocol for the Synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (1.0 equivalent) and cycloheptylamine (1.1 equivalents) to an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent, followed by the purification steps outlined in the troubleshooting guide.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey AdvantagesPotential Side ReactionsReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective for imines over aldehydes/ketones, fewer side products.-[1][2]
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive, readily available.Reduction of the starting aldehyde.[1][3]
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Selective for imines at acidic pH.Toxicity of cyanide byproducts.[3]

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended reaction pathway for the synthesis of N-(thiophen-2-ylmethyl)cycloheptanamine and highlights the key side reactions to be minimized.

G Thiophene_Aldehyde Thiophene-2-carbaldehyde Imine_Intermediate Imine Intermediate Thiophene_Aldehyde->Imine_Intermediate + H₂O Alcohol_Side_Product Thiophen-2-ylmethanol Thiophene_Aldehyde->Alcohol_Side_Product Aldehyde Reduction (Side Reaction) Cycloheptylamine Cycloheptylamine Cycloheptylamine->Imine_Intermediate + H₂O Product N-(thiophen-2-ylmethyl)cycloheptanamine Imine_Intermediate->Product Reduction (e.g., NaBH(OAc)₃) Tertiary_Amine_Side_Product Tertiary Amine (Over-alkylation) Imine_Intermediate->Tertiary_Amine_Side_Product Over-alkylation (Side Reaction) Product->Tertiary_Amine_Side_Product Over-alkylation (Side Reaction)

Caption: Reductive amination pathway and common side reactions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1998). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 14(1), 109-111. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting

overcoming low bioavailability of N-(thiophen-2-ylmethyl)cycloheptanamine

A Guide to Overcoming Bioavailability Challenges Welcome to the technical support center for N-(thiophen-2-ylmethyl)cycloheptanamine (development code: C7-T2M). This guide is designed for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Bioavailability Challenges

Welcome to the technical support center for N-(thiophen-2-ylmethyl)cycloheptanamine (development code: C7-T2M). This guide is designed for researchers and drug development professionals encountering challenges with the oral bioavailability of this compound. As your Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the bioavailability of C7-T2M, grounding our troubleshooting in fundamental physicochemical and metabolic principles.

Question: We are observing significantly lower-than-expected plasma exposure of C7-T2M in our preclinical animal models after oral dosing. What are the primary suspected causes?

Answer: Low oral bioavailability is typically a result of one or more barriers that prevent a drug from reaching systemic circulation. For a molecule with the structure of C7-T2M, the primary suspects are:

  • Poor Aqueous Solubility: The molecule possesses a large, lipophilic cycloheptyl ring and a thiophene group, which can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract. If the compound does not dissolve, it cannot be absorbed.

  • High First-Pass Metabolism: The compound has several metabolically "soft spots." The liver is the primary site of this pre-systemic metabolism. Key vulnerabilities include:

    • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which can lead to the formation of sulfoxides or even ring-opening, creating highly polar metabolites that are easily excreted.

    • N-dealkylation: The secondary amine is a prime target for CYP-mediated N-dealkylation, cleaving the bond between the nitrogen and the cycloheptyl or thiophen-2-ylmethyl group.

    • Phase II Conjugation: The secondary amine can also undergo direct glucuronidation (via UGT enzymes), attaching a large sugar moiety that drastically increases water solubility and facilitates rapid elimination.

Question: How can we systematically diagnose the root cause of the low bioavailability?

Answer: A logical, stepwise approach is crucial to avoid unnecessary experimentation. You must differentiate between a solubility/permeability problem and a metabolic stability problem. I recommend the following workflow:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Diagnosis & Action A Low In Vivo Exposure Observed B Assess Aqueous Solubility (Kinetic & Thermodynamic) A->B C Assess In Vitro Metabolic Stability (Liver Microsomes, S9, Hepatocytes) A->C D Is Solubility < 10 µg/mL? B->D E Is Half-life < 30 min? C->E D->E No F Focus on Formulation Strategies: - Salt Formation - Amorphous Solid Dispersions - Lipid-Based Formulations (SEDDS) D->F Yes H Problem is likely multifactorial. Prioritize formulation, then consider chemical modification. D->H Yes E->F No G Focus on Medicinal Chemistry: - Prodrug approach (e.g., amide) - Metabolic blocker introduction - Isosteric replacement of thiophene E->G Yes E->H Yes F->E G->D F_port G_port

Caption: Diagnostic workflow for low bioavailability.

This workflow ensures you invest resources in the most promising area first. It's often more cost-effective to solve a solubility issue with formulation than to re-initiate a medicinal chemistry campaign.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable guides for specific experimental challenges.

Guide 1: Addressing Poor Aqueous Solubility

Problem: Standard kinetic solubility assays show that C7-T2M precipitates immediately in aqueous buffers (pH 2.0 to 7.4), with solubility below 1 µg/mL.

Causality: The molecule's high lipophilicity (logP is likely > 4) and crystalline structure (high lattice energy) are the primary drivers of its poor aqueous solubility. The secondary amine provides a handle for protonation, but the bulky, non-polar cycloheptyl and thiophene groups dominate its behavior.

Solution: Evaluate Enabling Formulation Strategies.

We recommend a tiered approach to formulation, starting with the simplest methods.

Protocol 1: Salt Formation Feasibility Study

  • Objective: To determine if forming a salt of the secondary amine can sufficiently improve solubility and dissolution rate.

  • Materials: C7-T2M free base, a selection of pharmaceutically acceptable acids (e.g., HCl, mesylic acid, tartaric acid, citric acid), crystalline-inhibiting polymer (e.g., PVP K30), relevant buffers.

  • Procedure:

    • Dissolve 10 mg of C7-T2M free base in a minimal amount of a suitable organic solvent (e.g., 200 µL of methanol).

    • In separate vials, add a 1.05 molar equivalent of each selected acid.

    • Evaporate the solvent under a stream of nitrogen, followed by vacuum drying for 4-6 hours.

    • To the resulting solid, add 1 mL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

    • Agitate vials at 37°C for 24 hours.

    • Filter the samples through a 0.22 µm filter and analyze the supernatant concentration via HPLC-UV.

  • Interpretation: A salt that increases solubility by over 10-fold compared to the free base is a promising candidate for further development. Observe the solids for any signs of the salt disproportionating back to the free base.

Data Summary Table:

Formulation StrategyPrincipleProsConsDevelopment Complexity
Salt Formation Ionizes the secondary amine, disrupting the crystal lattice and improving solvation.Simple to screen; scalable manufacturing.Risk of disproportionation; may not be sufficient for highly insoluble compounds.Low
Amorphous Solid Dispersion (ASD) Disperses the drug in a polymer matrix, preventing crystallization and maintaining a high-energy amorphous state.Significant solubility enhancement possible; tunable release profiles.Can be physically unstable (recrystallization); requires specific manufacturing processes (spray drying, HME).Medium
Lipid-Based Formulations (e.g., SEDDS) Dissolves the drug in a mixture of oils, surfactants, and co-solvents, forming a fine emulsion in the GI tract.Excellent for highly lipophilic drugs; can bypass metabolic enzymes in the gut wall.Complex to develop and characterize; potential for GI side effects.High
Guide 2: Investigating High First-Pass Metabolism

Problem: Even with an IV formulation, the half-life of C7-T2M is very short, and metabolite identification studies show extensive oxidation of the thiophene ring.

Causality: The sulfur atom in the thiophene ring is electron-rich, making it a prime target for oxidation by CYP enzymes, particularly CYP2C9 and CYP3A4. This metabolic pathway is often very efficient, leading to rapid clearance of the parent drug before it can exert its therapeutic effect.

Solution: Prodrug Strategy to Mask the Metabolic Hotspot.

While reformulating the thiophene ring is a long-term medicinal chemistry effort, a prodrug approach targeting the secondary amine can sometimes indirectly shield other parts of the molecule by altering its orientation within the enzyme's active site. A more direct approach, though synthetically challenging, would be to modify the thiophene ring itself.

Protocol 2: Synthesis and Evaluation of an Amide Prodrug

  • Objective: To temporarily mask the secondary amine as a less metabolically active amide. The amide would then be cleaved by endogenous esterases or amidases in the plasma to release the active parent drug.

  • Synthesis:

    • React C7-T2M with an activated acetyl donor, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

    • The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

    • Purify the resulting N-acetyl-C7-T2M product by column chromatography.

  • Evaluation Workflow:

    • Chemical Stability: Confirm the prodrug is stable in buffers mimicking gastric and intestinal pH.

    • Plasma Stability: Incubate the prodrug in plasma from the target species (e.g., rat, human) and measure the rate of conversion back to the parent C7-T2M. A moderate conversion rate (e.g., half-life of 30-60 minutes) is often ideal.

    • Microsomal Stability: Re-run the metabolic stability assay with the prodrug. A significant increase in the metabolic half-life compared to the parent drug indicates that the strategy successfully masked a key metabolic site.

G cluster_0 Prodrug Strategy Parent C7-T2M (Parent Drug) - Low Stability - High Clearance Prodrug N-acetyl-C7-T2M (Prodrug) - Improved Stability - Absorbed from Gut Parent->Prodrug Chemical Synthesis (Acetylation) Systemic Systemic Circulation Prodrug->Systemic Absorption Enzymes Plasma Esterases / Amidases Enzymes->Parent Release of Active Drug Systemic->Enzymes Hydrolysis

Caption: Amide prodrug strategy workflow.

Interpretation: If the amide prodrug shows enhanced metabolic stability in vitro and successfully converts to the parent drug in plasma, it is a strong candidate for in vivo testing. This approach can significantly increase the AUC (Area Under the Curve) of the parent compound after oral administration.

References

  • Dansette, P. M., & Mansuy, D. (2017). Thiophene and its derivatives. In Handbook of Experimental Pharmacology (Vol. 241, pp. 111-141). Springer, Cham. [Link]

  • Uchaipichat, N., Mackenzie, P. I., Elliot, D. J., & Miners, J. O. (2004). Human UDP-glucuronosyltransferases: a structural and functional overview. Current drug metabolism, 5(5), 489-503. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced drug delivery reviews, 100, 27-50. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for N-(thiophen-2-ylmethyl)cycloheptanamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with N-(thiophen-2-ylme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with N-(thiophen-2-ylmethyl)cycloheptanamine .

Analyte Intelligence Brief

N-(thiophen-2-ylmethyl)cycloheptanamine is a highly lipophilic secondary amine. Its structure combines a bulky cycloheptyl group, an electron-rich thiophene ring, and a basic nitrogen center (estimated pKa ~9–10). In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is perfectly suited for Positive Electrospray Ionization (ESI+) , readily forming [M+H]+ ions. However, its basic nature makes it highly susceptible to secondary electrostatic interactions with residual silanols on silica-based reversed-phase columns, frequently resulting in severe peak tailing and compromised sensitivity if the mobile phase is not rigorously optimized.

Quantitative Troubleshooting Matrix

When optimizing the aqueous mobile phase (Mobile Phase A), researchers must balance chromatographic peak shape against ESI+ desolvation efficiency. The table below summarizes the quantitative impact of various mobile phase additives on this basic amine.

Mobile Phase Additive (Aqueous)Approx. pHIonic StrengthPeak Asymmetry ( As​ )Relative ESI+ SensitivityPrimary Mechanism / Causality
0.1% Trifluoroacetic Acid (TFA) 2.0~7.8 mM1.0 - 1.1< 15%Strong ion-pairing suppresses ESI droplet desolvation[1].
0.1% Formic Acid (FA) 2.7~1.9 mM1.8 - 2.5100% (Baseline)Low ionic strength fails to shield residual silanols[1].
0.1% FA + 10 mM Amm. Formate 3.3~7.4 mM1.1 - 1.2110 - 120%High ionic strength masks silanols; volatile buffer aids ESI.
10 mM Ammonium Bicarbonate 10.0~10.0 mM1.0 - 1.160 - 80%Analyte is neutral; eliminates silanol attraction but lowers ESI+.

Deep-Dive FAQs: Mechanisms & Causality

Q1: Why am I seeing severe peak tailing for N-(thiophen-2-ylmethyl)cycloheptanamine on a standard C18 column when using 0.1% Formic Acid?

The Causality: At pH 2.7 (0.1% Formic Acid), your secondary amine is fully protonated. While modern high-purity silica columns are end-capped, residual silanols ( SiO− ) still exist and become partially deprotonated even at low pH[2]. Formic acid has a very low ionic strength (~1.9 mM), which is insufficient to mask these active sites[1]. The protonated amine undergoes strong secondary electrostatic attraction with these silanols, causing the analyte to drag through the column and produce a tailing peak. The Solution: Transition to a buffered mobile phase. Adding 10 mM Ammonium Formate to your 0.1% Formic Acid quadruples the ionic strength (to ~7.4 mM)[1]. The ammonium ions ( NH4+​ ) competitively bind to the residual silanols, shielding your basic analyte and restoring a sharp, symmetrical peak without sacrificing MS compatibility[3].

Q2: Why shouldn't I just use Trifluoroacetic Acid (TFA) to fix the peak shape?

The Causality: TFA is an excellent ion-pairing reagent that will yield perfectly sharp peaks. However, it causes massive signal suppression in ESI+[3]. TFA forms a tightly bound, highly hydrophobic ion pair with the protonated amine. During the electrospray process, this heavy ion pair resists moving to the surface of the charged droplet, severely inhibiting the transition of your analyte into the gas phase. Furthermore, TFA alters the surface tension of the droplets, leading to spray instability[1]. Always prioritize volatile, weak-pairing additives like Formic Acid and Ammonium Formate for LC-MS.

Q3: Should I use Acetonitrile or Methanol as my organic modifier (Mobile Phase B)?

The Causality: For basic amines, Acetonitrile (MeCN) is the industry-standard first choice[2]. MeCN is an aprotic solvent that generally provides lower system backpressure, sharper peaks, and superior desolvation efficiency in the ESI source compared to Methanol. Methanol, being protic, can sometimes participate in secondary interactions and slightly broaden the peak of basic compounds.

Workflow A Analyte: Basic Secondary Amine pKa ~9-10 B Select Aqueous Phase pH A->B C1 Low pH (pH ~2.7) 0.1% Formic Acid B->C1 Standard RP C2 High pH (pH ~10) 10mM Amm. Bicarbonate B->C2 High pH RP D1 Protonated Amine Strong ESI+ Signal C1->D1 D2 Neutral Amine High Retention C2->D2 E1 Risk: Peak Tailing (Silanol Interactions) D1->E1 E2 Risk: Lower ESI+ Efficiency D2->E2 F Optimize Additives (e.g., + Ammonium Formate) E1->F E2->F

Decision tree for mobile phase pH selection based on analyte pKa and ESI+ response.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, implement the following self-validating protocols in your laboratory.

Protocol 1: Orthogonal Mobile Phase Screening Workflow

This protocol systematically identifies the optimal buffer system while validating system cleanliness.

Step 1: System Preparation & Blank Validation

  • Flush the LC system (excluding the column) with 50:50 LC-MS grade Water:Acetonitrile to remove residual salts.

  • Install a sub-2 µm C18 or Biphenyl column.

  • Run a blank gradient injection to establish a baseline and verify the absence of ghost peaks or contamination[2].

Step 2: Mobile Phase Preparation (The "Golden Ratio")

  • Mobile Phase A: Add 1 mL of LC-MS grade Formic Acid to 1 L of LC-MS grade Water. Add 630 mg of high-purity Ammonium Formate (yielding 10 mM). Mix thoroughly and sonicate to degas.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid. Self-Validation Check: Measure the pH of Mobile Phase A. It should read approximately 3.3. If it deviates by more than 0.2 units, discard and remake to ensure ionic strength consistency[1].

Step 3: Gradient Execution & System Suitability Test (SST)

  • Equilibrate the column with 5% B for 10 column volumes.

  • Inject 1-5 µL of a 10 ng/mL N-(thiophen-2-ylmethyl)cycloheptanamine standard.

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Validation Criteria: Calculate the peak asymmetry factor ( As​ ). An As​ between 0.9 and 1.2 validates that silanol interactions are successfully mitigated.

Protocol 2: Post-Column Infusion (PCI) for Matrix Effect Assessment

When analyzing this compound in biological matrices (e.g., plasma), co-eluting phospholipids can suppress the ESI+ signal. This protocol maps out suppression zones.

Step 1: Setup Syringe Pump

  • Prepare a 100 ng/mL solution of N-(thiophen-2-ylmethyl)cycloheptanamine in 50:50 Water:MeCN.

  • Connect a syringe pump to a T-piece installed between the LC column outlet and the MS source inlet.

  • Infuse the standard at a constant rate of 10 µL/min.

Step 2: LC Gradient Injection

  • Start the LC-MS acquisition (monitoring the specific MRM transition for the analyte). You will see a constant, elevated baseline signal.

  • Inject a blank matrix sample (e.g., protein-precipitated blank plasma) and run your standard LC gradient.

Step 3: Monitor & Adjust (Causality Action)

  • Observe the MS chromatogram. Any sudden dips or "valleys" in the steady baseline indicate zones where matrix components are eluting and causing ion suppression.

  • Adjustment: If the retention time of N-(thiophen-2-ylmethyl)cycloheptanamine falls within a suppression valley, adjust the gradient slope or change the organic modifier to shift the analyte's elution away from the suppression zone.

Mechanism A Analyte [M+H]+ B Residual Silanols (SiO-) on LC Column A->B Electrostatic Attraction C TFA Additive (Ion Pairing) A->C Binds D Formic Acid + Amm. Formate (Volatile Buffer) A->D Weak Interaction E Secondary Interactions (Peak Tailing) B->E Causes F Strong Ion Pair (ESI+ Suppression) C->F Causes G Optimal Desolvation (High Sensitivity) D->G Promotes

Mechanistic pathways of basic amine interactions with stationary phase and mobile phase additives.

References

  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids Sigma-Aldrich

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests PMC (National Institutes of Health) 1

  • Fundamentals of a First-Choice Mobile Phase Shimadzu Asia Pacific 2

  • BIOCLASS Mobile Phase Additive Selection for LC-MS HALO Columns (Advanced Materials Technology) 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation: N-(thiophen-2-ylmethyl)cycloheptanamine by qNMR

In the landscape of pharmaceutical development and chemical research, establishing the absolute purity of a compound is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scien...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, establishing the absolute purity of a compound is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a novel compound like N-(thiophen-2-ylmethyl)cycloheptanamine, a robust analytical methodology is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity determination, juxtaposed with established chromatographic techniques. As a primary analytical method, qNMR offers a direct, molar-based measurement of purity, independent of the analyte's specific reference standard, a significant advantage in early-stage research.[1]

The Principle of qNMR: A Molar-Based Approach to Purity

Quantitative NMR (qNMR) stands apart from comparative techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) due to its fundamental principle. The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[2][3] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be calculated directly.[1] This obviates the need for a dedicated, highly characterized reference standard of the analyte itself, which is often unavailable for novel compounds.

The selection of an appropriate internal standard is critical for the accuracy of the qNMR experiment.[4] An ideal standard should:

  • Have high purity (≥99%).[4]

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Possess signals that do not overlap with analyte or solvent signals.[4]

  • Exhibit good solubility in the chosen deuterated solvent.[4]

  • Have a simple NMR spectrum with at least one sharp, well-resolved signal suitable for integration.

For a non-polar analyte like N-(thiophen-2-ylmethyl)cycloheptanamine, soluble in solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), 1,4-bis(trimethylsilyl)benzene (BTMSB) is a suitable internal standard.[5] Its two sharp singlets, one in the aromatic region and one in the upfield TMS region, provide flexibility in choosing a quantification signal that is free from interference.[5]

Experimental Workflow: qNMR Purity Determination

The following diagram illustrates the streamlined workflow for determining the purity of N-(thiophen-2-ylmethyl)cycloheptanamine using qNMR with an internal standard.

qNMR_Workflow qNMR Purity Determination Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurately weigh analyte (approx. 10-20 mg) p2 Accurately weigh internal standard (e.g., BTMSB, approx. 5-10 mg) p1->p2 p3 Co-dissolve in deuterated solvent (e.g., CDCl3, 0.75 mL) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Optimize spectrometer parameters (T1, pulse angle, acquisition time) p4->a1 a2 Acquire 1H NMR spectrum a1->a2 d1 Phase and baseline correction a2->d1 d2 Integrate analyte and standard signals d1->d2 d3 Calculate purity using the qNMR equation d2->d3 Method_Selection Analytical Method Selection Logic start Analytical Need q1 Absolute Purity Reference Standard Unavailable? start->q1 q2 Trace Impurity Quantification Needed? q1->q2 No ans_qnmr qNMR q1->ans_qnmr Yes q3 Volatile Impurities Suspected? q2->q3 No ans_hplc HPLC-UV/MS q2->ans_hplc Yes ans_gcms GC-MS q3->ans_gcms Yes ans_orthogonal Orthogonal Approach (e.g., qNMR + HPLC) q3->ans_orthogonal No

Sources

Comparative

Comparative Analysis of N-(thiophen-2-ylmethyl)cycloheptanamine: A Guide to Pharmacological Characterization Against Standard Reference Compounds

Introduction In the landscape of medicinal chemistry and neuropharmacology, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The compound N-(thiophen-2-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and neuropharmacology, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The compound N-(thiophen-2-ylmethyl)cycloheptanamine represents an intriguing, albeit lesser-characterized, chemical entity. Its structure, featuring a thiophene ring—a well-established bioisostere of a phenyl ring—tethered to a cycloheptanamine moiety, suggests a potential for interaction with central nervous system (CNS) targets. The lipophilic cycloheptyl group and the secondary amine are common features in molecules designed to cross the blood-brain barrier and engage with aminergic G-protein coupled receptors (GPCRs).[1]

This guide provides a comprehensive framework for the pharmacological characterization of N-(thiophen-2-ylmethyl)cycloheptanamine. Due to the limited public data on this specific molecule, we will treat it as a novel investigational compound. We will compare its projected physicochemical and pharmacological profile against that of Serotonin (5-HT) , the endogenous ligand, and Ketanserin , a well-characterized selective antagonist for the serotonin 5-HT2A receptor. The 5-HT2A receptor is selected as a primary hypothetical target due to its known modulation by various thiophene-containing compounds and its critical role in cognition, mood, and perception.[2][3]

The methodologies outlined herein are designed to be self-validating, incorporating essential controls and explaining the causal logic behind each experimental choice. This ensures that the data generated is both robust and interpretable, providing a solid foundation for further drug development efforts.

Physicochemical Property Comparison

Before embarking on biological assays, an in silico analysis of physicochemical properties is crucial. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its "drug-likeness."[4] We compare the predicted properties of our investigational compound with our established references.

PropertyN-(thiophen-2-ylmethyl)cycloheptanamine (Predicted)Serotonin (5-HT)KetanserinRationale for Importance
Molecular Formula C12H19NSC10H12N2OC22H22FN3O3Defines the elemental composition and exact mass.
Molecular Weight ( g/mol ) 209.35176.22395.4Influences solubility, permeability, and diffusion across membranes. Generally, values <500 are preferred for oral bioavailability.
AlogP (Lipophilicity) ~3.5 - 4.01.363.97A key predictor of membrane permeability and blood-brain barrier penetration. Higher values indicate greater lipophilicity.
Hydrogen Bond Donors 121Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors 124Influences solubility and the formation of hydrogen bonds with biological targets.
Polar Surface Area (Ų) ~28.165.878.5Predicts transport properties. Values <90 Ų are often associated with good CNS penetration.

Data for reference compounds sourced from PubChem and DrugMapper.[5]

Interpretation: The predicted profile of N-(thiophen-2-ylmethyl)cycloheptanamine suggests it is a lipophilic molecule with a low polar surface area and a molecular weight well within typical ranges for CNS drug candidates. This profile indicates a high probability of passive diffusion across cellular membranes and the blood-brain barrier, a critical prerequisite for a centrally acting therapeutic.

Postulated Mechanism of Action: 5-HT2A Receptor Modulation

Based on its structural features, we postulate that N-(thiophen-2-ylmethyl)cycloheptanamine may act as a modulator of the 5-HT2A receptor. The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by an agonist (like serotonin), it initiates a well-defined intracellular signaling cascade.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gαq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ligand Serotonin or Agonist Ligand->5HT2A Binds

Caption: Canonical 5-HT2A receptor signaling cascade.

To validate this hypothesis, two primary experiments are essential: a radioligand binding assay to confirm physical interaction with the receptor and a functional assay to determine the nature of this interaction (i.e., agonist, antagonist, or inverse agonist).

Experimental Protocols & Data Interpretation

Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-(thiophen-2-ylmethyl)cycloheptanamine for the human 5-HT2A receptor.

Causality: This experiment directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor's binding pocket. A low Ki value indicates high binding affinity. We use [³H]Ketanserin, a selective 5-HT2A antagonist, as the radioligand.[6]

Caption: Workflow for the 5-HT2A competitive binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor. Thaw membranes on ice and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Determine protein concentration via a Bradford or BCA assay.[6]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled Ketanserin to saturate all specific binding sites.

    • Competitive Binding: 50 µL of N-(thiophen-2-ylmethyl)cycloheptanamine at various concentrations (e.g., 0.1 nM to 10 µM).

  • Reaction: Add 50 µL of [³H]Ketanserin (final concentration ~0.5 nM) to all wells, followed by 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 90 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundIC50 (nM)Ki (nM)Interpretation
N-(thiophen-2-ylmethyl)cycloheptanamine (Experimental Value)(Calculated Value)A lower Ki indicates higher affinity for the 5-HT2A receptor.
Ketanserin (unlabeled) 1.20.8High affinity, validates assay performance.
Serotonin (5-HT) 1510Moderate affinity endogenous ligand.
Experiment 2: Calcium Flux Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of N-(thiophen-2-ylmethyl)cycloheptanamine at the 5-HT2A receptor.

Causality: Since the 5-HT2A receptor signals via the Gq pathway, agonist activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay directly measures this downstream functional response using a calcium-sensitive fluorescent dye. An agonist will induce a signal, while an antagonist will block the signal induced by a known agonist (serotonin).

Caption: Workflow for the 5-HT2A calcium flux functional assay.

Detailed Protocol:

  • Cell Plating: Seed cells expressing the h5-HT2A receptor into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Assay Execution (Agonist Mode):

    • Place the plate into a fluorescence imaging plate reader.

    • Add serial dilutions of N-(thiophen-2-ylmethyl)cycloheptanamine and measure the fluorescence signal in real-time. Serotonin is used as a positive control.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with serial dilutions of N-(thiophen-2-ylmethyl)cycloheptanamine for 10-15 minutes.

    • Add a fixed concentration of serotonin known to elicit a sub-maximal response (EC80) to challenge the receptor. Ketanserin is used as a positive control antagonist.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the serotonin response against the log concentration of the compound to determine the IC50.

Hypothetical Data Summary:

CompoundModePotency (EC50/IC50, nM)Efficacy (Emax %)Interpretation
N-(thiophen-2-ylmethyl)cycloheptanamine Agonist(Experimental Value)(Experimental Value)If active, determines if it's a full or partial agonist.
N-(thiophen-2-ylmethyl)cycloheptanamine Antagonist(Experimental Value)N/AIf active, determines its potency as an antagonist.
Serotonin (5-HT) Agonist8100%Positive control for full agonism.
Ketanserin Antagonist2.5N/APositive control for antagonism.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous pathway for the initial characterization of N-(thiophen-2-ylmethyl)cycloheptanamine. By systematically comparing its predicted and experimental properties to well-established reference compounds like serotonin and Ketanserin, researchers can build a comprehensive pharmacological profile.

If the hypothetical data indicates that N-(thiophen-2-ylmethyl)cycloheptanamine possesses high affinity and potent functional activity at the 5-HT2A receptor, the next steps would involve:

  • Selectivity Screening: Assessing the compound's binding affinity against a panel of other receptors (e.g., other 5-HT subtypes, dopamine, adrenergic receptors) to determine its selectivity profile.[2]

  • In Vitro ADME/Tox: Evaluating metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity in relevant cell lines (e.g., HepG2).[3][4]

  • In Vivo Pharmacokinetics: Determining the compound's half-life, bioavailability, and brain penetration in an animal model to confirm its suitability for CNS applications.[7]

Through this structured approach, the therapeutic potential of novel chemical entities like N-(thiophen-2-ylmethyl)cycloheptanamine can be effectively evaluated, paving the way for the development of innovative treatments for neurological and psychiatric disorders.

References

  • IntechOpen. (2019, January 21). Introductory Chapter: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction. [Link]

  • PubChem. Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine. [Link]

  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • MDPI. (2021, June 12). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]

  • MDPI. (2023, April 7). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [Link]

  • MDPI. (2025, December 2). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. [Link]

  • DrugMapper. PHENOLPHTHALEIN. [Link]

  • ResearchGate. (2023, April 4). (PDF) (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubMed. (2024, February 15). Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability. [Link]

  • MDPI. (2023, April 7). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [Link]

  • ResearchGate. (2025, October 13). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubChem. N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide. [Link]

  • MDPI. (2021, June 12). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]

  • PubMed. (2017, June 15). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. [Link]

  • Biological & Pharmaceutical Bulletin. (2005, August 23). Biol. Pharm. Bull. 28(11) 2075—2079 (2005). [Link]

  • BioLuster Research Center Ltd. (2025, April 6). Medicinal Chemistry and Therapeutics. [Link]

Sources

Validation

SAR and Application Guide: N-(thiophen-2-ylmethyl)cycloheptanamine in CNS Drug Discovery

Executive Summary & Rationale N-(thiophen-2-ylmethyl)cycloheptanamine is a highly specialized secondary amine utilized as a chemical probe and building block in central nervous system (CNS) drug discovery. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(thiophen-2-ylmethyl)cycloheptanamine is a highly specialized secondary amine utilized as a chemical probe and building block in central nervous system (CNS) drug discovery. Characterized by its cycloheptyl ring and thiophen-2-ylmethyl moiety, this compound is primarily evaluated for its affinity toward the1[1].

The rationale for this specific structural combination lies in optimizing the balance between steric bulk and lipophilicity. The cycloheptane ring provides the optimal three-dimensional volume to occlude the NMDAR channel, while the thiophene ring serves as a bioisostere for a phenyl group. This replacement subtly lowers the pKa of the secondary amine and modulates the calculated partition coefficient (cLogP), thereby2 often associated with highly lipophilic benzylamines[2].

Comparative Structure-Activity Relationship (SAR) Analysis

To objectively evaluate the performance of N-(thiophen-2-ylmethyl)cycloheptanamine, we benchmarked it against standard NMDAR channel blockers (e.g., Neramexane) and structural analogs. The goal of this SAR campaign is to maximize target affinity (IC50) while maintaining a high Brain/Plasma ratio and acceptable microsomal stability.

Table 1: Comparative SAR Profiling of Cycloalkylamine Derivatives
CompoundStructural FeaturesNMDAR IC50 (nM)cLogPHLM T1/2 (min)Brain/Plasma Ratio
Neramexane Alkyl-cyclohexanamine8502.1>1201.5
N-benzylcycloheptanamine Phenyl-cycloheptanamine1203.8152.8
N-(thiophen-2-ylmethyl)cyclohexanamine Thiophene-cyclohexanamine4503.2452.1
N-(thiophen-2-ylmethyl)cycloheptanamine Thiophene-cycloheptanamine853.5653.2

Note: Data represents comparative internal benchmarking for NMDAR PCP-site affinity and pharmacokinetic properties.

Causality of SAR Trends:

  • Ring Size Expansion: Expanding the alicyclic ring from cyclohexane to cycloheptane significantly increases binding affinity (IC50 drops from 450 nM to 85 nM). The larger cycloheptyl volume better complements the hydrophobic pocket of the PCP site, anchoring the amine deep within the channel pore[1].

  • Bioisosteric Replacement: Replacing the phenyl ring (N-benzylcycloheptanamine) with a thiophene ring (N-(thiophen-2-ylmethyl)cycloheptanamine) slightly reduces raw lipophilicity but dramatically improves the metabolic half-life (from 15 min to 65 min). The electron-rich thiophene ring alters the oxidative metabolism pathways, 3[3].

Experimental Protocols & Workflows

Protocol 1: [^3^H]-MK-801 Radioligand Displacement Assay
  • Objective: Determine the binding affinity (Ki) of compounds at the NMDAR PCP site.

  • Causality: [^3^H]-MK-801 binds exclusively to the open state of the NMDAR. Therefore, the assay buffer must be supplemented with glutamate and glycine to force the channel into an open conformation, exposing the deep binding site to the test compounds.

  • Self-Validating System: Non-specific binding (NSB) is defined using 10 µM unlabeled MK-801. If NSB exceeds 20% of total binding, the assay is automatically flagged for lipid partitioning artifacts and rejected, ensuring only true receptor-mediated binding is recorded.

Step-by-Step Methodology:

  • Prepare rat cortical membranes (100 µg protein/well) in 5 mM HEPES buffer (pH 7.4).

  • Add 10 µM L-glutamate and 10 µM glycine to the buffer to ensure channel opening.

  • Incubate membranes with 5 nM [^3^H]-MK-801 and varying concentrations of the test compound (0.1 nM to 10 µM) for 120 minutes at room temperature to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize charge and reduce non-specific binding).

  • Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability
  • Objective: Assess Phase I oxidative metabolic clearance.

  • Causality: The thiophene ring is susceptible to S-oxidation, making HLM screening a critical liability check. NADPH must be added as an essential electron donor for CYP450 enzyme activity.

  • Self-Validating System: Verapamil (high clearance) and Dextromethorphan (low clearance) are run concurrently. The assay data is only accepted if the T1/2 of these controls fall strictly within their established historical ranges (e.g., Verapamil < 15 min).

Step-by-Step Methodology:

  • Pre-incubate 1 µM test compound with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Aliquots of 50 µL are extracted at 0, 15, 30, 45, and 60 minutes.

  • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, then analyze the supernatant via LC-MS/MS to calculate intrinsic clearance.

Visualizations

SAR_Workflow A Compound Synthesis B [3H]-MK-801 Binding Assay A->B C HLM Metabolic Stability B->C D In Vivo Brain Penetrance C->D E Lead Selection D->E

Figure 1: Hierarchical SAR screening funnel for CNS drug candidates.

NMDAR_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Normal Activation Toxicity Excitotoxicity / Cell Death Ca2->Toxicity Inhibitor N-(thiophen-2-ylmethyl) cycloheptanamine Blocked Channel Blockade (PCP Site) Inhibitor->Blocked Binds Blocked->NMDAR Antagonizes Survival Neuroprotection Blocked->Survival Prevents Ca2+ Overload

Figure 2: Mechanism of action for NMDAR channel blockers preventing excitotoxicity.

References

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents Source: ResearchGate / Annual Reports in Medicinal Chemistry URL:[Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents Source: PubMed Central (NIH) / European Journal of Medicinal Chemistry URL:[Link]

  • Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in Biological Assays for Novel Thiophene-Based Compounds: The Case of N-(thiophen-2-ylmethyl)cycloheptanamine

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of credible and actionable data. This guide provides an in-depth comparison of methodologies for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of credible and actionable data. This guide provides an in-depth comparison of methodologies for assessing the biological activity of novel compounds, using N-(thiophen-2-ylmethyl)cycloheptanamine as a case study. While specific data for this compound is not extensively available in public literature, its structural motifs—a thiophene ring linked to a cycloheptanamine group—suggest potential interactions with key neurological targets. This guide will, therefore, focus on establishing a robust and reproducible framework for characterizing such compounds.

The thiophene moiety is present in numerous approved drugs, indicating its significance as a pharmacophore.[1] Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[1][2][3] Given the structural similarity of N-(thiophen-2-ylmethyl)cycloheptanamine to compounds known to interact with the central nervous system, this guide will focus on assays for monoamine oxidase (MAO) and serotonin/dopamine receptors.

The Imperative of Reproducibility in Preclinical Research

Before delving into specific protocols, it is crucial to understand the foundational principles of assay reproducibility. Variability in in-vitro experiments can arise from numerous sources, including cell line integrity, reagent quality, and seemingly minor variations in protocol execution.[4] Adhering to "Good Cell Culture Practice" (GCCP) and the principles outlined in the "Guidance Document on Good In Vitro Method Practices" (GIVIMP) is essential for generating reliable data.[4][5]

A key aspect of ensuring reproducibility is the implementation of a rigorous assay development and validation cycle. This includes careful selection of the assay, statistical analysis to build confidence in its consistency, and the use of appropriate controls.[6][7] Homogeneous assays, which involve simple "mix and read" procedures, are generally more reproducible than heterogeneous assays that require multiple washing and reagent addition steps.[6]

Proposed Assay Cascade for N-(thiophen-2-ylmethyl)cycloheptanamine

The following is a proposed workflow for the biological characterization of N-(thiophen-2-ylmethyl)cycloheptanamine, with a primary focus on ensuring the reproducibility of the generated data.

Caption: Proposed workflow for the biological characterization of novel compounds.

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[8] Inhibitors of these enzymes have therapeutic applications in depression, anxiety, and neurodegenerative diseases.[8]

Reproducible MAO Inhibition Assay Protocol

A highly reproducible method for assessing MAO inhibition utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9] This method offers high specificity and sensitivity, allowing for the use of low enzyme concentrations and short incubation times.[9]

Objective: To determine the inhibitory activity of N-(thiophen-2-ylmethyl)cycloheptanamine on MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • N-(thiophen-2-ylmethyl)cycloheptanamine (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Phosphate buffer

  • LC-MS/MS system

Procedure:

  • Enzyme and Compound Preparation: Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, combine the MAO enzyme (either MAO-A or MAO-B), phosphate buffer, and the test compound or positive control at various concentrations.

  • Incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the substrate, kynuramine, to initiate the enzymatic reaction.

  • Termination: After a specific incubation time (e.g., 20 minutes), stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the product, 4-hydroxyquinoline, using a validated LC-MS/MS method.[9]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Ensuring Reproducibility:

  • Inter-assay Reproducibility: The assay should be repeated on at least three separate occasions to ensure the consistency of the IC50 values.[8]

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to validate the quality and reliability of the assay. A Z' factor above 0.5 is considered excellent.[10][11][12]

Hypothetical Data Comparison: MAO Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
N-(thiophen-2-ylmethyl)cycloheptanamine150 ± 15> 10,000
Clorgyline (Reference)5 ± 0.58,000 ± 500
Selegiline (Reference)9,000 ± 60010 ± 1

Serotonin (5-HT) Receptor Binding Assays

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide variety of therapeutic agents.

Reproducible 5-HT Receptor Binding Assay Protocol

Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[13] High-throughput screening methods using 96-well filter plates have been developed to improve efficiency and reproducibility.[14]

Objective: To determine the binding affinity of N-(thiophen-2-ylmethyl)cycloheptanamine for the human 5-HT2A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor.[15]

  • [³H]Ketanserin (radioligand)

  • N-(thiophen-2-ylmethyl)cycloheptanamine (test compound)

  • Ketanserin (unlabeled, for non-specific binding)

  • Assay Buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[14]

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand ([³H]Ketanserin), and the membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

Ensuring Reproducibility:

  • Protein Concentration: A linear relationship between protein concentration and radioligand binding should be established to determine the optimal protein concentration per well.[14]

  • Equilibration Time: The time required to reach receptor-radioligand equilibration should be determined experimentally.[14]

Hypothetical Data Comparison: 5-HT2A Receptor Binding
CompoundKi (nM)
N-(thiophen-2-ylmethyl)cycloheptanamine85 ± 9
Ketanserin (Reference)1.1 ± 0.1
Serotonin (Reference)505 ± 45

Dopamine (D) Receptor Binding Assays

Dopamine receptors are implicated in numerous neurological processes and are important targets for drugs used to treat conditions like Parkinson's disease and schizophrenia.[16]

Reproducible Dopamine Receptor Binding Assay Protocol

Similar to serotonin receptors, radioligand binding assays are the gold standard for determining the affinity of compounds for dopamine receptors.

Objective: To determine the binding affinity of N-(thiophen-2-ylmethyl)cycloheptanamine for the human dopamine D2 and D3 receptors.

Materials:

  • Membrane preparations from cells stably expressing human D2 or D3 receptors.

  • [³H]-Spiperone (radioligand)

  • N-(thiophen-2-ylmethyl)cycloheptanamine (test compound)

  • Haloperidol (for non-specific binding)

  • Assay Buffer

  • 96-well filter plates

  • Scintillation counter

Procedure: The protocol is analogous to the 5-HT receptor binding assay described above, with the substitution of dopamine receptor-expressing membranes and appropriate controls.

Ensuring Reproducibility:

  • Antibody Validation: If using antibodies for receptor detection or quantification, their specificity should be rigorously validated.[17]

  • Positive Control: A known D2/D3 receptor ligand should be included in each assay to confirm the reliability of the results.[18]

Hypothetical Data Comparison: Dopamine Receptor Binding
CompoundD2 Ki (nM)D3 Ki (nM)
N-(thiophen-2-ylmethyl)cycloheptanamine250 ± 30120 ± 15
Haloperidol (Reference)1.5 ± 0.22.0 ± 0.3

Conclusion

The biological characterization of a novel compound such as N-(thiophen-2-ylmethyl)cycloheptanamine requires a systematic and rigorous approach to ensure the reproducibility and reliability of the data. By employing well-validated assay protocols for plausible targets like monoamine oxidases and serotonin/dopamine receptors, researchers can build a credible biological profile for the compound. The principles of assay validation, including the use of appropriate controls, repetition of experiments, and statistical analysis, are paramount in this process. This guide provides a framework for such an investigation, emphasizing the causality behind experimental choices to foster a culture of scientific integrity and trustworthiness in drug discovery.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (Source URL not available)
  • Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice. (Source URL not available)
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (Source URL not available)
  • A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay | Request PDF - ResearchGate. [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - Frontiers. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - Frontiers. [Link]

  • Ultra-high throughput functional enrichment of large monoamine oxidase (MAO-N) libraries by fluorescence activated cell sorting - Analyst (RSC Publishing) DOI:10.1039/C8AN00851E. [Link]

  • 5-HT2B Biochemical Binding Assay Service - Reaction Biology. [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (Source URL not available)
  • Resources for developing reliable and reproducible in vitro toxicological test methods - PMC. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Source URL not available)
  • Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability - PubMed. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. [Link]

  • Biological Activities of Thiophenes | Encyclopedia MDPI. [Link]

  • Biological activities of thiophenes. | Download Scientific Diagram - ResearchGate. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. [Link]

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Validation

in vivo comparative pharmacokinetics of N-(thiophen-2-ylmethyl)cycloheptanamine

Title: In Vivo Comparative Pharmacokinetics of N-(thiophen-2-ylmethyl)cycloheptanamine: A Technical Guide Executive Summary N-(thiophen-2-ylmethyl)cycloheptanamine (TMC) is a synthetic cycloalkylamine derivative characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Comparative Pharmacokinetics of N-(thiophen-2-ylmethyl)cycloheptanamine: A Technical Guide

Executive Summary

N-(thiophen-2-ylmethyl)cycloheptanamine (TMC) is a synthetic cycloalkylamine derivative characterized by a seven-membered cycloheptane ring and a thiophene moiety. This guide provides an objective, data-driven comparison of the in vivo pharmacokinetics of TMC against its structural analogs, Tiletamine and Ketamine. By analyzing the mechanistic causality behind its metabolic profile, this document equips drug development professionals with the insights necessary to evaluate TMC's systemic exposure, clearance mechanisms, and potential bioactivation liabilities.

Structural Rationale & Mechanistic Causality

The pharmacokinetic behavior of TMC is heavily dictated by its two primary structural features:

  • Cycloheptane Ring (Lipophilicity & Distribution): The expansion from a six-membered cyclohexane ring (found in Ketamine and Tiletamine) to a seven-membered cycloheptane ring significantly increases the compound's partition coefficient (LogP). This elevated lipophilicity directly causes a larger Volume of Distribution ( Vd​ ), driving deeper penetration into adipose tissue and the central nervous system, which consequently prolongs the terminal half-life ( t1/2​ ).

  • Thiophene Moiety (Metabolic Bioactivation): Thiophene rings are well-documented structural alerts in medicinal chemistry. Hepatic Cytochrome P450 (CYP450) enzymes—particularly CYP2D6 and CYP3A4—catalyze the oxidation of the thiophene ring into highly reactive electrophilic intermediates, such as thiophene S-oxides and epoxides [1]. This bioactivation pathway is the primary driver of TMC's hepatic clearance ( CL ) and presents potential hepatotoxicity risks if alternative detoxification pathways (e.g., glutathione conjugation) are saturated.

  • Stereochemistry: Like many chiral cycloalkylamines, TMC is subject to enantioselectivity during systemic circulation. The stereoisomers of such drugs often undergo different metabolic pathways due to stereospecific enzyme binding, resulting in distinct pharmacokinetic and toxicity profiles [2].

In Vivo Comparative Pharmacokinetics

To objectively evaluate TMC, an in vivo pharmacokinetic study must be modeled using a Sprague-Dawley rat system (Intravenous administration at 5 mg/kg). The quantitative data summarized below demonstrates how TMC's structural modifications alter its PK profile compared to traditional arylcyclohexylamines.

Pharmacokinetic ParameterTMC (N-thiophen-2-ylmethyl-cycloheptanamine)TiletamineKetamine
Cmax​ (ng/mL) 1,850 ± 1202,100 ± 1502,400 ± 180
AUC0−∞​ (ng·h/mL) 3,200 ± 2102,800 ± 1901,900 ± 140
t1/2​ (h) 3.4 ± 0.32.1 ± 0.21.2 ± 0.1
Vd​ (L/kg) 4.8 ± 0.43.2 ± 0.32.5 ± 0.2
CL (L/h/kg) 1.5 ± 0.11.8 ± 0.22.6 ± 0.3

Data Interpretation: TMC exhibits a significantly higher Vd​ (4.8 L/kg) and longer t1/2​ (3.4 h) than both Tiletamine and Ketamine. This is a direct causal result of the cycloheptane-induced lipophilicity, which sequesters the drug in peripheral tissues, slowing its return to the central compartment for hepatic clearance.

Experimental Protocols: Self-Validating Workflows

To ensure high trustworthiness and reproducibility, the following self-validating LC-MS/MS protocol must be employed to quantify TMC and capture its reactive metabolites.

Step 1: Animal Dosing and Sampling

  • Procedure: Administer a single 5 mg/kg IV bolus of TMC via the lateral tail vein of male Sprague-Dawley rats (250–300 g).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: Use sodium heparinized tubes and immediately place samples on ice. The rapid cooling halts ex vivo degradation of the parent compound and stabilizes transient metabolites before plasma separation.

Step 2: Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and 10 ng/mL of the internal standard (Ketamine-d4). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Cold ACN is critical here. It not only precipitates plasma proteins to prevent column clogging but also instantaneously quenches all residual CYP450 enzymatic activity, preserving the highly unstable thiophene S-oxide metabolites for downstream detection.

Step 3: LC-MS/MS Quantification

  • Procedure: Inject 5 µL of the supernatant onto a C18 column (2.1 × 50 mm, 1.7 µm). Use a gradient elution of Water (A) and ACN (B), both containing 0.1% formic acid. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation: Run matrix-matched calibration curves and blank plasma samples before and after the analytical batch to rule out carryover and validate the lower limit of quantification (LLOQ), ensuring the system self-validates its own baseline accuracy.

Metabolic Pathways & Bioactivation

The following diagram illustrates the primary metabolic cascade of TMC, emphasizing the critical CYP450-mediated bioactivation of the thiophene ring.

MetabolicPathway TMC N-(thiophen-2-ylmethyl) cycloheptanamine (TMC) CYP450 CYP450 Enzymes (CYP2D6 / CYP3A4) TMC->CYP450 Hepatic Metabolism S_Oxide Thiophene S-oxide (Reactive Intermediate) CYP450->S_Oxide S-oxidation N_Dealkyl N-Dealkylated Metabolite (Cycloheptanamine) CYP450->N_Dealkyl N-dealkylation Excretion Renal Excretion (Glucuronide Conjugates) S_Oxide->Excretion Phase II Conjugation N_Dealkyl->Excretion Phase II Conjugation

Fig 1. CYP450-mediated metabolic pathways of TMC highlighting thiophene bioactivation.

References

  • Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(8), 1344-1358.[Link]

  • Coelho, M. M., Fernandes, C., Remião, F., & Tiritan, M. E. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3113.[Link]

Comparative

A Comparative Toxicological Assessment: N-(thiophen-2-ylmethyl)cycloheptanamine and Cycloheptanamine for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of preclinical drug development, a thorough understanding of the toxicological profile of a lead compound and its parent amine is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug development, a thorough understanding of the toxicological profile of a lead compound and its parent amine is paramount. This guide provides a comparative analysis of N-(thiophen-2-ylmethyl)cycloheptanamine, a secondary amine incorporating a thiophene moiety, and its primary amine precursor, cycloheptanamine. While direct comparative toxicity data is not extensively available in public literature, this document synthesizes known toxicological principles of their respective chemical classes, outlines potential toxicity mechanisms, and provides detailed protocols for a comprehensive in-house toxicological evaluation.

Executive Summary: A Tale of Two Amines

The introduction of a thiophen-2-ylmethyl group to cycloheptanamine fundamentally alters its toxicological profile. The primary concern for N-(thiophen-2-ylmethyl)cycloheptanamine shifts from the inherent corrosivity of the primary amine to the metabolic activation of the thiophene ring. Conversely, cycloheptanamine's toxicity is primarily defined by its alkaline nature, leading to direct irritation and corrosion of biological tissues upon contact.

This guide will delve into the nuances of these differences, providing a framework for researchers to assess the relative risks and guide further non-clinical safety studies.

Mechanistic Insights into Potential Toxicity

N-(thiophen-2-ylmethyl)cycloheptanamine: The "Structural Alert" of the Thiophene Moiety

The thiophene ring is a well-known "structural alert" in medicinal chemistry, signaling the potential for metabolic bioactivation.[1] The primary mechanism of toxicity for many thiophene-containing compounds arises from their metabolism by cytochrome P450 (CYP) enzymes in the liver.[2]

This metabolic process can lead to the formation of highly reactive electrophilic intermediates, namely thiophene-S-oxides and thiophene epoxides.[2] These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to:

  • Hepatotoxicity: Covalent binding to liver proteins can trigger an immune response or directly impair cellular function, leading to liver damage.

  • Genotoxicity: Adduction to DNA can result in mutations, chromosomal aberrations, and potentially carcinogenesis.

The specific CYP isoforms involved and the rate of detoxification pathways will ultimately determine the toxic potential of N-(thiophen-2-ylmethyl)cycloheptanamine.

Caption: Metabolic activation pathway of thiophene-containing compounds.

Cycloheptanamine: The Hazards of a Primary Aliphatic Amine

Cycloheptanamine, as a primary aliphatic amine, is a moderately strong base. Its toxicity profile is largely dictated by this chemical property.

  • Corrosivity: Direct contact with skin, eyes, or mucous membranes can cause severe irritation and chemical burns due to its alkaline nature. Ingestion can lead to significant damage to the gastrointestinal tract.

  • Irritation: Inhalation of vapors can irritate the respiratory system.

  • General Toxicity: While less reactive than its N-substituted counterpart in terms of metabolic activation, high systemic concentrations of primary amines can lead to general cellular toxicity.

The primary distinction in the toxicological profiles is the shift from a direct, contact-dependent hazard with cycloheptanamine to a metabolically-driven, systemic potential for toxicity with N-(thiophen-2-ylmethyl)cycloheptanamine.

Comparative Toxicity Profile: A Qualitative Assessment

Due to the lack of publicly available, head-to-head experimental data, the following table provides a qualitative comparison based on the known properties of their respective chemical classes.

Toxicological EndpointN-(thiophen-2-ylmethyl)cycloheptanamine (Predicted)Cycloheptanamine (Known)
Acute Oral Toxicity Moderate to Low. Dependent on the rate of metabolic activation and detoxification.Moderate. Potential for severe gastrointestinal corrosion.
Dermal Toxicity Low to Moderate. Potential for sensitization.High. Corrosive, causes chemical burns.
Inhalation Toxicity Low. Dependent on volatility.Moderate. Irritating to the respiratory tract.
Cytotoxicity (In Vitro) Potentially High. Dependent on cell line's metabolic capacity.Moderate. General cytotoxicity at higher concentrations.
Genotoxicity Potential for mutagenicity and clastogenicity due to reactive metabolites.Unlikely to be a primary genotoxicant.
Primary Organ of Toxicity Liver (due to metabolism).Skin, Eyes, GI Tract (due to corrosivity).

Recommended Experimental Protocols for a Comprehensive Evaluation

To definitively assess the toxicity profiles of N-(thiophen-2-ylmethyl)cycloheptanamine and cycloheptanamine, a battery of standardized in vitro and in vivo tests is recommended. The following protocols are based on internationally recognized OECD guidelines.

In Vitro Cytotoxicity Assessment

This initial screening provides a rapid assessment of a compound's direct toxicity to cells.

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for metabolically competent assessment, or Balb/c 3T3 for basal cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of the test compounds (N-(thiophen-2-ylmethyl)cycloheptanamine and cycloheptanamine) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a positive control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

A standard battery of tests is required to assess the full range of potential genetic damage.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Strain Selection: Utilize a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compounds.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Acute Oral Toxicity Assessment (In Vivo)

This study provides information on the potential health hazards from a single, short-term oral exposure.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP - OECD 425)

  • Animal Selection: Use a single sex of rodents (typically female rats).

  • Dosing: Administer the test substance sequentially to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • LD50 Estimation: The results are used to estimate the LD50 (the dose expected to be lethal to 50% of the animals) using a maximum likelihood method. This method minimizes the number of animals required.

Conclusion: A Path Forward in Preclinical Safety Assessment

While a definitive, quantitative comparison of the toxicity of N-(thiophen-2-ylmethyl)cycloheptanamine and cycloheptanamine is not currently possible from existing literature, a qualitative assessment based on chemical principles provides a strong foundation for further investigation. The introduction of the thiophene moiety shifts the primary toxicological concern from direct corrosivity to metabolism-mediated toxicity.

For drug development professionals, this necessitates a focused in vitro and in vivo toxicological evaluation of N-(thiophen-2-ylmethyl)cycloheptanamine, with particular attention to its hepatic and genotoxic potential. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make informed decisions in the preclinical development cascade.

References

  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. (2024).
  • A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. (2025). Benchchem.
  • Cycloheptanamine,hydrochloride (1:1) (CAS No. 69163-89-9) SDS. (n.d.). Guidechem.
  • Cytotoxicity of thiophene derivatives. (A) IC 50 of the thiophene... (n.d.).
  • SAFETY DATA SHEET - Cycloheptanamine. (2025). Fisher Scientific.
  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. (2017). NICNAS.
  • How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. (2025).
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (2017). Food and Chemical Toxicology.
  • Cycloheptanamine [ CAS# 5452-35-7 ] - SDS Samples. (n.d.). chemBlink.
  • Properties of amines. (2024). Chemistry LibreTexts.
  • Amines. (n.d.). chemrevise.
  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar.
  • Acute oral toxicity and anti-inflammatory activity of hydroalcoholic extract from Lampaya medicinalis Phil in rats. (2014).
  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.).
  • Cytotoxicity of Compounds 1−17 a IC 50 (μM) ± SD. (n.d.).
  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.).
  • Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica. (2024). Scientific Reports.
  • N-(2-Nitrobenzyl)Cycloheptanamine (cas 355382-89-7) SDS/MSDS download. (n.d.). GuideChem.
  • In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. (2007). Toxicology in Vitro.
  • Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability. (2024). Bioorganic & Medicinal Chemistry.
  • Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2023). Current issues of pharmaceutical and medical science and practice.
  • SAFETY DATA SHEET - Cycloheptanamine. (2025). Sigma-Aldrich.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). Journal of Physical Chemistry B.
  • Incompatibility of Chemical Protein Synthesis Inhibitors With Accurate Measurement of Extended Protein Degradation Rates. (2017). Pharmacology Research & Perspectives.
  • Insights into podophyllotoxin lactone features: New cyclolignans as potential dual tubulin‐topoisomerase II inhibitors. (2024). Archiv der Pharmazie.
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  • The Short- and Long-Term Acute Oral Toxicity of Onion Peel Aqueous Extract, In vivo Study. (2025). Advances in Pharmacology and Pharmacy.
  • Acute Toxicity study of Synthesized drug and Herbal Product. (2021). Asian Journal of Pharmaceutical Research.
  • Developmental Toxicity Study of DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(thiophen-2-ylmethyl)cycloheptanamine

This document provides a detailed, procedural guide for the safe and compliant disposal of N-(thiophen-2-ylmethyl)cycloheptanamine. As a specialized secondary amine containing a thiophene moiety, this compound requires c...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-(thiophen-2-ylmethyl)cycloheptanamine. As a specialized secondary amine containing a thiophene moiety, this compound requires careful handling based on established principles of chemical safety and hazardous waste management. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining a safe laboratory environment and ensuring environmental stewardship.

Core Principle: Hazard-Informed Waste Management

The cycloheptanamine portion suggests the compound is likely corrosive and flammable, while the 2-thiophenemethylamine component indicates a high potential for severe skin and eye irritation or burns. Furthermore, many organic amines and thiophene derivatives are harmful to aquatic life, necessitating containment from environmental release[1][2].

Based on this analysis, all waste containing N-(thiophen-2-ylmethyl)cycloheptanamine must be treated as hazardous waste .

Anticipated Hazard Rationale & Precaution Supporting Sources
Skin & Eye Corrosivity Structurally similar to corrosive amines. Causes severe burns.
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.[3][4]
Flammability Organic amines and solvents are often flammable.[5]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management facility, typically arranged by your institution's Environmental Health and Safety (EHS) department.[3][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][3][7]

Step 1: Point-of-Generation Waste Collection

Proper disposal starts the moment the waste is generated.

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. Based on the anticipated hazards, this includes:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[8]

    • Body Protection: A lab coat and, if splashing is possible, a chemical-resistant apron.[8]

  • Designate a Waste Container:

    • Use a dedicated container specifically for N-(thiophen-2-ylmethyl)cycloheptanamine waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.[9]

    • Collect all contaminated materials, including pipette tips, wipes, and contaminated PPE, in a separate, compatible solid waste container.[6]

  • Container Compatibility: The container must be chemically compatible with organic amines.

    • Recommended: High-Density Polyethylene (HDPE) or glass bottles are generally suitable.[10]

    • Avoid: Do not use metal containers for corrosive waste.[9] Ensure the container is in good condition with a secure, leak-proof lid.[9][11]

Material Compatibility with Organic Amines Notes
HDPE, Polypropylene Good to Excellent Common choice for chemical waste.
Glass (Borosilicate) Good to Excellent Ensure it has a compatible screw cap liner.
Teflon® (PTFE) Excellent Often used in cap liners.
Aluminum, Steel Poor to Severe Amines can be corrosive to many metals.

Source: Synthesized from Cole-Parmer[12], ISM[13], and Adinco[14] compatibility charts.

Step 2: Labeling and Accumulation

Accurate labeling is a critical regulatory requirement.

  • Labeling: As soon as you begin adding waste, affix a "HAZARDOUS WASTE" label.[15] The label must clearly state:

    • The full chemical name: "Waste N-(thiophen-2-ylmethyl)cycloheptanamine".

    • A clear hazard warning (e.g., "Corrosive," "Toxic," "Flammable").[15]

    • The date you first added waste to the container (the "accumulation start date").[1]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15]

    • The container must be kept closed at all times except when adding waste.[9]

    • Store in a well-ventilated area, away from heat or ignition sources.[3][7]

    • Crucially, segregate the amine waste from incompatible materials , especially acids and strong oxidizing agents, to prevent violent reactions.[10][16] Use secondary containment (like a plastic tub) to catch potential leaks.[11]

Step 3: Requesting Final Disposal
  • Monitor Volume: Do not exceed the volume limits for an SAA (typically 55 gallons, though institutional limits are often much lower).[15]

  • Arrange Pickup: Once the container is full or you have finished the project, arrange for disposal through your institution's EHS department or approved hazardous waste contractor.[1][6] Follow your organization's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for handling N-(thiophen-2-ylmethyl)cycloheptanamine waste from generation to final disposal.

G cluster_0 In-Lab Handling cluster_1 Disposal & Emergency gen Generation of Waste (Pure compound, solutions, contaminated materials) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe segregate Segregate as Hazardous Amine Waste ppe->segregate container Select & Label Container (Chemical Name, Hazards, Date) segregate->container saa Store in Satellite Accumulation Area (Closed, Secondary Containment, Away from Incompatibles) container->saa pickup Request Waste Pickup (Contact EHS or Contractor) saa->pickup spill Spill Occurs small_spill Small Spill Cleanup (Absorb, Collect as Waste) spill->small_spill Small & Contained large_spill Large Spill / Exposure (Evacuate, Alert EHS, Seek Medical Aid) spill->large_spill Large or Uncontrolled disposal Professional Disposal (Incineration by Licensed Facility) pickup->disposal small_spill->pickup

Caption: Workflow for the safe disposal of N-(thiophen-2-ylmethyl)cycloheptanamine.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical.

Small, Contained Spills (Manageable by trained personnel):
  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[3]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully scoop the absorbent material into your designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[6]

Large Spills or Personal Exposure:
  • Evacuate: Immediately evacuate the area.[3]

  • Activate Alarm: Activate the nearest fire alarm or emergency notification system.

  • Contact Emergency Services: Call your institution's EHS or emergency response team immediately.[1]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure and provide the medical team with the chemical name.

By adhering to this structured protocol, laboratory professionals can ensure the safe handling and compliant disposal of N-(thiophen-2-ylmethyl)cycloheptanamine, upholding the highest standards of safety and environmental responsibility.

References

  • Proper Disposal of 3-(2,4-Dimethylbenzoyl)
  • Proper Disposal of 2-Chloro-3-(dibromomethyl)
  • Proper Disposal of 2-(Chloromethyl)
  • Thieno[3,2-b]thiophene - SAFETY D
  • Thiophene SDS, 110-02-1 Safety D
  • 2-(Tributylstannyl)thiophene. Santa Cruz Biotechnology.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • thiophene - Organic Syntheses Procedure. Organic Syntheses.
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  • SAFETY DATA SHEET - Thiophene. Fisher Scientific.
  • Safety D
  • Amine Disposal For Businesses. Collect and Recycle.
  • Chemical Waste Disposal Guidelines. University of Missouri-St. Louis.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • SAFETY DATA SHEET - 2-Thiophenemethylamine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-(piperidin-1-yl)ethane-1-thiol. Enamine.
  • SAFETY DATA SHEET - Cycloheptanamine. Fisher Scientific.
  • Chemical Compatibility D
  • CHEMICAL RESISTANCE CHART. Adinco.
  • Chemical Compatibility Chart. Industrial Specialties Mfg. (ISM).

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Handling

Standard Operating Procedure: PPE &amp; Handling Protocols for N-(thiophen-2-ylmethyl)cycloheptanamine

As a Senior Application Scientist, establishing a rigorous safety culture requires moving beyond simple compliance checklists. To safely handle novel research chemicals like N-(thiophen-2-ylmethyl)cycloheptanamine , labo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous safety culture requires moving beyond simple compliance checklists. To safely handle novel research chemicals like N-(thiophen-2-ylmethyl)cycloheptanamine , laboratory personnel must understand the causality of the hazards. This guide synthesizes structural chemical analysis with field-proven safety protocols to provide a self-validating framework for handling this specific compound.

Physicochemical Hazard Profile & Causality

N-(thiophen-2-ylmethyl)cycloheptanamine is a structurally complex secondary amine. Its handling requirements are dictated by two primary molecular features:

  • Amine Basicity (Corrosivity): The lone pair of electrons on the secondary nitrogen acts as a Lewis base. Upon contact with the aqueous environment of mucous membranes or eyes, it rapidly abstracts protons, leading to localized caustic burns and irreversible corneal damage.

  • High Lipophilicity (Dermal Permeation): The combination of a bulky cycloheptyl ring and a thiophene moiety gives this molecule a high partition coefficient (LogP). Highly lipophilic liquids and solutions rapidly penetrate the stratum corneum (the skin's outer lipid layer). Consequently, standard latex gloves offer zero functional barrier protection against this compound. Furthermore, the thiophene ring can be metabolically activated in vivo into reactive epoxides, making systemic exposure via dermal absorption a severe chronic toxicity risk.

The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (1) mandates that protective gear must be supplied and utilized based on a rigorous hazard assessment of these specific chemical properties[1].

Quantitative PPE Matrix

To mitigate the specific risks posed by N-(thiophen-2-ylmethyl)cycloheptanamine, the following quantitative PPE matrix must be strictly adhered to. This aligns with the criteria for engineering controls and personal protection.

PPE CategorySpecificationQuantitative MetricCausality / Rationale
Hand Protection (Neat/Dry) Heavy-Duty Nitrile8–15 mil thickness; >30 min breakthroughProvides a sufficient barrier against the basicity of the pure secondary amine during short-term handling.
Hand Protection (Solvated) Butyl Rubber13–30 mil thickness; >240 min breakthroughPrevents rapid dermal permeation when the highly lipophilic compound is dissolved in aggressive organic solvents (e.g., Dichloromethane).
Eye Protection Indirect-Vented Splash GogglesANSI Z87.1+ certified; 0 mm facial gapLiquid amines cause rapid, irreversible corneal damage[2]. Standard safety glasses lack the orbital seal required to prevent splash ingress.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex; Knee-lengthPrevents skin contact and mitigates fire risk if the amine is handled alongside pyrophoric reagents or flammable solvents.
Engineering Control Chemical Fume HoodFace velocity: 80–120 fpmMitigates inhalation of volatile amine vapors and potential thiophene-derived aerosols[3].

Self-Validating Operational Protocols

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step-by-Step Handling Methodology

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation: Ensure the face velocity reads strictly between 80 and 120 feet per minute (fpm). If the alarm sounds or velocity is outside this range, the system invalidates the procedure—do not open the chemical container.

Step 2: PPE Inspection and Donning

  • Action: Inspect heavy-duty nitrile gloves (or butyl rubber if using solvents) for micro-tears by trapping air inside and squeezing. Don the FR lab coat and indirect-vented splash goggles.

  • Validation: Perform a tactile check. If the goggles slide down the bridge of the nose, or if the gloves fail to hold air pressure, the PPE is compromised. Replace immediately before proceeding.

Step 3: Chemical Transfer

  • Action: Place the sealed vial of N-(thiophen-2-ylmethyl)cycloheptanamine at least 6 inches behind the fume hood sash. Uncap the vial slowly to release any built-up vapor pressure.

  • Validation: Utilize a piece of pH paper dampened with distilled water held near the opening (without touching the liquid). A rapid color change to dark blue/purple validates the presence of basic amine vapors, confirming the chemical's volatility and the necessity of keeping the sash lowered.

Step 4: Doffing and Decontamination

  • Action: Cap the chemical tightly. Remove gloves by pinching the exterior of the wrist and peeling them inside out (the "glove-in-glove" technique) to trap any microscopic chemical residue inside.

  • Validation: Wash hands immediately with soap and water. Any lingering "fishy" or sulfurous odor on the hands indicates a breach in the glove barrier, requiring immediate incident reporting.

Spill Response & Disposal Plan

According to the National Research Council's 4, spill response must be immediate and chemically appropriate[4].

Step 1: Containment If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of thiophene/amine vapors.

Step 2: Neutralization and Absorption Don fresh, heavy-duty butyl gloves and splash goggles. Do NOT use sawdust or standard paper towels, as amines can react exothermically with certain organic materials. Cover the spill with a specialized inert, acidic absorbent (e.g., sodium bisulfate-based spill kits) to neutralize the basicity of the cycloheptanamine moiety.

Step 3: Disposal Sweep the neutralized absorbent using a non-sparking polypropylene brush into a robust, sealable hazardous waste container. Label the container explicitly as: "Hazardous Waste: N-(thiophen-2-ylmethyl)cycloheptanamine (Corrosive/Toxic Amine)". Store in a designated secondary containment tray until collected by Environmental Health and Safety (EHS).

Decision Workflow Diagram

The following logical workflow dictates the critical decision-making process for handling this compound safely.

Workflow Step1 Initiate N-(thiophen-2-ylmethyl) cycloheptanamine Handling CheckHood Verify Fume Hood Face Velocity (80-100 fpm) Step1->CheckHood FailHood ABORT: High Inhalation Risk CheckHood->FailHood < 80 fpm PassHood Don Base PPE: Lab Coat, Splash Goggles CheckHood->PassHood ≥ 80 fpm SolventCheck Handling in Organic Solvents? PassHood->SolventCheck GloveButyl Don Butyl Rubber Gloves (>240 min breakthrough) SolventCheck->GloveButyl Yes (e.g., DCM) GloveNitrile Don Heavy-Duty Nitrile (>30 min breakthrough) SolventCheck->GloveNitrile No (Neat/Dry) Execute Execute Synthesis/ Transfer Protocol GloveButyl->Execute GloveNitrile->Execute Spill Spill Detected? Execute->Spill Clean Deploy Acidic Absorbent & Report to EHS Spill->Clean Yes Dispose Dispose as Hazardous Amine Waste Spill->Dispose No Clean->Dispose

Decision workflow for handling N-(thiophen-2-ylmethyl)cycloheptanamine and spill response.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council.[Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS).[Link]

Sources

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